Xylotriose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26O13 |
|---|---|
Molecular Weight |
414.36 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13?,14+,15+/m1/s1 |
InChI Key |
JCSJTDYCNQHPRJ-FDVJSPBESA-N |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Synonyms |
xylotriose |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Xylotriose
An In-depth Technical Guide to the Chemical Structure of Xylotriose
Introduction
This compound is a xylooligosaccharide (XOS), a functional prebiotic consisting of three D-xylose units.[1][2] It is a naturally occurring sugar found in sources like corn and various agricultural wastes and is commonly produced by the enzymatic or chemical hydrolysis of xylan, the second most abundant polysaccharide in plant biomass.[3][4][5] As a bifidogenic factor, this compound promotes the growth of beneficial gut bacteria.[6][7] Its distinct structure and physicochemical properties make it a subject of interest in research, food science, and potentially therapeutic applications.
Chemical Structure
This compound is a trisaccharide with the chemical formula C₁₅H₂₆O₁₃.[1] Its structure is defined by its constituent monosaccharides and the specific linkages connecting them.
-
Monosaccharide Units : The molecule is a homooligomer composed exclusively of three D-xylose (a pentose sugar) units in their pyranose (six-membered ring) form.
-
Glycosidic Linkages : These D-xylose units are linked linearly by β-(1→4) glycosidic bonds.[1][8] This means the anomeric carbon (C1) of one xylose unit is connected to the hydroxyl group on the fourth carbon (C4) of the adjacent xylose unit, with the linkage in the beta configuration.
The systematic IUPAC name for this structure is β-D-xylopyranosyl-(1→4)-β-D-xylopyranosyl-(1→4)-D-xylopyranose.[1][8]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, analysis, and application. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆O₁₃ | [1][3][9][10] |
| Molecular Weight | 414.36 g/mol | [1][3][9][11] |
| CAS Number | 47592-59-6 | [1][3][9][10] |
| Appearance | White to off-white solid powder | [9][10] |
| Melting Point | 204-206°C | [3] |
| Density | 1.68 ± 0.1 g/cm³ | [3] |
| Boiling Point | 767.6 ± 60.0 °C (Predicted) | [3] |
| Solubility | H₂O: 125 mg/mL (ultrasonic assistance may be needed) | [6][9] |
| DMSO: 30 - 100 mg/mL | [4][6][11] | |
| DMF: 30 mg/mL | [4] | |
| Purity | > 90% (Commercial preparations) | [10] |
| Stability | Stable for > 2 years under recommended storage conditions | [4][10] |
Experimental Protocols
The production and characterization of this compound involve specific biochemical and analytical methodologies.
Production via Enzymatic Hydrolysis of Xylan
This compound is commonly produced by the controlled hydrolysis of xylan, a major component of hemicellulose.[2][3]
-
Objective : To selectively cleave xylan into smaller xylooligosaccharides, primarily this compound.
-
Apparatus : Bioreactor/reaction vessel, pH meter, temperature controller, filtration system.
-
Reagents : Purified xylan source (e.g., from corncob, sugarcane bagasse, or beechwood), purified endo-1,4-β-xylanase enzyme, buffer solution (e.g., sodium phosphate or sodium acetate, pH typically 5.0-7.0).
-
Methodology :
-
A suspension of xylan (e.g., 1-5% w/v) is prepared in the selected buffer within the bioreactor.
-
The temperature and pH are adjusted to the optimal conditions for the specific xylanase being used.
-
The endo-xylanase is added to the xylan slurry to initiate hydrolysis. The enzyme-to-substrate ratio is a critical parameter to control the degree of polymerization of the resulting products.
-
The reaction is allowed to proceed for a defined period (e.g., 2-24 hours), with reaction progress monitored by analyzing samples for reducing sugars or by chromatography.
-
The reaction is terminated, typically by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
The resulting mixture is centrifuged and/or filtered to remove insoluble residual xylan.
-
The supernatant, containing a mixture of xylooligosaccharides (XOS), is collected for purification.
-
Purification and Analysis by Ion Chromatography
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a standard method for the separation and quantification of oligosaccharides like this compound.
-
Objective : To separate this compound from other XOS (xylobiose, xylotetraose, etc.) and quantify it.
-
Apparatus : Ion chromatography system (e.g., Dionex ICS-3000) equipped with a PAD detector and a carbohydrate-specific anion-exchange column (e.g., CarboPac series).[12]
-
Reagents : Deionized water (18.2 MΩ·cm), sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions for the mobile phase gradient, certified this compound standard.
-
Methodology :
-
The crude XOS mixture is diluted appropriately with deionized water and filtered through a 0.22 µm syringe filter.
-
The sample is injected into the HPAEC system.
-
Separation is achieved by applying a gradient of NaOAc in an NaOH eluent. The negatively charged hydroxyl groups of the carbohydrates interact with the anion-exchange column, with longer oligosaccharides binding more strongly.
-
Detection is performed electrochemically using a gold electrode in the PAD cell, which provides high sensitivity for carbohydrates without requiring derivatization.
-
Identification is based on matching the retention time with that of the pure this compound standard.
-
Quantification is performed by integrating the peak area and comparing it to a calibration curve generated from the certified standard.
-
Biological Role and Interactions
This compound is not a component of classical signaling pathways but plays a significant role as a signaling molecule and substrate in microbial ecosystems.
-
Prebiotic Activity : In the mammalian gut, this compound cannot be hydrolyzed by host digestive enzymes but is selectively utilized by beneficial bacteria, such as Bifidobacterium and Lactobacillus species.[13] This bifidogenic effect helps improve the gut microbial balance.
-
Inducer of Xylanase Expression : In xylanolytic bacteria like Paenibacillus sp. W-61, this compound acts as an inducer for the expression of xylanase genes.[9] Basal levels of xylanase break down xylan into small oligosaccharides. When this compound enters the cell, it enhances the activity of the xylanase gene promoter (e.g., xyn5), leading to increased production of the xylanase enzyme, thereby promoting more efficient utilization of xylan from the environment.[9]
References
- 1. This compound | C15H26O13 | CID 10201852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Xylo-Oligosaccharides, Preparation and Application to Human and Animal Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound | CAS#:47592-59-6 | Chemsrc [chemsrc.com]
- 8. journals.caf.ac.cn [journals.caf.ac.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Oligosaccharide | Megazyme [megazyme.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Analysis of this compound, this compound Content of Liquids, this compound Content of Bio-Oil - Celignis Biomass Analysis Laboratory [celignis.com]
- 13. researchgate.net [researchgate.net]
Biological function of Xylotriose as a bifidogenic factor
An In-Depth Technical Guide to the Biological Function of Xylotriose as a Bifidogenic Factor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Xylooligosaccharides (XOS) are sugar oligomers derived from xylan, a major component of plant hemicellulose. These non-digestible carbohydrates are recognized as potent prebiotics, primarily for their ability to selectively stimulate the growth and activity of beneficial gut bacteria, particularly species of the genus Bifidobacterium.[1] this compound (X3), a trisaccharide composed of three xylose units linked by β-1,4 glycosidic bonds, is a principal bioactive component of XOS mixtures.[2][3] Due to its low degree of polymerization, this compound is readily metabolized by specific gut microbes and is considered to have one of the highest prebiotic effects among XOS fractions.[4]
This technical guide provides a comprehensive overview of the biological function of this compound as a bifidogenic factor. It details the molecular mechanisms of its metabolism by Bifidobacterium, presents quantitative data from key in vitro and in vivo studies, and outlines the detailed experimental protocols used to generate this evidence.
Mechanism of Action: this compound Metabolism in Bifidobacterium
The selective utilization of this compound by Bifidobacterium is a highly efficient process involving specific transporters and intracellular enzymes. Unlike some gut bacteria that may rely on extracellular degradation, bifidobacteria primarily internalize oligosaccharides before hydrolysis.[5] This strategy prevents other members of the gut microbiota from accessing the xylose monomers, conferring a competitive advantage.
The generally accepted metabolic pathway involves three main steps:
-
Uptake: this compound is transported across the cell membrane into the cytoplasm. This is predominantly accomplished by ATP-binding cassette (ABC) type transporters, which are highly specific for oligosaccharides.[4][5][6] These systems use the energy from ATP hydrolysis to import substrates against a concentration gradient.
-
Intracellular Hydrolysis: Once inside the cell, this compound is hydrolyzed into its constituent monosaccharides (xylose) and smaller oligosaccharides (xylobiose). This breakdown is catalyzed by intracellular β-xylosidases (EC 3.2.1.37), which belong to various glycoside hydrolase (GH) families, most notably GH43.[4][7]
-
Metabolism via the "Bifid Shunt": The resulting D-xylose is converted to D-xylulose-5-phosphate (X5P) by the enzymes xylose isomerase and xylulokinase.[8] X5P then enters the central metabolic pathway of bifidobacteria, known as the fructose-6-phosphate or "Bifid Shunt".[9] This pathway is characterized by the key enzyme fructose-6-phosphate phosphoketolase (F6PPK) and results in the production of lactate and acetate, typically in a theoretical molar ratio of 2:3, with the generation of 2.5 ATP molecules per mole of glucose equivalent.[9][10]
Quantitative Data on Bifidogenic Effects
The bifidogenic nature of this compound has been quantified in numerous in vitro and in vivo studies. This compound (often as a major component of XOS) consistently demonstrates a selective advantage for Bifidobacterium species, leading to increased population densities and the production of beneficial metabolites.
In Vitro Studies
In vitro studies using pure cultures of bifidobacteria or complex fecal communities confirm the potent bifidogenic activity of this compound. Studies have shown that fractions rich in this compound (XOS₃) and xylotetraose (XOS₄) can be more potent stimulators for certain strains, such as B. bifidum, than broader XOS mixtures.[11]
Table 1: Effect of XOS Fractions on Bifidobacterium Growth In Vitro
| Bifidobacterium Species | Carbon Source (0.5%) | Final Optical Density (OD₆₀₀) | Fold Change vs. Control | Reference |
|---|---|---|---|---|
| B. bifidum ATCC 29521 | Control (No added sugar) | 0.2 ± 0.01 | 1.0 | [11] |
| XOS Mixture | 1.0 ± 0.05 | 5.0 | [11] | |
| This compound (XOS₃) | 1.4 ± 0.07 | 7.0 | [11] | |
| B. breve ATCC 15700 | Control (No added sugar) | 0.3 ± 0.02 | 1.0 | [11] |
| XOS Mixture | 1.2 ± 0.06 | 4.0 | [11] | |
| This compound (XOS₃) | 1.3 ± 0.05 | 4.3 | [11] | |
| B. adolescentis | Glucose | ~0.45 | - | [2] |
| | XOS (High X2-X3) | ~0.47 | - |[2] |
Note: Data are represented as mean ± standard deviation where available or approximated from published graphs.
In Vivo Animal Studies
Animal models provide crucial evidence for the physiological effects of this compound supplementation. Studies in mice fed high-fat diets have shown that XOS supplementation can significantly increase the abundance of Bifidobacterium in the cecum, which is associated with improved metabolic health.[1][12][13]
Table 2: Effect of XOS Supplementation on Cecal Bifidobacterium Abundance in Mice
| Study Model | Dietary Group | Bifidobacterium Abundance (Relative %) | Reference |
|---|---|---|---|
| C57BL/6J Mice (High-Fat Diet) | HFD Control | 0.17% | [1] |
| HFD + XOS (500 mg/kg) | 1.37% (8.06-fold increase) | [1] | |
| C57BL/6J Mice (High-Fat Diet) | HFD Control | ~1% | [12][13] |
| | HFD + XOS (8% w/w) | ~10% (10-fold increase) |[12][13] |
Human Clinical Trials
Human trials corroborate the findings from in vitro and animal studies. Supplementation with low doses of XOS has been shown to significantly increase fecal Bifidobacterium counts in healthy adults.[14][15]
Table 3: Effect of XOS Supplementation on Fecal Bifidobacterium in Healthy Adults
| Study Design | Daily Dose | Duration | Change in Bifidobacterium (log₁₀ cells/g feces) | Reference |
|---|---|---|---|---|
| Randomized, double-blind, placebo-controlled | 1.4 g XOS | 8 weeks | +0.4 | [14][15] |
| 2.8 g XOS | 8 weeks | +0.7 | [14][15] |
| Randomized, controlled | ~1.2 g XOS (in porridge) | 6 weeks | Significant increase vs. placebo |[16] |
Metabolic End-Products: Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by bifidobacteria leads to the production of SCFAs, primarily acetate and lactate.[2] Acetate can be utilized by other gut bacteria, such as butyrate-producers (Faecalibacterium prausnitzii), in a process known as cross-feeding. Butyrate is the preferred energy source for colonocytes and has anti-inflammatory properties. This increase in total SCFAs contributes to a lower colonic pH, which helps inhibit the growth of pathogenic bacteria and improves mineral absorption.[2]
Table 4: Effect of XOS Supplementation on Cecal SCFA Concentrations in Mice on a High-Fat Diet
| SCFA (μmol/g cecal content) | HFD Control Group | HFD + XOS (8% w/w) Group | P-value | Reference |
|---|---|---|---|---|
| Acetic Acid | 35.5 | 52.7 | < 0.05 | [12][17] |
| Propionic Acid | 5.3 | 9.3 | < 0.05 | [12][17] |
| Butyric Acid | 5.0 | 11.9 | < 0.05 | [12][17] |
| Total SCFAs | 48.6 | 76.6 | < 0.05 |[12][17] |
Key Experimental Methodologies
The following sections provide detailed protocols for the key experiments used to evaluate the bifidogenic properties of this compound.
In Vitro Fecal Fermentation
This method simulates the conditions of the human colon to assess the impact of a substrate on a complex microbial community.
-
Fecal Sample Collection: Obtain fresh fecal samples from healthy human donors who have not consumed antibiotics for at least 3-6 months.[18] Samples should be collected in anaerobic containers and processed immediately (within 2 hours) in an anaerobic chamber.
-
Preparation of Fecal Inoculum: Homogenize the fecal sample (10-20% w/v) in a sterile, pre-reduced phosphate-buffered saline (PBS) or similar buffer inside an anaerobic chamber.[18][19]
-
Fermentation Medium: Prepare a basal medium that supports microbial growth but does not contain a carbohydrate source. A typical medium contains peptone, yeast extract, salts (NaCl, K₂HPO₄, KH₂PO₄, MgSO₄, CaCl₂), hemin, vitamin K, L-cysteine (as a reducing agent), and a resazurin indicator.[20] Autoclave and cool under anaerobic conditions.
-
Experimental Setup: In an anaerobic chamber, dispense the basal medium into sterile fermentation vessels (e.g., serum bottles or deep 96-well plates). Add the test substrate (e.g., 0.5-1.0% w/v this compound) to the treatment vessels and nothing to the negative control vessels.
-
Inoculation and Incubation: Inoculate each vessel with the fecal slurry (e.g., 10% v/v).[18] Seal the vessels and incubate at 37°C with gentle shaking for a period of 24 to 72 hours.
-
Sampling: Collect aliquots from each vessel at specified time points (e.g., 0, 12, 24, 48 hours) for pH measurement, microbial community analysis, and SCFA analysis. Samples for DNA analysis and SCFA analysis should be flash-frozen and stored at -80°C.
Quantification of Bifidobacterium by qPCR
Quantitative real-time PCR (qPCR) is a standard method for accurately quantifying specific bacterial populations.
-
DNA Extraction: Extract total bacterial DNA from fecal or fermentation samples (approx. 200 mg) using a validated commercial kit (e.g., QIAamp DNA Stool Mini Kit).[21] The protocol should include a mechanical lysis step (bead-beating) to ensure efficient disruption of Gram-positive bacterial cell walls.[21]
-
Primer and Probe Design: Use primers specific to a conserved gene in the Bifidobacterium genus, such as the 16S rRNA gene or the groEL gene.[21][22] For example, genus-specific primers targeting the 16S rRNA gene are commonly used.
-
qPCR Reaction: Prepare a reaction mix containing DNA polymerase, dNTPs, SYBR Green dye or a specific probe (e.g., TaqMan), forward and reverse primers, and the template DNA.
-
Standard Curve: Create a standard curve using a 10-fold serial dilution of a known quantity of plasmid DNA containing the target gene or genomic DNA from a pure culture of a known Bifidobacterium strain (e.g., B. longum).[21]
-
Thermocycling and Data Analysis: Run the qPCR with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19] The quantification cycle (Cq) values are used to determine the initial copy number of the target gene in each sample by comparing them to the standard curve. Results are typically expressed as log₁₀ gene copies per gram of wet feces.[21] The detection limit is often around 5 x 10⁴ cells per gram of feces.[23]
Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
GC is the gold standard for separating and quantifying volatile SCFAs.
-
Sample Preparation and Extraction:
-
Thaw frozen fermentation or cecal samples. Homogenize a known weight of the sample (e.g., 100-200 mg) in water or PBS.
-
Acidify the sample by adding an acid (e.g., hydrochloric or metaphosphoric acid) to protonate the SCFAs, making them more volatile.[24][25]
-
Add an internal standard (e.g., 2-ethylbutyric acid or heptanoic acid) for accurate quantification.[26]
-
Perform a liquid-liquid extraction by adding a solvent like diethyl ether or a mixture of solvents. Vortex thoroughly and centrifuge to separate the phases.[24]
-
Carefully transfer the organic (upper) layer containing the SCFAs to a new vial.
-
-
Derivatization (Optional but Recommended): For improved chromatographic performance and sensitivity, especially with mass spectrometry (GC-MS), the extracted SCFAs can be derivatized. A common method is to convert them to pentafluorobenzyl (PFB) esters or trimethylsilyl (TMS) derivatives.[27]
-
GC Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet.
-
Separation: Use a capillary column with a suitable stationary phase for separating fatty acids (e.g., a DB-23 or FFAP column).[24]
-
Temperature Program: Run a temperature gradient to elute the SCFAs in order of their boiling points (typically acetate, propionate, then butyrate).
-
Detection: Use a Flame Ionization Detector (FID) for quantification.[24] A Mass Spectrometer (MS) can be used for both quantification and confirmation of identity.[26]
-
-
Quantification: Prepare a standard curve with known concentrations of acetate, propionate, butyrate, and other SCFAs. Calculate the concentration of each SCFA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve. Results are expressed as µmol per gram of sample.[12]
Conclusion and Future Directions
This compound is a highly effective bifidogenic factor. Its selective metabolism by Bifidobacterium species, mediated by specific ABC transporters and intracellular β-xylosidases, leads to a significant increase in their population within the gut ecosystem. This proliferation results in the production of beneficial SCFAs, which contribute to improved gut health and may offer systemic metabolic benefits. The robust and reproducible data from in vitro, animal, and human studies underscore the potential of this compound as a targeted prebiotic for functional foods and therapeutic applications.
For drug development professionals, the high selectivity and efficacy of this compound at low doses make it an attractive candidate. Future research should focus on:
-
Strain-Specific Effects: Investigating how different species and strains of Bifidobacterium vary in their ability to metabolize this compound and the resulting impact on host health.
-
Synergistic Formulations: Exploring the combination of this compound with specific probiotic strains (synbiotics) to enhance colonization and functional outcomes.
-
Clinical Applications: Conducting large-scale, well-controlled human clinical trials to validate the benefits of this compound in specific disease contexts, such as metabolic syndrome, inflammatory bowel disease, and obesity.[16][28][29]
References
- 1. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Xylo- oligosaccharides on Proliferatin of Bifidobacterium Adolescentis [spkx.net.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Plant Glycan Metabolism by Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Key Enzyme for the Hydrolysis of β-(1→3)-Xylosyl Linkage in Red Alga Dulse Xylooligosaccharide from Bifidobacterium Adolescentis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Catabolism of Glucose and Lactose in Bifidobacterium animalis subsp. lactis, Studied by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fermentation of glucose, lactose, galactose, mannitol, and xylose by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Assessment of the bifidogenic and antibacterial activities of xylooligosaccharide [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Xylooligosaccharides Increase Bifidobacteria and Lachnospiraceae in Mice on a High-Fat Diet, with a Concomitant Increase in Short-Chain Fatty Acids, Especially Butyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Xylooligosaccharide increases bifidobacteria but not lactobacilli in human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prebiotic Effects of Xylooligosaccharides on the Improvement of Microbiota Balance in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Quantification of Human Fecal Bifidobacterium Species by Use of Quantitative Real-Time PCR Analysis Targeting the groEL Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New real-time quantitative PCR procedure for quantification of bifidobacteria in human fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. | Semantic Scholar [semanticscholar.org]
- 27. commons.emich.edu [commons.emich.edu]
- 28. Best practices for designing better clinical trials of probiotics and prebiotics [gutmicrobiotaforhealth.com]
- 29. Design and reporting of prebiotic and probiotic clinical trials in the context of diet and the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources, Occurrence, and Biological Role of Xylotriose in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylotriose, a xylooligosaccharide comprised of three xylose units, is a key structural component of xylan, a major hemicellulose in plant cell walls. While not typically found in its free form in significant quantities within plants, it is abundantly available through the enzymatic or chemical hydrolysis of xylan-rich biomass. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom, its occurrence as part of the larger xylan polymer, and its emerging role as a signaling molecule in plant defense mechanisms. Detailed experimental protocols for the extraction of xylan, its enzymatic conversion to this compound, and subsequent analytical quantification are provided. Furthermore, this guide summarizes quantitative data on xylooligosaccharide yields from various plant sources and illustrates the proposed signaling pathway of xylan-derived oligosaccharides in plants.
Introduction to this compound
This compound is an oligosaccharide consisting of three β-(1,4)-linked D-xylose units. It is a subdivision of xylooligosaccharides (XOS), which are gaining significant attention in the food, pharmaceutical, and biotechnology sectors for their prebiotic properties and potential health benefits. In the context of plant biology, this compound is a fundamental building block of xylan, a complex polysaccharide that is a primary component of the hemicellulosic fraction of plant cell walls. The controlled breakdown of xylan into smaller oligosaccharides like this compound is a natural process during cell wall remodeling and in response to external stimuli, including pathogen attack.
Natural Sources and Occurrence of this compound in Plants
Free this compound is not a common metabolite found in plant cells. Instead, its occurrence is intrinsically linked to the presence of xylan, the most abundant non-cellulosic polysaccharide in the secondary cell walls of dicots and the primary and secondary cell walls of grasses.
This compound as a Constituent of Xylan
Xylan consists of a linear backbone of β-(1,4)-linked D-xylopyranosyl residues. This backbone can be substituted with various side chains, including arabinofuranosyl, glucuronosyl, and acetyl groups, depending on the plant species and tissue type. This compound represents a three-unit segment of this xylan backbone. The enzymatic hydrolysis of xylan by endo-β-1,4-xylanases specifically cleaves the internal glycosidic bonds of the xylan backbone, releasing a mixture of xylooligosaccharides, including xylobiose, this compound, and larger oligomers.
Plant Sources of Xylan
Xylan is a ubiquitous component of terrestrial plants, making a vast array of plant biomass a potential source of this compound. Significant quantities of xylan are found in:
-
Hardwoods: Species like birch and beech are particularly rich in xylan.
-
Grasses: Cereal straws (wheat, rice, barley), corn cobs, and sugarcane bagasse contain substantial amounts of arabinoxylan, a type of xylan with arabinose side chains.
-
Agricultural Residues: Other agricultural byproducts such as oil palm fronds, cottonseed hulls, and almond shells are also valuable sources of xylan.[1]
Quantitative Analysis of this compound in Plant Biomass
The direct quantification of free this compound in plant tissues is challenging due to its low abundance. However, the potential yield of this compound from the enzymatic hydrolysis of xylan from various plant sources has been reported. The following table summarizes the yield of xylooligosaccharides (XOS), with specific data on this compound where available.
| Plant Source | Pre-treatment/Extraction Method | Hydrolysis Conditions | Total XOS Yield | This compound Content | Reference |
| Oil Palm Frond | Alkaline Extraction | 4 U/mL xylanase, 50°C, 48 h | 113 g (from xylan fraction) | 2 g | [2] |
| Miscanthus x giganteus | Autohydrolysis (180°C, 20 min) | - | 30% of XOS concentrate | 5.9% of XOS concentrate | |
| Sugarcane Leaves | Microwave-assisted & Hydrothermal | Enzymatic Hydrolysis | 9.42 mg/mL | Not specified | [3] |
| Wheat Bran | Chemical pretreatment | Enterobacter hormaechei KS1 xylanase, pH 6.0, 50°C, 24 h | 374 mg/g of xylan | Not specified | [3] |
Experimental Protocols
Protocol for Extraction of Xylan from Lignocellulosic Biomass
This protocol is a generalized method for the alkaline extraction of xylan from plant materials such as corn cobs or sugarcane bagasse.
-
Milling and Sieving: Dry the plant biomass at 60°C to a constant weight and mill it to a fine powder (e.g., 40-60 mesh).
-
Delignification (Optional but Recommended): To increase xylan purity, perform a delignification step by treating the biomass with an acidic sodium chlorite solution at 70-80°C for 1-2 hours. Wash the residue thoroughly with deionized water until the pH is neutral.
-
Alkaline Extraction: Suspend the biomass (or delignified holocellulose) in a 1-2 M NaOH solution containing 0.5% (w/v) sodium borohydride (to prevent alkaline peeling of the polysaccharides). Stir the suspension at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Separation: Centrifuge the mixture to separate the soluble hemicellulose fraction (supernatant) from the insoluble cellulose residue.
-
Precipitation of Xylan: Adjust the pH of the supernatant to 5.0-5.5 with acetic acid. Precipitate the xylan by adding 2-3 volumes of cold ethanol and allowing it to stand at 4°C overnight.
-
Recovery and Drying: Collect the precipitated xylan by centrifugation, wash it with 70% ethanol, then absolute ethanol, and finally dry it under vacuum.
Protocol for Enzymatic Production of this compound from Xylan
This protocol describes the generation of xylooligosaccharides, including this compound, from purified xylan.
-
Substrate Preparation: Prepare a 1-5% (w/v) suspension of the extracted xylan in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0-7.0).
-
Enzymatic Hydrolysis: Add an appropriate endo-β-1,4-xylanase (e.g., from Trichoderma or Aspergillus species) to the xylan suspension. The enzyme loading will depend on the specific activity of the enzyme preparation and should be optimized (a typical starting point is 10-50 U per gram of xylan).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the xylanase (typically 40-60°C) with constant stirring for a defined period (e.g., 2-24 hours). The reaction time can be varied to control the degree of polymerization of the resulting XOS.
-
Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes.
-
Clarification: Centrifuge the mixture to remove any insoluble material. The supernatant contains the mixture of xylooligosaccharides.
Protocol for Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analysis of the produced xylooligosaccharides.
-
Sample Preparation: Filter the supernatant from the enzymatic hydrolysis step through a 0.22 µm syringe filter before injection into the HPLC system.
-
Chromatographic System:
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Shodex Asahipak NH2P-50 4E) or a high-performance anion-exchange chromatography (HPAEC) column with a pulsed amperometric detector (PAD) (e.g., CarboPac PA200).
-
Mobile Phase: For an amino column, an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used. For HPAEC, a gradient of sodium hydroxide and sodium acetate is typically employed.[4]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30-40°C.
-
Detector: A refractive index (RI) detector is suitable for the analysis with an amino column. A PAD is used with HPAEC.
-
-
Quantification: Prepare standard curves for xylose, xylobiose, this compound, and other relevant XOS standards of known concentrations. Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.
Signaling Pathways Involving Xylan-Derived Oligosaccharides
Recent research has illuminated the role of cell wall-derived oligosaccharides as signaling molecules in plants, particularly in the context of plant immunity. These molecules are classified as Damage-Associated Molecular Patterns (DAMPs), which are endogenous elicitors that signal cellular damage and activate defense responses.
Xylan Oligosaccharides as Damage-Associated Molecular Patterns (DAMPs)
When plant cell walls are damaged, either by mechanical wounding or by the action of microbial enzymes during an infection, fragments of cell wall polysaccharides are released into the apoplast. These fragments, including those derived from xylan, can be recognized by the plant as danger signals.[5] While much of the research has focused on oligogalacturonides from pectin, there is growing evidence that hemicellulosic oligosaccharides, such as those from xylan and xyloglucan, also function as DAMPs.[4][5] Specifically, arabinoxylan-oligosaccharides have been shown to trigger defense responses in plants.[5] Although direct evidence for this compound as a specific elicitor is still emerging, it is part of the pool of xylan-derived oligosaccharides that can initiate these signaling cascades.
Proposed Signaling Cascade
The perception of xylan-derived oligosaccharides at the cell surface initiates a signaling cascade that leads to the activation of innate immunity. The proposed pathway is as follows:
-
Perception: Xylan oligosaccharides are recognized by pattern recognition receptors (PRRs) located on the plasma membrane of plant cells. These receptors are typically receptor-like kinases (RLKs) or receptor-like proteins (RLPs).
-
Early Signaling Events: The binding of the oligosaccharide to its receptor triggers a rapid series of intracellular events, including:
-
An influx of calcium ions (Ca²⁺) into the cytosol.
-
The production of reactive oxygen species (ROS), often referred to as an "oxidative burst."
-
The activation of mitogen-activated protein kinase (MAPK) cascades.
-
-
Downstream Defense Responses: These early signaling events lead to a broader defense response, which includes:
-
The reinforcement of the cell wall through callose deposition and lignification.
-
The synthesis of antimicrobial compounds, such as phytoalexins.
-
The expression of defense-related genes, including those encoding pathogenesis-related (PR) proteins.
-
This signaling pathway ultimately enhances the plant's resistance to pathogens.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound from plant biomass.
Caption: Proposed signaling pathway for xylan-derived oligosaccharides as DAMPs in plants.
References
- 1. Frontiers | A Transcriptomic Analysis of Xylan Mutants Does Not Support the Existence of a Secondary Cell Wall Integrity System in Arabidopsis [frontiersin.org]
- 2. Frontiers | Integrity of xylan backbone affects plant responses to drought [frontiersin.org]
- 3. Plant cell wall integrity maintenance in model plants and crop species-relevant cell wall components and underlying guiding principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Frontiers | Arabinoxylan-Oligosaccharides Act as Damage Associated Molecular Patterns in Plants Regulating Disease Resistance [frontiersin.org]
Xylotriose as a Component of Xylooligosaccharides (XOS): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Xylooligosaccharides (XOS) are functional oligosaccharides derived from the deconstruction of xylan, a major component of plant hemicellulose.[1] These non-digestible carbohydrates are composed of xylose units linked by β-(1,4) glycosidic bonds and are recognized for their significant prebiotic properties.[1][2] Among the various XOS oligomers, xylotriose, a trisaccharide with a degree of polymerization (DP) of three, is a key bioactive component.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its production, analysis, biological activities, and the experimental methodologies relevant to its study. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of prebiotics.
Chemical Properties and Structure
This compound is a trisaccharide composed of three β-D-xylose molecules linked linearly by β(1→4) glycosidic bonds.[5][6] As a reducing sugar, it possesses a free anomeric carbon on the terminal xylose unit.[5] Its water-soluble nature and resistance to digestion by human enzymes allow it to transit to the colon intact, where it is fermented by the gut microbiota.[5]
| Property | Description |
| IUPAC Name | (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol[6] |
| Molecular Formula | C15H26O13[6] |
| Molecular Weight | 414.36 g/mol [6] |
| CAS Number | 47592-59-6[6] |
| Solubility | Water-soluble[5] |
| Digestibility | Resistant to human digestive enzymes[5] |
Production of this compound from Lignocellulosic Biomass
The primary method for producing XOS, including this compound, is through the enzymatic hydrolysis of xylan-rich lignocellulosic biomass.[2][4] Various agricultural and forestry byproducts, such as corncobs, wheat straw, sugarcane bagasse, and rice husks, serve as abundant and low-cost raw materials.[1][7]
The enzymatic approach is favored over chemical methods due to its specificity, milder reaction conditions, and the avoidance of undesirable byproducts.[2] Endo-β-1,4-xylanases are the key enzymes that randomly cleave the β-(1,4)-glycosidic bonds in the xylan backbone, releasing a mixture of xylooligosaccharides with varying degrees of polymerization, including xylobiose, this compound, and xylotetraose.[7][8] The composition of the final XOS product can be influenced by the source of the xylan, the type of xylanase used, and the hydrolysis conditions.[7][9]
Quantitative Data on XOS Production
The yield and composition of XOS, including the relative abundance of this compound, vary depending on the biomass source and the enzymatic hydrolysis conditions.
| Biomass Source | Pretreatment | Enzyme Source | XOS Yield (%) | Reference |
| Birchwood xylan | None | Talaromyces amestolkiae GH11 xylanase | 28.8 | [7] |
| Sugarcane bagasse | Alkaline | Aspergillus versicolor xylanase | 67.43 | [10] |
| Sugarcane leaf | Alkaline | Aspergillus versicolor xylanase | 69.71 | [10] |
| Poplar sawdust | None | Recombinant Micromonospora sp. xylanase | 63.8 | [11] |
| Oil palm frond | Alkaline | Commercial (Cellic® HTec2) | 62.5 | [12] |
| Jiuzao | Autohydrolysis | Thermostable xylanase (XynAR) | 34.2 | [4] |
Biological Activities and Mechanism of Action
This compound, as a key component of XOS, exerts its biological effects primarily through its role as a prebiotic.[5] Prebiotics are selectively utilized by host microorganisms, conferring a health benefit.[13]
Prebiotic Effects and Gut Microbiota Modulation
This compound selectively stimulates the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[3][14] This bifidogenic effect contributes to a healthier gut microbial balance.[3] The fermentation of this compound by these probiotic bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[3][13]
These SCFAs have numerous beneficial effects on the host, including:
-
Lowering colonic pH: This inhibits the growth of pathogenic bacteria.[15]
-
Serving as an energy source for colonocytes: Butyrate is the preferred energy source for intestinal epithelial cells.[13]
-
Modulating the immune system: SCFAs can influence immune cell function and reduce inflammation.[16][17]
Signaling Pathways
The beneficial effects of this compound on host health are mediated through the modulation of various signaling pathways, primarily as a consequence of its impact on the gut microbiota and the production of SCFAs. While direct interaction of this compound with host cell receptors is not well-established, its fermentation products can influence key inflammatory pathways.
Applications
The prebiotic and health-promoting properties of this compound and XOS have led to their application in various industries.
-
Functional Foods and Beverages: XOS are incorporated into a variety of food products to enhance their nutritional value and promote gut health.[1][5]
-
Dietary Supplements: XOS are available as standalone prebiotic supplements.[13]
-
Pharmaceuticals: The potential of XOS to modulate the gut microbiota and immune system makes them attractive candidates for drug development, particularly for inflammatory bowel diseases and other gut-related disorders.[1][16]
-
Biotechnology: this compound serves as a substrate for studying the activity of xylanolytic enzymes and in the production of biofuels.[5]
Experimental Protocols
Enzymatic Production of Xylooligosaccharides (XOS)
This protocol describes the general procedure for producing XOS, including this compound, from a xylan source using a commercial xylanase.
Materials:
-
Xylan source (e.g., birchwood xylan, corncob xylan)
-
Commercial endo-β-1,4-xylanase (e.g., from Aspergillus niger)
-
Sodium citrate buffer (0.05 M, pH 5.3)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Prepare a 1% (w/v) xylan solution in 0.05 M sodium citrate buffer.
-
Pre-incubate the xylan solution at the optimal temperature for the xylanase (e.g., 50°C) for 10 minutes.
-
Add the xylanase to the xylan solution at a predetermined enzyme loading (e.g., 10 U/g of xylan).
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a specified time (e.g., 2-24 hours).
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.
-
Centrifuge the mixture to remove any insoluble material.
-
Analyze the supernatant for XOS content and composition using HPAEC-PAD or HPLC.
Analysis of Xylooligosaccharides by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive and specific method for the separation and quantification of oligosaccharides.
Instrumentation:
-
HPAEC system (e.g., Dionex ICS-5000)
-
CarboPac series analytical column (e.g., PA100 or PA200)
-
Pulsed Amperometric Detector with a gold electrode
Reagents:
-
Sodium hydroxide (NaOH) solutions (e.g., 100 mM, 500 mM)
-
Sodium acetate (NaOAc) solution (e.g., 1 M)
-
Xylooligosaccharide standards (xylobiose, this compound, etc.)
-
Ultrapure water
Procedure:
-
Prepare mobile phase eluents (e.g., Eluent A: 100 mM NaOH; Eluent B: 100 mM NaOH with 1 M NaOAc).
-
Set up a gradient elution program to separate the XOS. A typical gradient might involve increasing the concentration of sodium acetate over time to elute oligosaccharides of increasing DP.
-
Prepare a standard curve by injecting known concentrations of xylobiose, this compound, and other XOS standards.
-
Filter the samples through a 0.22 µm syringe filter.
-
Inject the prepared samples into the HPAEC-PAD system.
-
Identify and quantify the individual XOS in the samples by comparing their retention times and peak areas to the standards.
In Vitro Fermentation of this compound with Human Fecal Microbiota
This protocol outlines a method to assess the prebiotic activity of this compound by monitoring its fermentation by human gut bacteria.
Materials:
-
Anaerobic chamber or system
-
Basal fermentation medium (containing peptone, yeast extract, salts, etc.)
-
This compound
-
Fresh human fecal samples from healthy donors
-
Phosphate buffered saline (PBS), anaerobic
-
Sterile, anaerobic culture tubes or vials
Procedure:
-
Prepare the basal fermentation medium and sterilize it. Add this compound as the primary carbon source at a final concentration of, for example, 1% (w/v).
-
Collect fresh fecal samples and immediately transfer them to an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in anaerobic PBS.
-
Inoculate the fermentation medium with the fecal slurry (e.g., a 10% v/v inoculation).
-
Incubate the cultures anaerobically at 37°C.
-
Collect samples at various time points (e.g., 0, 12, 24, 48 hours).
-
At each time point, measure the pH of the culture and collect supernatant for SCFA analysis.
-
Bacterial DNA can also be extracted from the culture pellets for microbial community analysis (e.g., 16S rRNA gene sequencing).
Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC-FID)
This protocol describes the analysis of SCFAs (acetate, propionate, butyrate) in fermentation samples using GC with a Flame Ionization Detector.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for SCFA analysis (e.g., DB-FFAP)
-
Internal standard (e.g., 2-ethylbutyric acid)
-
SCFA standards (acetic, propionic, butyric acid)
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Centrifuge
Procedure:
-
Prepare a standard curve with known concentrations of acetate, propionate, and butyrate, each containing the internal standard.
-
To 1 mL of fermentation supernatant, add a known amount of the internal standard.
-
Acidify the sample by adding HCl (e.g., 100 µL of 5M HCl).
-
Extract the SCFAs by adding an extraction solvent (e.g., 1 mL of diethyl ether) and vortexing vigorously.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a new vial for GC analysis.
-
Inject 1 µL of the extract into the GC-FID.
-
Quantify the SCFAs by comparing the peak area ratios of the SCFAs to the internal standard against the standard curve.
Regulatory Status
In the United States, xylooligosaccharides are generally recognized as safe (GRAS) for use in various food products. The FDA has responded with "no questions" to several GRAS notices for XOS derived from various sources, such as sugarcane, for use as a food ingredient at specified levels.[14][18]
Conclusion
This compound is a significant bioactive component of xylooligosaccharides with well-documented prebiotic effects. Its ability to modulate the gut microbiota and promote the production of beneficial short-chain fatty acids underscores its potential for improving gut health and influencing systemic well-being. The established methods for its production from sustainable biomass and its analysis provide a solid foundation for further research and development in the food, pharmaceutical, and biotechnology sectors. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and professionals seeking to explore the therapeutic applications of this promising prebiotic.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. In Vitro Assessment of the Prebiotic Potential of Xylooligosaccharides from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. mdpi.com [mdpi.com]
- 5. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opensourceforu.com [opensourceforu.com]
- 7. web.mit.edu [web.mit.edu]
- 8. In Vitro Fermentation of Xylooligosaccharides Produced from Miscanthus × giganteus by Human Fecal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 11. stackoverflow.com [stackoverflow.com]
- 12. Metabolic Network Drawing [biostars.org]
- 13. cib.csic.es [cib.csic.es]
- 14. mdpi.com [mdpi.com]
- 15. fillcolor | Graphviz [graphviz.org]
- 16. Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. color | Graphviz [graphviz.org]
- 18. Understanding Graphics Contrast [w3c.github.io]
The Pivotal Role of Xylotriose in the Enzymatic Hydrolysis of Xylan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic hydrolysis of xylan, a major component of hemicellulose, is a cornerstone of biorefinery processes and is of significant interest in various industrial and pharmaceutical applications. This technical guide delves into the multifaceted role of xylotriose, a key xylooligosaccharide (XOS) produced during this process. This compound is not merely a transient intermediate; it actively participates in the regulation of xylanase expression and can influence the kinetic behavior of xylanolytic enzymes. Understanding the production, function, and analytical quantification of this compound is paramount for optimizing xylan degradation and for the targeted production of bioactive oligosaccharides. This document provides a comprehensive overview of the subject, including detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Enzymatic Degradation of Xylan
Xylan, a complex heteropolysaccharide, constitutes a significant portion of plant biomass. Its backbone is primarily composed of β-1,4-linked D-xylose residues, which can be substituted with various side groups. The complete enzymatic degradation of this intricate structure requires a synergistic consortium of enzymes, primarily endo-1,4-β-xylanases (EC 3.2.1.8) and β-D-xylosidases (EC 3.2.1.37).
Endo-β-1,4-xylanases randomly cleave the internal β-1,4-glycosidic bonds of the xylan backbone, releasing a mixture of xylooligosaccharides (XOS) of varying degrees of polymerization (DP), including xylobiose (X2), this compound (X3), xylotetraose (X4), and larger oligosaccharides.[1] β-D-xylosidases then act on these shorter XOS, hydrolyzing them from the non-reducing end to release xylose (X1) monomers.[1] The efficiency of this overall process is influenced by several factors, including the type and concentration of the enzymes, the structure of the xylan substrate, and the reaction conditions. A critical, and often overlooked, aspect is the role of the hydrolysis products themselves, particularly this compound, in modulating the enzymatic activity and gene expression.
The Formation and Significance of this compound
This compound is a prominent product of the initial stages of xylan hydrolysis by endo-β-1,4-xylanases, particularly those belonging to the Glycoside Hydrolase (GH) families 10 and 11. The relative yield of this compound compared to other XOS is dependent on the specific enzyme's mode of action and the substrate's structural characteristics. For instance, some xylanases have a preference for producing shorter oligosaccharides like xylobiose and this compound.[2]
Beyond its role as an intermediate destined for further breakdown, this compound, along with other small XOS, has been identified as a potent bioactive molecule. These oligosaccharides are recognized as prebiotics, selectively stimulating the growth of beneficial gut microbiota.[3] Furthermore, they can act as signaling molecules in microorganisms, triggering the expression of the very enzymes responsible for their production.
The Dual Role of this compound: Inducer and Inhibitor
This compound exhibits a fascinating dual functionality in the enzymatic hydrolysis of xylan, acting as both an inducer of xylanase gene expression and, under certain conditions, an inhibitor of enzymatic activity.
This compound as an Inducer of Xylanase Gene Expression
In many filamentous fungi, such as those of the genus Aspergillus, the expression of xylanolytic enzyme-encoding genes is tightly regulated and induced by the presence of xylan or its degradation products.[4][5] Small xylooligosaccharides, including this compound, can be taken up by the fungal cell and act as inducers. This induction is primarily mediated by a transcriptional activator protein known as XlnR.[4][5]
The binding of an inducer molecule, such as a xylooligosaccharide, to XlnR triggers a conformational change that allows XlnR to bind to specific promoter regions (XlnR binding sites) of the xylanolytic genes, thereby initiating their transcription.[6] This regulatory mechanism allows the microorganism to efficiently produce the necessary enzymes only when a suitable substrate is available, conserving cellular resources.
This compound as an Inhibitor of Xylanolytic Enzymes
The accumulation of hydrolysis products, including this compound, can lead to feedback inhibition of the enzymes involved in xylan degradation. This is a common regulatory mechanism in enzymatic reactions.
-
Substrate Inhibition of β-Xylosidases: this compound can act as a substrate for β-xylosidases, but at high concentrations, it can also cause substrate inhibition.[1] This phenomenon occurs when the enzyme has two binding sites for the substrate, and the binding of a second substrate molecule to a non-catalytic site inhibits the enzyme's activity.
-
Product Inhibition of Endo-xylanases: While less extensively documented for this compound specifically, product inhibition of endo-xylanases by the accumulation of XOS is a known phenomenon. The binding of product molecules to the active site can prevent the binding of new substrate molecules, thereby slowing down the overall reaction rate.
Quantitative Analysis of this compound and Other Hydrolysis Products
Accurate quantification of this compound and other XOS is crucial for understanding the kinetics of xylan hydrolysis and for quality control in the production of prebiotics. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Yields of this compound from Different Xylan Sources
The yield of this compound is highly dependent on the xylan source and the enzyme used. The following table summarizes representative data on the production of XOS, including this compound, from various substrates.
| Substrate | Enzyme(s) | Xylobiose (X2) Yield | This compound (X3) Yield | Other XOS Yield | Total XOS Yield | Reference(s) |
| Sugarcane Bagasse | Xylanase from T. lanuginosus | - | - | - | 10.10 mg/ml | [3] |
| Birchwood Xylan | Endo-xylanase | - | Major Product | Xylotetraose also major | 99% conversion | [7] |
| Beechwood Xylan | Endo-xylanase | - | Major Product | Xylotetraose also major | 89% conversion | [7] |
| Sugarcane Bagasse | Enzyme cocktail | - | - | X4, X5, X6 | 93.1% | [8] |
Note: Direct comparative yields of individual XOS are often not reported in a standardized manner, making direct comparisons challenging. The table provides an overview of reported findings.
Kinetic Parameters of Enzymes Acting on this compound
The interaction of this compound with xylanolytic enzymes can be quantified by determining key kinetic parameters.
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Ki (mM) | Inhibition Type | Reference(s) |
| β-Xylosidase (GH39) | Thermoanaerobacterium sp. | This compound | 0.144 ± 0.011 | 2.0 ± 0.1 | 1.7 ± 0.1 | Substrate | [1] |
| Endo-1,4-β-xylanase II | Trichoderma reesei | This compound | - | - | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in xylan hydrolysis.
Enzymatic Hydrolysis of Xylan
This protocol describes a general procedure for the enzymatic hydrolysis of a xylan source to produce xylooligosaccharides.
Materials:
-
Xylan source (e.g., birchwood xylan, beechwood xylan)
-
Purified endo-β-1,4-xylanase
-
Buffer solution (e.g., 50 mM sodium citrate buffer, pH 5.0)
-
Water bath or incubator
-
Microcentrifuge tubes
-
Heating block or boiling water bath
Procedure:
-
Prepare a 1% (w/v) suspension of the xylan source in the buffer solution.
-
Pre-incubate the xylan suspension at the optimal temperature for the xylanase (e.g., 50°C) for 10 minutes.
-
Add the purified xylanase to the xylan suspension to a final concentration of, for example, 10 U/g of xylan.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a defined period (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
-
At each time point, withdraw an aliquot of the reaction mixture and immediately stop the enzymatic reaction by heating at 100°C for 10 minutes.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any remaining insoluble substrate.
-
Collect the supernatant containing the soluble xylooligosaccharides for analysis.
Quantification of Xylooligosaccharides by HPLC
This protocol outlines a method for the analysis of XOS using HPLC with a Refractive Index Detector (RID).
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).
-
Aminex HPX-87H or a similar ion-exclusion column suitable for carbohydrate analysis.
Reagents:
-
Ultrapure water (HPLC grade)
-
Sulfuric acid (H₂SO₄), analytical grade
-
Xylose, xylobiose, this compound, and other XOS standards
Chromatographic Conditions:
-
Mobile Phase: 5 mM H₂SO₄ in ultrapure water. The mobile phase should be filtered through a 0.22 µm membrane and degassed before use.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60-65°C
-
Detector Temperature: 40°C
-
Injection Volume: 20 µL
Procedure:
-
Sample Preparation: Dilute the supernatant from the enzymatic hydrolysis (Section 5.1) with the mobile phase to a concentration within the linear range of the detector. Filter the diluted samples through a 0.22 µm syringe filter before injection.[9]
-
Standard Curve Preparation: Prepare a series of standard solutions of xylose, xylobiose, this compound, etc., in the mobile phase at known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration for each standard.
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Data Analysis: Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of each XOS using the corresponding standard curve.
Xylanase Activity Assay (DNS Method)
This is a widely used method for determining the total reducing sugars released during xylan hydrolysis.
Materials:
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
1% (w/v) Birchwood xylan in a suitable buffer (e.g., 50 mM sodium citrate, pH 5.0)
-
Enzyme solution (appropriately diluted)
-
Spectrophotometer
Procedure:
-
Add 0.5 mL of the enzyme solution to 0.5 mL of the 1% xylan solution.
-
Incubate the mixture at the optimal temperature for the enzyme for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil the mixture for 5-15 minutes.
-
Cool the tubes to room temperature and add 8.0 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of xylose.
-
One unit of xylanase activity is defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents (as xylose) per minute under the assay conditions.
Conclusion and Future Perspectives
This compound plays a more complex and significant role in the enzymatic hydrolysis of xylan than being a simple intermediate. Its functions as a substrate, an inducer of gene expression, and a potential inhibitor of xylanolytic enzymes highlight the intricate feedback mechanisms that govern this biological process. For researchers and professionals in biotechnology and drug development, a thorough understanding of these roles is essential for the rational design of enzymatic cocktails, the optimization of biorefinery processes, and the targeted production of prebiotic xylooligosaccharides.
Future research should focus on elucidating the specific inhibitory constants of this compound on a wider range of endo-xylanases from different GH families. Furthermore, a more detailed quantitative understanding of how the concentration of this compound and other XOS influences the induction of the XlnR regulon will be crucial for fine-tuning enzyme production in industrial fermentations. The continued exploration of the multifaceted nature of this compound will undoubtedly unlock new possibilities for the efficient and sustainable utilization of xylan-rich biomass.
References
- 1. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Analysis for the Production of Xylooligosaccharides via Enzymatic Hydrolysis from Sugarcane Bagasse and Coconut Coir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Transcriptional Activator XlnR Regulates Both Xylanolytic and Endoglucanase Gene Expression in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A transcriptional activator, AoXlnR, controls the expression of genes encoding xylanolytic enzymes in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. xylooligosaccharide.com [xylooligosaccharide.com]
The Metabolic Crossroads of Xylotriose: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Xylotriose, a key xylooligosaccharide derived from the enzymatic hydrolysis of xylan, stands at a critical metabolic intersection in various biological systems. Its efficient catabolism is a cornerstone of lignocellulosic biomass conversion for biofuel production and a pivotal process in gut microbiome dynamics. Furthermore, the signaling roles of xylooligosaccharides are emerging as crucial determinants in microbial gene regulation. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, tailored for researchers, scientists, and drug development professionals. We present a synthesis of current knowledge, encompassing transport mechanisms, enzymatic degradation, and downstream metabolic fates. This guide is supplemented with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to facilitate a comprehensive understanding and empower further research in this significant field.
Introduction
This compound[1], a trisaccharide composed of three β-1,4-linked xylose units, is a primary product of the enzymatic degradation of xylan, the second most abundant polysaccharide in plant biomass. Its metabolism is a focal point in various research and industrial applications, from sustainable energy production to human health. In the context of biorefineries, the complete utilization of all sugars derived from lignocellulose, including this compound, is paramount for economic viability. In the realm of gut microbiology, the ability of commensal bacteria to metabolize xylooligosaccharides like this compound contributes significantly to the host's energy balance and gut health. This guide delves into the core molecular processes governing this compound metabolism, providing a technical foundation for its study and exploitation.
This compound Transport: The Gateway to Metabolism
The journey of this compound metabolism begins with its transport across the cell membrane. In many microorganisms, specialized transporters are responsible for the uptake of xylooligosaccharides.
Fungal and Yeast Transporters
In the cellulolytic fungus Neurospora crassa, the cellodextrin transporter CDT-2 has been identified as a key transporter for xylobiose, this compound, and xylotetraose. When this transporter is expressed in Saccharomyces cerevisiae, the yeast gains the ability to import these xylooligosaccharides.[2][3] This highlights a potential strategy for engineering industrial yeast strains for more efficient fermentation of hemicellulosic sugars.
Enzymatic Degradation of this compound
Once inside the cell, or in some cases, at the cell surface, this compound is hydrolyzed into its constituent monosaccharide, xylose. This process is primarily mediated by β-xylosidases.
Extracellular Degradation
In many xylanolytic bacteria, the initial breakdown of xylan into smaller oligosaccharides, including this compound, occurs extracellularly. This is accomplished by a consortium of secreted enzymes, primarily endoxylanases.[4][5][6][7][8][9] For instance, in the marine bacterium Vibrio sp. EA2, two extracellular β-1,3-xylanases break down β-1,3-xylan into β-1,3-xylooligomers, which are then internalized.[4][5]
Intracellular Hydrolysis
Following transport into the cytoplasm, this compound is cleaved into xylose monomers by intracellular β-xylosidases.[4][5][9][10] These enzymes belong to various glycoside hydrolase (GH) families and exhibit diverse substrate specificities and kinetic properties. For example, a GH39 β-xylosidase from Thermoanaerobacterium sp. has been shown to hydrolyze this compound.[7]
Central Metabolism of Xylose Derived from this compound
The xylose liberated from this compound enters the central carbon metabolism through dedicated pathways, which ultimately converge on the pentose phosphate pathway (PPP).
Xylose Isomerase Pathway
Prevalent in bacteria, this pathway directly converts D-xylose to D-xylulose via the enzyme xylose isomerase. D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, a key intermediate of the PPP.[11][12]
Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) Pathway
This pathway is common in eukaryotic microorganisms like yeasts and fungi.[12][13] It involves a two-step conversion of D-xylose to D-xylulose. First, xylose reductase (XR) reduces D-xylose to xylitol, utilizing NADPH or NADH as a cofactor. Subsequently, xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, typically using NAD⁺. As in the isomerase pathway, D-xylulose is then phosphorylated to D-xylulose-5-phosphate.[12]
Signaling and Regulation of this compound Metabolism
The presence of this compound and other xylooligosaccharides can act as a signal to induce the expression of genes required for their transport and metabolism.
While direct evidence for this compound as a specific signaling molecule is still emerging, studies have shown that xylooligosaccharides, in general, can induce the expression of β-xylosidases and other xylanolytic enzymes in various microorganisms.[14] In the fungus Trichoderma reesei, the disaccharide xylobiose has been identified as a strong inducer for the expression of genes encoding xylose reductase and xylitol dehydrogenase.[6] It is plausible that this compound plays a similar inductive role, potentially through dedicated receptors and signaling cascades that remain to be fully elucidated.
Quantitative Data on this compound Metabolism
Table 1: Kinetic Parameters of β-Xylosidases on this compound
| Enzyme Source | GH Family | Substrate | Km (mM) | kcat (s-1) | Ki (mM) | Reference |
| Thermoanaerobacterium sp. JW/SL YS485 | 39 | This compound | 0.144 ± 0.011 | 2.0 ± 0.1 | 1.7 ± 0.1 | [7] |
| Thermoanaerobacterium saccharolyticum JW/SL-YS485 | 120 | This compound | - | - | - | [13] |
| Bifidobacterium adolescentis LMG10502 | 120 | This compound | - | - | - | [13] |
Note: '-' indicates data not available in the cited literature. The Ki value for the Thermoanaerobacterium sp. enzyme indicates substrate inhibition.
Table 2: Fermentation Products from Xylose (derived from this compound)
| Organism | Substrate(s) | Fermentation Conditions | Major Products | Product Yield (g/g substrate) | Reference |
| Enterobacter asburiae JDR-1 | Xylose and Glucuronate | Anaerobic | Acetic acid, Ethanol | - | [9] |
| Saccharomyces cerevisiae (recombinant) | Xylose and Glucose | Anaerobic Chemostat | Ethanol, Xylitol, Glycerol | Ethanol: ~0.21 (from xylose) | [15] |
| Pichia pastoris (engineered) | Glucose | Shake Flask | Xylitol | 0.14 | [16] |
| Pichia pastoris (engineered) | Glycerol | Shake Flask | Xylitol | 0.35 | [16] |
Note: '-' indicates specific yield data not provided in the reference.
Experimental Protocols
Purification of Recombinant β-Xylosidase
This protocol is adapted from methods described for the purification of a recombinant β-xylosidase from Bacillus licheniformis expressed in E. coli.[3][17]
-
Cell Lysis: Resuspend the E. coli cell pellet expressing the recombinant β-xylosidase in a suitable lysis buffer (e.g., 50 mM phosphate buffer, pH 8.0, containing 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.
-
Affinity Chromatography: If the recombinant protein is His-tagged, apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with the lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound recombinant β-xylosidase with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: If necessary, exchange the buffer of the purified enzyme solution to a storage buffer (e.g., 50 mM phosphate buffer, pH 7.0) using dialysis or a desalting column.
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Enzyme-Coupled Assay for β-Xylosidase Activity on this compound
This protocol is based on the enzyme-coupled assay described by Decker et al. (2005).[7]
-
Reaction Setup: In a microtiter plate or PCR tubes, prepare a reaction mixture containing the purified β-xylosidase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.0) and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a defined period, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction, for example, by heat inactivation.
-
Xylose Quantification: The amount of D-xylose produced is then quantified using a coupled enzyme assay. This typically involves xylose dehydrogenase, which oxidizes xylose and reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
-
Kinetic Parameter Calculation: From the initial reaction rates at different this compound concentrations, kinetic parameters (Km, Vmax, and kcat) can be determined by fitting the data to the Michaelis-Menten equation.
Quantitative Analysis of Xylooligosaccharides by HPLC
This protocol is based on standard HPLC methods for xylooligosaccharide analysis.[2][4][5][6][18]
-
Sample Preparation: Prepare aqueous solutions of xylooligosaccharide standards (xylobiose, this compound, etc.) and the experimental samples. If necessary, samples may require cleanup steps like ethanol precipitation or solid-phase extraction to remove interfering substances.
-
HPLC System: Use an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., a Bio-Rad Aminex HPX-87P or a similar column) and a refractive index (RI) or evaporative light scattering detector (ELSD).
-
Mobile Phase: The mobile phase is typically high-purity water, run isocratically.
-
Chromatographic Conditions: Set the column temperature (e.g., 80-85°C) and flow rate (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.
-
Standard Curve: Inject known concentrations of the xylooligosaccharide standards to generate a standard curve by plotting peak area against concentration.
-
Sample Analysis: Inject the experimental samples and determine the concentrations of this compound and other xylooligosaccharides by comparing their peak areas to the standard curve.
Visualizations
Metabolic Pathway of this compound
Caption: Overview of this compound Metabolism.
Experimental Workflow for Studying this compound Metabolism
Caption: Workflow for Investigating this compound Metabolism.
Conclusion and Future Perspectives
The metabolic pathways involving this compound are well-characterized in a general sense, from transport and enzymatic breakdown to the integration of its constituent xylose into central metabolism. However, significant opportunities for deeper understanding and technological advancement remain. Future research should focus on the discovery and characterization of novel, highly efficient this compound transporters and β-xylosidases from diverse microbial sources. A more detailed elucidation of the signaling pathways that specifically respond to this compound will be crucial for the rational engineering of microorganisms with optimized this compound utilization capabilities. Furthermore, comprehensive metabolomic and fluxomic studies under various conditions will provide a more dynamic and quantitative picture of how cells process this important xylooligosaccharide. Such knowledge will be instrumental in advancing the development of sustainable biorefineries and in harnessing the prebiotic potential of xylooligosaccharides for human and animal health.
References
- 1. Comparative host transcriptome in response to pathogenic fungi identifies common and species-specific transcriptional antifungal host response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xylooligosaccharide.com [xylooligosaccharide.com]
- 3. Purification and Characterization of a recombinant β-Xylosidase from Bacillus licheniformis ATCC 14580 into E. coli Bl21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Graphviz [graphviz.org]
- 9. Complete Fermentation of Xylose and Methylglucuronoxylose Derived from Methylglucuronoxylan by Enterobacter asburiae Strain JDR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Fungal Transcriptomics [escholarship.org]
- 14. Frontiers | Transcriptomic Response of Fusarium verticillioides to Variably Inhibitory Environmental Isolates of Streptomyces [frontiersin.org]
- 15. Anaerobic Xylose Fermentation by Recombinant Saccharomyces cerevisiae Carrying XYL1, XYL2, and XKS1 in Mineral Medium Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic engineering for sustainable xylitol production from diverse carbon sources in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Xylotriose as an Inducer for Xylanase Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic degradation of xylan, a major component of hemicellulose, is a critical process in various industrial applications, including biofuel production, food and feed processing, and pulp and paper manufacturing. This process is primarily mediated by xylanases, a class of hydrolytic enzymes. The production of xylanases by microorganisms, particularly filamentous fungi such as Aspergillus and Trichoderma species, is tightly regulated at the transcriptional level. Small soluble oligosaccharides derived from xylan degradation, such as xylobiose and xylotriose, are recognized as the natural inducers of xylanase gene expression. This technical guide provides an in-depth exploration of the role of this compound as a key signaling molecule in the induction of xylanase gene expression, detailing the molecular mechanisms, signaling pathways, and experimental protocols relevant to its study.
Core Mechanism of Xylanase Induction
The induction of xylanase gene expression is a sophisticated biological process initiated by the presence of xylan in the environment. Microorganisms constitutively express a basal level of xylanases. These enzymes hydrolyze the xylan backbone into smaller, soluble xylo-oligosaccharides (XOS), including xylobiose (X2), this compound (X3), and xylotetraose (X4).[1][2] These XOS are then transported into the fungal cell, where they act as inducer molecules, triggering a significant upregulation of xylanase gene transcription.
Signaling Pathway of this compound-Mediated Induction
The intracellular signaling cascade initiated by this compound culminates in the activation of specific transcription factors that drive the expression of xylanase-encoding genes.
-
Transport into the Cell : this compound, along with other xylo-oligosaccharides, is transported across the fungal cell membrane by specific sugar transporters.[3][4][5][6][7] While dedicated this compound transporters are still being fully characterized, several transporters with affinity for xylo-oligosaccharides have been identified in fungi like Aspergillus and Trichoderma. These transporters belong to the Major Facilitator Superfamily (MFS).[3][4][5][6][7]
-
Activation of the Transcriptional Activator Xyr1/XlnR : Once inside the cell, this compound is believed to interact, either directly or indirectly, with the master transcriptional activator for xylanolytic and cellulolytic genes. In Trichoderma reesei, this protein is known as Xylanase Regulator 1 (Xyr1), while its ortholog in Aspergillus species is XlnR. This interaction is thought to induce a conformational change in Xyr1/XlnR, enabling it to bind to specific DNA sequences, known as XlnR/Xyr1 binding sites (e.g., 5'-GGCTAA-3'), in the promoter regions of target xylanase genes.[8][9]
-
Transcriptional Activation : The binding of the activated Xyr1/XlnR complex to the promoter regions of xylanase genes recruits the transcriptional machinery, including RNA polymerase II, leading to the transcription of these genes into messenger RNA (mRNA).[9]
-
Protein Synthesis and Secretion : The xylanase mRNA is then translated into protein. The newly synthesized xylanase enzymes are translocated into the endoplasmic reticulum and Golgi apparatus for proper folding and post-translational modifications before being secreted out of the cell.[10][11] This leads to an amplification of xylan-degrading capacity, allowing the fungus to efficiently utilize the available hemicellulose.
This induction process is tightly controlled and subject to Carbon Catabolite Repression (CCR) . In the presence of readily metabolizable carbon sources like glucose, the expression of xylanase genes is repressed, even in the presence of inducers. This repression is primarily mediated by the transcription factor Cre1/CreA, which can repress the expression of the xyr1/xlnR gene itself, as well as directly bind to the promoter regions of some xylanase genes.[12][13]
Quantitative Data on Xylanase Induction
While specific data for this compound as a sole inducer is limited in publicly available literature, studies on xylo-oligosaccharides (XOS) and related sugars provide valuable insights. The following tables summarize representative quantitative data from studies on xylanase induction in filamentous fungi.
Table 1: Comparison of Different Inducers on Xylanase Activity
| Inducer | Organism | Concentration | Xylanase Activity (U/mL) | Fold Induction (relative to control) | Reference |
| D-xylose | Trichoderma reesei | 1 mM | ~1.2 | ~15 | [14] |
| Xylobiose | Trichoderma longibrachiatum | Not specified | Higher than xylose | Not specified | [6] |
| Birchwood Xylan | Trichoderma harzianum | 1% (w/v) | ~1.8 | Not applicable | [12][15] |
| Lactose | Aspergillus niger | 1% (w/v) | ~917 (U/g) | Not applicable (SSF) | [16] |
| XOS mixture | Aspergillus niger | Not specified | High induction | Not specified | [17] |
| Cellulose | Trichoderma spp. | 0.2% (w/w) | High induction | Not applicable (SSF) | [2] |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions, organisms, and activity units across different studies. SSF: Solid-State Fermentation.
Table 2: Optimal Conditions for Xylanase Induction
| Parameter | Organism | Optimal Value | Reference |
| Inducer Concentration (D-xylose) | Trichoderma reesei | 0.5 - 1.0 mM | [14] |
| Incubation Time | Aspergillus niger | 72 - 73.4 hours | [16][18] |
| Temperature | Aspergillus niger | 28 - 30 °C | [18][19] |
| pH | Aspergillus niger | 6.0 | [18] |
Experimental Protocols
The following are generalized protocols for studying the induction of xylanase gene expression by this compound. These are based on established methods for other inducers like xylose and xylo-oligosaccharides.
Fungal Strain and Culture Conditions
-
Strain : A suitable fungal strain, such as Trichoderma reesei QM9414 or Aspergillus niger, should be used.
-
Pre-culture : Inoculate spores or mycelia into a liquid medium containing a non-inducing carbon source (e.g., 1% glycerol or fructose) to generate sufficient biomass. Incubate at the optimal temperature (e.g., 28-30°C) with shaking (e.g., 200-250 rpm) for 24-48 hours.
-
Induction :
-
Harvest the mycelia from the pre-culture by filtration and wash thoroughly with sterile water or a buffer to remove any residual carbon source.
-
Transfer the washed mycelia to a fresh minimal medium devoid of a carbon source.
-
After a brief period of starvation (e.g., 30-60 minutes) to ensure the depletion of internal carbon stores, add this compound to the desired final concentration (e.g., in the range of 0.1 mM to 10 mM). A concentration range finding experiment is recommended to determine the optimal concentration for the specific strain.
-
Incubate the culture under the same conditions as the pre-culture for a defined period (e.g., a time-course experiment with sampling at 2, 4, 6, 8, and 24 hours).
-
Measurement of Xylanase Activity
-
Sample Preparation : Collect the culture supernatant at different time points and centrifuge to remove any mycelia.
-
Enzyme Assay : The xylanase activity in the supernatant can be measured using the 3,5-dinitrosalicylic acid (DNS) method.
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0), a xylan substrate (e.g., 1% birchwood xylan), and an aliquot of the culture supernatant.
-
Incubate the reaction at an optimal temperature (e.g., 50°C) for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding DNS reagent and boiling for 5-10 minutes.
-
Measure the absorbance at 540 nm and determine the amount of reducing sugars released using a standard curve prepared with xylose.
-
One unit of xylanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalent per minute under the assay conditions.[2][20]
-
Analysis of Xylanase Gene Expression by RT-qPCR
-
RNA Extraction : Harvest mycelia from the induction cultures at various time points, freeze them immediately in liquid nitrogen, and extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR) : Perform qPCR using primers specific for the target xylanase genes (e.g., xyn1, xyn2) and a reference gene (e.g., actin or tubulin) for normalization.[21][22][23][24]
-
Data Analysis : Calculate the relative gene expression levels using the ΔΔCt method.
Conclusion and Future Perspectives
This compound, as a product of xylan hydrolysis, plays a significant role as a natural inducer of xylanase gene expression in filamentous fungi. The induction mechanism involves a complex signaling pathway centered around the transcriptional activator Xyr1/XlnR, which is also subject to carbon catabolite repression. While the general principles are understood, further research is needed to elucidate the specific molecular interactions between this compound and the regulatory machinery, including its direct binding to Xyr1/XlnR and its transport across the cell membrane. A more detailed quantitative understanding of the induction efficiency of this compound compared to other xylo-oligosaccharides will be crucial for optimizing industrial xylanase production. The development of genetically engineered fungal strains with enhanced sensitivity to inducers like this compound or with modified transporter specificities holds significant promise for improving the economic feasibility of various biotechnological processes that rely on efficient plant biomass degradation.
References
- 1. Isolation, Purification, and Characterization of Xylanase Produced by a New Species of Bacillus in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for the Production and Purification of Plant Immuno-Active Xylanase from Trichoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional characterization of a xylose transporter in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of a xylose transporter in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in fungal sugar transporters: unlocking the potential of second-generation bioethanol production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrelationship of Xylanase Induction and Cellulase Induction of Trichoderma longibrachiatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors regulating cellulolytic gene expression in filamentous fungi: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell walls of filamentous fungi – challenges and opportunities for biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turning Inside Out: Filamentous Fungal Secretion and Its Applications in Biotechnology, Agriculture, and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. View of Comparative study for the kinetics of extracellular xylanases from Trichoderma harzianum and Chaetomium thermophilum | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 13. d-Xylose as a Repressor or Inducer of Xylanase Expression in Hypocrea jecorina (Trichoderma reesei) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Xylose as a repressor or inducer of xylanase expression in Hypocrea jecorina (Trichoderma reesei) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative study for the kinetics of extracellular xylanases from Trichoderma harzianum and Chaetomium thermophilum | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 16. researchgate.net [researchgate.net]
- 17. Optimisation of solid-state fermentation of Aspergillus niger JL-15 for xylanase production and xylooligosaccharides preparation [agris.fao.org]
- 18. fountainjournals.com [fountainjournals.com]
- 19. Optimization of growth conditions for xylanase production by Aspergillus niger in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Xyr1 (Xylanase Regulator 1) Regulates both the Hydrolytic Enzyme System and d-Xylose Metabolism in Hypocrea jecorina - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Xylotriose: Molecular Properties, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylotriose is a xylooligosaccharide (XOS) composed of three D-xylose units linked by β-1,4 glycosidic bonds. As a component of xylan, the second most abundant polysaccharide in nature, this compound is of significant interest in various fields, including biotechnology, food science, and medicine. It is recognized as a prebiotic, promoting the growth of beneficial gut bacteria, and has been shown to induce the expression of enzymes involved in xylan degradation in certain microorganisms. This technical guide provides a comprehensive overview of the molecular properties of this compound, detailed experimental protocols for its analysis, and insights into its role in biological pathways.
Core Data: Molecular Formula and Weight
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value | Citation |
| Chemical Formula | C₁₅H₂₆O₁₃ | [1][2] |
| Molecular Weight | 414.36 g/mol | [1] |
| Monoisotopic Mass | 414.13734088 Da | [1] |
Experimental Protocols
Enzymatic Production of this compound from Xylan
Objective: To produce this compound through the enzymatic hydrolysis of xylan.
Materials:
-
Xylan (e.g., from beechwood or corncob)
-
Endo-1,4-β-xylanase
-
Sodium acetate buffer (pH 4.5, 100 mM)
-
Deionized water
-
Reaction tubes
-
Water bath or incubator
-
Centrifuge
Procedure:
-
Prepare a suspension of xylan in sodium acetate buffer at a desired concentration (e.g., 10 mg/mL).
-
Pre-incubate the xylan suspension at the optimal temperature for the chosen xylanase (e.g., 50°C) for 10 minutes to ensure temperature equilibration.
-
Add the endo-1,4-β-xylanase to the xylan suspension to initiate the hydrolysis reaction. The enzyme concentration should be optimized based on the specific activity of the enzyme and the desired product profile.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time. The reaction time can be varied to control the degree of polymerization of the resulting xylooligosaccharides. Shorter reaction times generally favor the production of longer-chain XOS, including this compound.
-
Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Centrifuge the mixture to pellet any insoluble xylan.
-
Collect the supernatant containing the soluble xylooligosaccharides, including this compound, for further analysis.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from a mixture of xylooligosaccharides.
Materials and Equipment:
-
HPLC system equipped with a refractive index (RI) detector
-
Aminex HPX-87P or a similar carbohydrate analysis column
-
This compound standard
-
Deionized water (HPLC grade) as the mobile phase
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of this compound standards of known concentrations in deionized water.
-
Prepare the sample solution obtained from the enzymatic hydrolysis (or other sources) and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Set up the HPLC system with the appropriate column and mobile phase (deionized water). The column temperature is typically maintained at 80-85°C.
-
Inject the prepared standards and the sample onto the HPLC column.
-
Elute the sugars isocratically with deionized water at a constant flow rate.
-
Detect the separated sugars using the RI detector.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Construct a calibration curve by plotting the peak areas of the standards against their concentrations.
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Estimation of Total Reducing Sugars (including this compound) using the Dinitrosalicylic Acid (DNS) Method
Objective: To estimate the total concentration of reducing sugars, including this compound, in a sample. Note that this method is not specific to this compound and will react with other reducing sugars present.
Materials:
-
DNS reagent (1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, 20 mL of 2 M NaOH, made up to 100 mL with distilled water)
-
Xylose or this compound standard solution
-
Sample solution
-
Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of a known reducing sugar (e.g., xylose or this compound).
-
To 1 mL of each standard and the sample solution in separate test tubes, add 1 mL of the DNS reagent.
-
Heat the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.
-
Cool the tubes to room temperature.
-
Add 8 mL of distilled water to each tube and mix well.
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer, with a blank containing 1 mL of water and 1 mL of DNS reagent treated in the same way.
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of reducing sugars in the sample by comparing its absorbance to the standard curve.[3]
Signaling Pathways and Logical Relationships
Bacterial Utilization of this compound
This compound can be utilized by certain probiotic bacteria, such as Bifidobacterium and Lactobacillus species. The general pathway involves the transport of this compound into the cell, followed by enzymatic breakdown into xylose, which then enters the pentose phosphate pathway for energy production.
References
CAS number for Xylotriose identification
An In-depth Technical Guide for the Identification of Xylotriose
Introduction
This compound is a xylooligosaccharide, a sugar molecule composed of three xylose units linked together. It is found naturally in various agricultural wastes, such as corncobs, and is often produced by the enzymatic hydrolysis of xylan. As a molecule of interest in biotechnology and health, particularly for its role as a prebiotic and its involvement in biofuel research, its accurate identification and quantification are crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core identification parameters, detailed experimental protocols for its characterization, and workflows for its analysis.
Core Identification and Physicochemical Properties
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number. However, multiple identifiers are associated with this compound. These, along with its key physicochemical properties, are summarized below.
| Property | Value | Source |
| CAS Number | 47592-59-6 | |
| Alternative CAS | 22416-59-7 | |
| Molecular Formula | C₁₅H₂₆O₁₃ | |
| Molecular Weight | 414.36 g/mol | |
| IUPAC Name | O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose | |
| Appearance | White to off-white solid | |
| Solubility | H₂O: 125 mg/mL; DMSO: 100 mg/mL; DMF: 30 mg/mL |
Analytical Methodologies for Identification
The structural confirmation and quantification of this compound rely on several advanced analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with anion-exchange columns, is a cornerstone for separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive for structural elucidation.
| Technique | Description | Key Parameters & Findings |
| HPAEC-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a highly sensitive method for analyzing carbohydrates without derivatization. | Column: CarboPac PA200. Mobile Phase: Gradient elution of NaOH-NaOAc. Outcome: Allows for the separation and quantification of xylobiose, this compound, xylotetraose, and higher xylo-oligosaccharides. |
| HPLC | High-Performance Liquid Chromatography is widely used for the separation of xylooligosaccharides produced from enzymatic hydrolysis. | Column: Aminex HPX-87C. Outcome: Separates xylose, xylobiose, and this compound as primary products from xylan hydrolysis, enabling their collection and quantification. |
| Mass Spectrometry | Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight. | ESI-MS: Confirmed the molecular weight of this compound to be 414. MALDI-MS: Effective for profiling xylo-oligosaccharides produced from xylan, identifying species with varying degrees of polymerization. |
| NMR Spectroscopy | Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides detailed structural information, confirming the identity and purity of this compound. | ¹H and ¹³C NMR: Used to determine the structure of this compound and confirm the β-D-(1→4) linkages between the xylopyranosyl units. |
Experimental Protocols
Sample Preparation via Enzymatic Hydrolysis of Xylan
For samples derived from biomass (e.g., corncob
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Xylotriose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic synthesis of xylotriose, a key trisaccharide with significant potential in the pharmaceutical and biotechnology sectors. This document details the prevalent hydrolytic and transglycosylation methods, offering structured data and step-by-step experimental protocols to guide researchers in its production and purification.
Introduction to this compound and its Significance
This compound (X3) is a xylo-oligosaccharide (XOS) composed of three xylose units linked by β-1,4 glycosidic bonds. As a prebiotic, it selectively stimulates the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli. Its potential applications extend to drug delivery, functional foods, and as a building block for novel biomaterials. Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing high-purity this compound.
Methods for Enzymatic Synthesis of this compound
The two primary enzymatic routes for this compound synthesis are hydrolysis of xylan-rich biomass and transglycosylation reactions.
-
Hydrolysis: This is the most common method, involving the breakdown of xylan, a major component of hemicellulose, using endo-xylanases. These enzymes randomly cleave the β-1,4-glycosidic bonds within the xylan backbone, releasing a mixture of xylo-oligosaccharides of varying lengths, including this compound. The composition of the final product is highly dependent on the enzyme source, substrate, and reaction conditions.
-
Transglycosylation: This method utilizes the ability of certain glycosidases, such as β-xylosidases, to transfer a xylose unit from a donor molecule (e.g., xylobiose or p-nitrophenyl-β-D-xylopyranoside) to an acceptor molecule. While less common for bulk production, transglycosylation can offer greater control over the final product structure. Compared to xylobiose, this compound has been reported to be a better donor molecule for transglycosylation reactions catalyzed by β-d-xylosidase from Bacillus halodurans.
Data Presentation: Quantitative Analysis of this compound Synthesis
The yield of this compound is influenced by various factors including the enzyme, substrate, and reaction parameters. The following tables summarize quantitative data from different studies on the enzymatic production of this compound.
| Substrate | Enzyme(s) | Key Reaction Conditions | This compound (X3) Yield | Other Major Products | Reference |
| Corncob | Mixed Formic and Propionic Acid + Xylanase | Mixed acids (2:8 ratio), followed by xylanase hydrolysis. | Part of a 50.6% X2+X3 yield | Xylobiose (X2) | |
| Wheat Bran | Xylanase | pH 10.0, 50 °C, 6 hours | 174.0 μg/mL | Xylobiose (213.3 μg/mL), Reducing Sugars (614.0 μg/mL) | |
| Corncob | Commercial Xylanase | pH 5.91, 40.87 °C, 5.83 U enzyme, 16.59 hours | 0.715 mg/mL | Xylobiose | |
| Birchwood Xylan | Recombinant thermostable xylanase (XynB) and glucuronidase (AguA) | 4.2 g/100 mL substrate, 80.66 °C, pH 7.65, 60/9 U/g XynB/AguA, 4 hours | Not specified individually, total reducing sugars 17.91 mg/mL | Xylose (13.66 mg/mL) | |
| Birchwood Xylan | Xylanase from Streptomyces thermocarboxydus TKU045 | pH 6.0, 60 °C | Major product | Xylobiose |
| Substrate | Purification Method | Purity of this compound | Recovery/Yield | Reference |
| Birchwood Xylan Hydrolysate | Centrifugal Partition Chromatography | 54.71% | 4.15 mg from 1 g of xylan |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Corncob for this compound Production
This protocol is adapted from a method for producing xylo-oligosaccharides from corncob.
1. Substrate Preparation (Alkali Pretreatment):
-
Mill corncobs to a fine powder.
-
Treat the corncob powder with a 1 M potassium hydroxide (KOH) solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Autoclave the mixture at 121°C for 15 minutes to solubilize the hemicellulose.
-
Allow the mixture to cool and then centrifuge to separate the liquid hydrolysate (containing xylan) from the solid residue.
-
Neutralize the supernatant to pH 7.0 with hydrochloric acid.
2. Enzymatic Hydrolysis:
-
Prepare a reaction mixture containing the neutralized xylan extract at a desired concentration (e.g., 2% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Add a thermostable endo-xylanase (e.g., from Streptomyces thermovulgaris) to the reaction mixture. The optimal enzyme loading should be determined empirically, but a starting point of 10-20 U/g of xylan can be used.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 50-60°C) with
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Xylotriose
Introduction
Xylotriose, a xylooligosaccharide (XOS) composed of three xylose units linked by β-1,4 glycosidic bonds, is of significant interest in the food, pharmaceutical, and biotechnology industries for its prebiotic properties.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, product development, and research. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of oligosaccharides like this compound.[3] This document provides detailed application notes and protocols for the analysis of this compound using different HPLC methods, including High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), HPLC with Refractive Index Detection (HPLC-RID), and Reversed-Phase HPLC with UV detection following derivatization.
Experimental Workflow
The general workflow for the HPLC analysis of this compound involves several key steps, from sample preparation to data analysis. The specific details of each step may vary depending on the sample matrix and the chosen HPLC method.
Caption: General workflow for HPLC analysis of this compound.
Sample Preparation Protocols
Proper sample preparation is critical to obtain accurate and reproducible results. The protocol should be chosen based on the sample matrix.
General Aqueous Samples (e.g., Enzymatic Hydrolysates)
-
Centrifuge the sample at 8000 rpm for 5 minutes to remove any particulate matter.[4]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[5]
-
If necessary, dilute the sample with ultrapure water to fall within the linear range of the calibration curve.
Food Matrices
For more complex matrices such as food products, additional extraction and cleanup steps are required.[5]
-
Liquid Samples: To 5 mL of the liquid sample, add 10 mL of water and mix thoroughly. Add ethanol, centrifuge to precipitate interfering substances, and then evaporate the ethanol. Redissolve the residue in a known volume of ultrapure water and filter through a 0.45 µm filter.[5]
-
Solid and Semi-solid Samples: Weigh 1-5 g of the homogenized sample, add a suitable amount of water, and sonicate to extract the this compound. Proceed with ethanol precipitation as described for liquid samples.[5]
-
High-Protein Samples (e.g., Dairy): Treat the sample with zinc acetate and potassium ferrocyanide solutions to precipitate proteins before proceeding with ethanol precipitation.[5]
-
High-Fat Samples (>10% Fat): Defat the sample using petroleum ether prior to water extraction and ethanol treatment.[5]
HPLC Methodologies
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and specific for carbohydrates and does not require derivatization.[6][7][8]
Experimental Protocol:
-
HPLC System: A system capable of delivering accurate gradients at high pH, equipped with a pulsed amperometric detector.
-
Column: CarboPac PA200 (250 mm x 3 mm) or similar anion-exchange column.[6][7]
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc). The exact gradient will depend on the specific separation requirements.[6][7]
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 5-20 µL.
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 0.804 - 8.607 mg/L | [6] |
| Limit of Detection (LOD) | 0.064 - 0.111 mg/L | [6] |
| Limit of Quantification (LOQ) | 0.214 - 0.371 mg/L | [6] |
| Recoveries | 84.29% - 118.19% | [6] |
Method 2: HPLC with Refractive Index Detection (HPLC-RID)
HPLC-RID is a universal detection method for non-UV absorbing compounds like this compound.[9][10]
Experimental Protocol:
-
HPLC System: A standard HPLC system with a refractive index detector.
-
Column: Amino-based column (e.g., Luna 5 µm NH2, 250 x 4.6 mm) or a ligand-exchange column (e.g., Bio-Rad HPX-87P).[11]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v for amino columns) or ultrapure water for ligand-exchange columns.[11]
-
Column Temperature: Ambient or elevated (e.g., 80 °C for ligand-exchange columns).[11]
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index Detector.
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 5.0 mg/mL (for general sugars) | [9] |
| Limit of Detection (LOD) | ~0.8 ppm (for xylose) | [12] |
| Limit of Quantification (LOQ) | ~2.5 ppm (for xylose) | [12] |
Method 3: Reversed-Phase HPLC with UV Detection after Pre-column Derivatization
This method enhances the sensitivity of detection by attaching a UV-absorbing molecule to the this compound. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[1][4][13]
Experimental Protocol:
-
Derivatization:
-
Mix a small volume of the sample or standard solution with a methanolic solution of PMP and sodium hydroxide.
-
Incubate the mixture at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 30-60 minutes).
-
Neutralize the reaction with an acid (e.g., hydrochloric acid).
-
Extract the PMP-labeled sugars with an organic solvent (e.g., chloroform or ethyl acetate) and evaporate the solvent.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 column (e.g., Kromasil C18).[1]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[1][13]
-
Flow Rate: 0.8 - 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Injection Volume: 10-20 µL.
-
Data Presentation:
| Parameter | Value | Reference |
| Separation Time | ~25-30 minutes for XOS with DP 2-8 | [1] |
| Mobile Phase pH | Critical for separation, often around 5.5 or 8.06 | [4][13] |
Quantification
Quantification of this compound is typically performed using an external standard method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Inject the prepared sample and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
Conclusion
The choice of HPLC method for this compound analysis depends on the specific requirements of the application, including sensitivity, sample matrix, and available instrumentation. HPAEC-PAD offers high sensitivity and specificity without derivatization, making it ideal for complex samples. HPLC-RID is a robust and universal method suitable for routine analysis where high sensitivity is not the primary concern. Reversed-phase HPLC with UV detection after derivatization provides a significant increase in sensitivity for trace-level analysis. By following the detailed protocols and considering the performance data presented, researchers, scientists, and drug development professionals can select and implement the most appropriate method for their this compound analysis needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wsenetwork.org [wsenetwork.org]
- 4. Efficient analysis of monosaccharides and oligosaccharides from hydrolyzed hemicellulose of Spartina anglica :: BioResources [bioresources.cnr.ncsu.edu]
- 5. xylooligosaccharide.com [xylooligosaccharide.com]
- 6. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectralabsci.com [spectralabsci.com]
- 12. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides [agris.fao.org]
Application Notes and Protocols for the Quantification of Xylotriose in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of xylotriose in complex mixtures. This compound, a key xylooligosaccharide (XOS), is of significant interest in the food, pharmaceutical, and biofuel industries for its prebiotic properties and as an indicator of biomass processing efficiency.[1] Accurate quantification in complex matrices such as fermentation broths, food products, and biomass hydrolysates is crucial for research, quality control, and process optimization.
Analytical Methodologies
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The most prominent and effective methods are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the direct quantification of underivatized carbohydrates.[2] It is particularly well-suited for the separation of complex mixtures of oligosaccharides, including isomers.[2][3]
Principle: At high pH, carbohydrates are partially or fully ionized and can be separated on a strong anion-exchange column.[2] Pulsed amperometric detection allows for the sensitive and direct detection of carbohydrates without the need for derivatization.[3]
The following table summarizes typical quantitative performance data for the analysis of this compound and other xylooligosaccharides using HPAEC-PAD.
| Parameter | Xylobiose | This compound | Xylotetraose | Xylopentaose | Xylohexaose | Reference |
| Linear Range (mg/L) | 0.804 - 8.607 | 0.804 - 8.607 | 0.804 - 8.607 | 0.804 - 8.607 | 0.804 - 8.607 | [4] |
| LOD (mg/L) | 0.064 - 0.111 | 0.064 - 0.111 | 0.064 - 0.111 | 0.064 - 0.111 | 0.064 - 0.111 | [4] |
| LOQ (mg/L) | 0.214 - 0.371 | 0.214 - 0.371 | 0.214 - 0.371 | 0.214 - 0.371 | 0.214 - 0.371 | [4] |
| Recovery (%) | 84.29 - 118.19 | 84.29 - 118.19 | 84.29 - 118.19 | 84.29 - 118.19 | 84.29 - 118.19 | [4] |
| RSD (%) | 0.44 - 14.87 | 0.44 - 14.87 | 0.44 - 14.87 | 0.44 - 14.87 | 0.44 - 14.87 | [4] |
1. Sample Preparation:
-
Liquid Samples (e.g., fermentation broth, hydrolysates):
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with ultrapure water to a concentration within the linear range of the calibration curve.
-
-
Solid Samples (e.g., biomass, food products):
-
Homogenize the sample.
-
Perform an aqueous extraction or acid hydrolysis to liberate this compound. For biomass, this may involve dilute acid hydrolysis.[5]
-
Centrifuge and filter the extract as described for liquid samples.
-
A solid-phase extraction (SPE) step with a C18 cartridge may be necessary to remove non-polar interferences.
-
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac™ PA200 (250 mm x 3 mm).[2][4]
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc). A typical gradient program is as follows:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH with 500 mM NaOAc
-
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.
3. Gradient Elution Program: A two-stage binary gradient can be employed to separate a mixture of xylo- and cello-oligosaccharides.[2] For a focused analysis of xylooligosaccharides, a simpler gradient may be sufficient.
4. Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Waveform: A standard quadruple-potential waveform for carbohydrate detection.
5. Quantification:
-
Prepare a series of this compound standards of known concentrations. High-purity this compound standards are commercially available.[7]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: Workflow for this compound quantification by HPAEC-PAD.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
HPLC-RID is a more common and less expensive technique for carbohydrate analysis.[8][9] However, it is generally less sensitive and less selective than HPAEC-PAD, and co-elution with other sample components can be a challenge.[9]
Principle: Separation is typically achieved using an amino- or ligand-exchange column. The refractive index detector measures the difference in the refractive index between the mobile phase and the eluting analyte.
Specific quantitative data for this compound using HPLC-RID is less readily available in the literature compared to HPAEC-PAD. The performance is highly dependent on the sample matrix and chromatographic conditions. Generally, LOD and LOQ are in the low mg/L range.
1. Sample Preparation:
-
Sample preparation is similar to that for HPAEC-PAD, but due to the lower sensitivity of RID, less dilution may be required. A more thorough cleanup to remove interfering compounds is often necessary.
2. Chromatographic Conditions:
-
Instrument: An HPLC system equipped with a refractive index detector.
-
Column: An amino-propyl or ligand-exchange column, such as a Bio-Rad Aminex HPX-42A or a Luna 5 µm NH2 column.[10][11]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) or just ultrapure water, depending on the column.[9][11]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 35 - 85 °C, depending on the column and separation requirements.[9][10]
-
Injection Volume: 20 µL.
3. Detection:
-
Detector: Refractive Index Detector (RID). The detector temperature should be controlled and kept stable.
4. Quantification:
-
Quantification is performed using an external standard calibration curve as described for HPAEC-PAD.
Caption: Workflow for this compound quantification by HPLC-RID.
Enzymatic Assays
Enzymatic assays can be highly specific for certain sugars. For this compound, an enzyme-coupled assay can be developed.[12]
Principle: A specific enzyme, β-xylosidase, hydrolyzes this compound to release xylose. The released xylose is then quantified using a coupled enzyme system that produces a detectable signal (e.g., colorimetric or fluorescent).[12]
Application: This method is useful for determining the kinetic parameters of enzymes that act on this compound.[12] While highly specific, its application for direct quantification in very complex mixtures can be challenging due to potential interferences with the enzymes or the detection system. It is often used in conjunction with chromatographic methods for validation.
Logical Relationship of Analytical Methods
The selection of an appropriate analytical method is a critical step in the quantification of this compound. The following diagram illustrates the decision-making process based on key experimental requirements.
Caption: Decision tree for selecting a this compound quantification method.
Conclusion
The quantification of this compound in complex mixtures can be effectively achieved using HPAEC-PAD for high sensitivity and selectivity, or HPLC-RID for more routine analyses. The choice of method should be guided by the specific requirements of the study. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this compound quantification.
References
- 1. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Xylose, Xylose Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Oligosaccharide | Megazyme [megazyme.com]
- 8. researchgate.net [researchgate.net]
- 9. agronomy.emu.ee [agronomy.emu.ee]
- 10. researchgate.net [researchgate.net]
- 11. spectralabsci.com [spectralabsci.com]
- 12. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Xylotriose in β-Xylosidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Xylosidases (EC 3.2.1.37) are critical enzymes in the complete degradation of xylan, a major component of hemicellulose. These enzymes catalyze the hydrolysis of short xylooligosaccharides, such as xylotriose, into xylose.[1] Accurate measurement of β-xylosidase activity is essential for various applications, including biofuel production, food processing, and the development of enzyme inhibitors. This compound, a natural substrate, offers a more biologically relevant alternative to artificial chromogenic or fluorogenic substrates for characterizing β-xylosidase activity.[2] These notes provide detailed protocols for using this compound in β-xylosidase assays, methods for detecting reaction products, and a summary of kinetic data from the literature.
Data Presentation: Kinetic Parameters of β-Xylosidases with this compound
The following table summarizes the kinetic parameters of various β-xylosidases when using this compound as a substrate. This data is crucial for comparative studies and for designing experiments with appropriate substrate concentrations.
| Enzyme Source | Glycoside Hydrolase Family | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Optimal pH | Optimal Temperature (°C) | Notes |
| Thermoanaerobacterium sp. strain JW/SL YS485 | GH39 | 0.144 ± 0.011 | 2.0 ± 0.1 | 14 ± 1.3 | 6.0 | 45 | Exhibits substrate inhibition with a Ki of 1.7 ± 0.1 mM.[2] |
| Limosilactobacillus fermentum SK152 (rLfXyl43) | GH43 | 11.2 ± 0.9 | 25.3 ± 0.7 | 2.3 ± 0.1 | 7.0 | 35 | Also displays α-L-arabinofuranosidase activity.[3][4] |
| Weissella sp. strain 92 (WXyn43) | GH43 | - | - | - | 6.0 - 6.5 | 55 | Active on this compound, but specific kinetic values are not provided in the source.[5] |
Experimental Protocols
Two primary methods for assaying β-xylosidase activity using this compound are presented below: an enzyme-coupled assay for continuous monitoring and the 3,5-Dinitrosalicylic Acid (DNS) method for an endpoint measurement of reducing sugars.
Protocol 1: Enzyme-Coupled Assay for Continuous Monitoring
This method provides a sensitive and continuous measurement of xylose release through a coupled enzyme system that generates a fluorescent or colorimetric signal.[2]
Materials:
-
This compound substrate solution (in appropriate buffer)
-
β-Xylosidase enzyme preparation
-
50 mM Phosphate buffer (pH 6.0) containing 0.1% Bovine Serum Albumin (BSA)
-
D-xylose detection reagent kit (e.g., Megazyme D-Xylose Assay Kit or similar coupled-enzyme system)[6]
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Setup: In a microplate well or a microcentrifuge tube, prepare the reaction mixture by adding the following components:
-
105 µl of 50 mM phosphate buffer (pH 6.0) with 0.1% BSA.
-
A specific amount of β-xylosidase enzyme (e.g., 2.7 nM final concentration).[2] Chill the mixture to 0-4°C.
-
-
Initiation of Reaction: Initiate the reaction by adding 20 µl of the this compound solution at various concentrations (e.g., ranging from 52 µM to 12 mM to determine kinetic parameters).[2]
-
Incubation: Gently mix and incubate the reaction at the optimal temperature for the enzyme (e.g., 45°C) for a set period (e.g., 45 minutes).[2] Time course studies should be performed to ensure the reaction is within the linear range.[2]
-
Termination of Reaction: Stop the reaction by heat inactivation or by adding a stop solution as specified by the xylose detection kit.
-
Xylose Detection: Quantify the amount of D-xylose released using a coupled-enzyme assay. This typically involves enzymes that lead to the production of hydrogen peroxide, which then reacts with a chromogenic or fluorogenic substrate (e.g., Amplex Red or ABTS) to produce a measurable signal.[2]
-
Data Analysis: Create a standard curve using known concentrations of D-xylose. Calculate the concentration of xylose produced in the enzymatic reaction and determine the β-xylosidase activity.
Protocol 2: DNS Method for Endpoint Measurement
The DNS method is a classic and cost-effective way to measure the reducing sugars (in this case, xylose) produced from the hydrolysis of this compound.[7]
Materials:
-
This compound substrate solution (e.g., 1% w/v in buffer)
-
β-Xylosidase enzyme preparation
-
Appropriate buffer (e.g., 50 mM sodium phosphate, pH 6.0)[8]
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation with the this compound substrate solution in the appropriate buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature and for a predetermined time (e.g., 30 minutes at 50°C).[8]
-
Termination and Color Development: Stop the reaction by adding an equal volume of DNS reagent. Boil the mixture for 5-10 minutes to allow for color development.[8]
-
Measurement: After cooling the samples to room temperature, measure the absorbance at 540 nm.[8]
-
Data Analysis: Create a standard curve using known concentrations of xylose. Determine the amount of reducing sugar produced in your samples and calculate the enzyme activity. It is important to note that the color response in the DNS assay can vary for different xylooligosaccharides, with a higher degree of polymerization leading to a stronger color response.[9]
Visualizations
Enzymatic Hydrolysis of this compound
The following diagram illustrates the catalytic action of β-xylosidase on the this compound substrate.
Caption: β-Xylosidase hydrolyzes this compound to xylobiose and xylose.
Experimental Workflow for β-Xylosidase Assay
This diagram outlines the general steps involved in performing a β-xylosidase assay with this compound as the substrate.
Caption: General workflow for a β-xylosidase assay using this compound.
References
- 1. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterologous expression and characterization of xylose-tolerant GH 43 family β-xylosidase/α-L-arabinofuranosidase from Limosilactobacillus fermentum and its application in xylan degradation [frontiersin.org]
- 4. Heterologous expression and characterization of xylose-tolerant GH 43 family β-xylosidase/α-L-arabinofuranosidase from Limosilactobacillus fermentum and its application in xylan degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a family 43 β-xylosidase from the xylooligosaccharide utilizing putative probiotic Weissella sp. strain 92 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Xylose Assay Kit Test - Measure D-Xylose, Rapid Reaction | Megazyme [megazyme.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
Application of Xylotriose as a Prebiotic for Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylotriose, a xylooligosaccharide (XOS) composed of three xylose units linked by β-1,4 glycosidic bonds, is a prominent emerging prebiotic. As a key component of XOS mixtures derived from lignocellulosic biomass, this compound is resistant to digestion by human enzymes, allowing it to reach the colon intact.[1] There, it is selectively fermented by beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[2][3][4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which confer numerous health benefits.[5][6] These benefits include the modulation of the gut microbiome, enhancement of the intestinal barrier, and positive impacts on metabolic and immune functions.[7][8] this compound-rich XOS has demonstrated a higher prebiotic index compared to established prebiotics like inulin and fructooligosaccharides (FOS).[7]
This document provides detailed application notes and protocols for researchers investigating the prebiotic effects of this compound on the gut microbiota.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound-containing XOS on gut microbiota composition and SCFA production from various in vitro and in vivo studies.
Table 1: Effect of XOS (Rich in this compound) on Gut Microbiota Composition
| Study Type | Substrate | Dosage/Concentration | Duration | Key Findings | Reference |
| In vitro Fermentation | XOS (36.6% this compound) | Not specified | Stationary Phase | 95% decrease in this compound concentration. | [9] |
| In vitro Fermentation | XOS | Not specified | 24 hours | Significant increase in Bifidobacterium (from 0.67 to 5.22 OTUs). | [10] |
| In vivo (Pigs) | XOS | 100 g/t of feed | 56 days | Increased relative abundance of Lactobacillus and Bifidobacterium spp. | [11] |
| In vivo (Mice on High-Fat Diet) | XOS (78% xylobiose, this compound, xylotetraose) | Not specified | Not specified | Increased abundance of Bifidobacteria and Lachnospiraceae. | [5][6] |
| In vivo (Cats) | Low-dose XOS (LXOS) | 0.04% of diet | Not specified | Increased abundance of Streptococcus and Lactobacillus. | [12] |
| In vivo (Cats) | High-dose XOS (HXOS) | 0.40% of diet | Not specified | Increased abundance of Blautia, Clostridium XI, and Collinsella. | [12] |
Table 2: Effect of XOS (Rich in this compound) on Short-Chain Fatty Acid (SCFA) Production
| Study Type | Substrate | Dosage/Concentration | Duration | Acetate (μmol/mL or other unit) | Propionate (μmol/mL or other unit) | Butyrate (μmol/mL or other unit) | Total SCFAs | Reference |
| In vitro Fermentation | XOS | Not specified | 24 hours | Predominantly produced | - | 7.47 mg/mL (total SCFA) | - | |
| In vitro Fermentation vs. Inulin | XOS | Not specified | 12 hours | - | - | 16.38 μmol/mL | - | [13] |
| In vitro Fermentation vs. Inulin | Inulin | Not specified | 12 hours | - | - | 16.76 μmol/mL | - | [13] |
| In vivo (Mice on High-Fat Diet) | XOS | Not specified | Not specified | Significantly higher than HFD control | Significantly higher than HFD control | Significantly higher than HFD control | - | [5][6] |
| In vivo (Pigs) | XOS | 100 g/t of feed | 56 days | Increased concentration | - | - | Increased concentration |
Experimental Protocols
Protocol 1: In Vitro Fermentation of this compound using Human Fecal Inoculum
This protocol is designed to assess the prebiotic potential of this compound by measuring changes in microbial populations and SCFA production in an anaerobic batch culture system.
Materials:
-
This compound or XOS preparation with known this compound content
-
Basal culture medium (see composition below)
-
Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)
-
Anaerobic chamber (80% N₂, 10% CO₂, 10% H₂)
-
Sterile Hungate anaerobic tubes or a 96-well deep well plate
-
pH meter
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for SCFA analysis
-
Reagents for DNA extraction and qPCR for microbial analysis
Basal Culture Medium Composition (per liter):
-
Peptone water: 2 g
-
Yeast extract: 2 g
-
NaCl: 0.1 g
-
K₂HPO₄: 0.04 g
-
KH₂PO₄: 0.04 g
-
MgSO₄·7H₂O: 0.01 g
-
CaCl₂·6H₂O: 0.01 g
-
NaHCO₃: 2 g
-
Tween 80: 2 ml
-
Hemin solution (5 g/L): 1 ml
-
Vitamin K1: 10 µl
-
Cysteine-HCl: 0.5 g
-
Bile salts: 0.5 g
-
Resazurin (1 g/L): 1 ml
-
Distilled water to 1 L
-
Autoclave at 121°C for 20 minutes.
Procedure:
-
Inoculum Preparation:
-
Inside an anaerobic chamber, homogenize fresh fecal samples (10% w/v) in a sterile phosphate-buffered saline (PBS) solution.
-
Centrifuge the fecal slurry at a low speed (e.g., 500 x g for 5 minutes) to pellet large particulate matter.
-
The supernatant will serve as the fecal inoculum.[14]
-
-
Fermentation Setup:
-
Prepare anaerobic tubes or a 96-well plate containing the basal medium.
-
Add the this compound preparation to the desired final concentration (e.g., 1% w/v). Include a negative control (no substrate) and a positive control (e.g., inulin).
-
Inoculate each tube/well with the fecal inoculum (e.g., 10% v/v).[15]
-
Incubate anaerobically at 37°C for 0, 6, 12, 24, and 48 hours.
-
-
Sampling and Analysis:
-
At each time point, collect samples for pH measurement, SCFA analysis, and microbial DNA extraction.
-
pH Measurement: Measure the pH of the fermentation broth.
-
SCFA Analysis (GC method):
-
Microbial Analysis (qPCR):
-
Extract total DNA from the fermentation samples using a commercial kit.
-
Perform quantitative PCR using primers specific for total bacteria, Bifidobacterium spp., and Lactobacillus spp. to determine changes in their relative abundance.
-
-
Protocol 2: In Vivo Assessment of this compound in a Murine Model
This protocol outlines a general procedure to evaluate the effects of dietary this compound on the gut microbiota, intestinal barrier function, and metabolic parameters in mice.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
Standard chow diet and high-fat diet (HFD)
-
This compound or XOS preparation
-
Metabolic cages for fecal and urine collection
-
Reagents and equipment for glucose and insulin tolerance tests
-
Reagents for RNA extraction and RT-qPCR (for gene expression analysis)
-
Reagents and equipment for SCFA analysis from cecal contents (as in Protocol 1)
-
Reagents for 16S rRNA gene sequencing
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for 1-2 weeks.
-
Divide mice into experimental groups (e.g., n=8-10 per group):
-
Control group (standard chow)
-
High-Fat Diet (HFD) group
-
HFD + this compound (low dose, e.g., 250 mg/kg body weight)
-
HFD + this compound (high dose, e.g., 500 mg/kg body weight)[8]
-
-
-
Dietary Intervention:
-
Administer the respective diets for a period of 8-12 weeks. This compound can be mixed into the diet or administered daily by oral gavage.
-
Monitor body weight and food intake regularly.
-
-
Metabolic Phenotyping:
-
Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) towards the end of the study period.
-
-
Sample Collection:
-
At the end of the study, euthanize the mice and collect blood, cecal contents, and intestinal tissues (e.g., colon, ileum).
-
Snap-freeze cecal contents and tissues in liquid nitrogen and store at -80°C.
-
-
Analysis:
-
SCFA Analysis: Analyze SCFA concentrations in cecal contents as described in Protocol 1.
-
Microbiota Analysis: Extract DNA from cecal contents and perform 16S rRNA gene sequencing to analyze changes in the gut microbial community structure.
-
Gene Expression Analysis: Extract RNA from intestinal tissues. Perform RT-qPCR to analyze the expression of genes related to intestinal barrier function (e.g., Tjp1 (ZO-1), Ocln (Occludin), Cldn1 (Claudin-1)) and inflammation (e.g., Tnf, Il6, Il1b).[2]
-
Biochemical Analysis: Analyze serum for markers of inflammation and metabolic health (e.g., lipids, glucose, insulin).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. [PDF] Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability | Semantic Scholar [semanticscholar.org]
- 2. The effects of xylo-oligosaccharides on regulating growth performance, nutrient utilization, gene expression of tight junctions, nutrient transporters, and cecal short chain fatty acids profile in Eimeria-challenged broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fermentation of xylo-oligosaccharides obtained from wheat bran and Bengal gram husk by lactic acid bacteria and bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. globalpetindustry.com [globalpetindustry.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Prebiotic Dietary Fiber and Gut Health: Comparing the in Vitro Fermentations of Beta-Glucan, Inulin and Xylooligosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary Supplementation With Xylo-oligosaccharides Modifies the Intestinal Epithelial Morphology, Barrier Function and the Fecal Microbiota Composition and Activity in Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Prebiotic Dietary Fiber and Gut Health: Comparing the in Vitro Fermentations of Beta-Glucan, Inulin and Xylooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]
Xylotriose: A Reliable Standard for Oligosaccharide Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xylotriose, a xylo-oligosaccharide (XOS) composed of three xylose units linked by β-1,4 glycosidic bonds, serves as a critical standard in the quantitative and qualitative analysis of oligosaccharides. Its well-defined structure and high purity make it an ideal reference material for various analytical techniques, particularly in studies related to biomass degradation, food science, gut microbiome research, and the development of prebiotics. This document provides detailed application notes and experimental protocols for the use of this compound as a standard in oligosaccharide analysis.
Analytical Applications
This compound is primarily employed as a standard in High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for carbohydrate analysis.[1][2] It is also used in other chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and in mass spectrometry for structural confirmation.[3][4] Key applications include:
-
Quantification of Xylo-oligosaccharides: this compound is used to generate calibration curves for the accurate quantification of XOS in complex mixtures derived from enzymatic hydrolysis of xylan-rich biomass.[5]
-
Enzyme Activity Assays: It serves as a substrate or a standard product in assays for xylanases and other glycoside hydrolases, enabling the characterization of enzyme kinetics and efficiency.
-
Prebiotic and Gut Microbiome Studies: As a known prebiotic, this compound is used as a standard to study its fermentation by gut bacteria and to analyze the metabolic products.
-
Food and Feed Analysis: It is used to quantify the XOS content in food products and animal feed, which is important for nutritional labeling and quality control.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound and other xylo-oligosaccharides using HPAEC-PAD. These values demonstrate the method's linearity, sensitivity, and precision.
Table 1: Linearity of Xylo-oligosaccharide Standards [2][5]
| Oligosaccharide | Concentration Range (mg/L) | Correlation Coefficient (r²) |
| Xylobiose | 0.804 - 8.607 | > 0.999 |
| This compound | 0.804 - 8.607 | > 0.999 |
| Xylotetraose | 0.804 - 8.607 | > 0.999 |
| Xylopentaose | 0.804 - 8.607 | > 0.999 |
| Xylohexaose | 0.804 - 8.607 | > 0.999 |
Table 2: Detection and Quantification Limits [2][5]
| Oligosaccharide | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |
| Xylobiose | 0.064 - 0.111 | 0.214 - 0.371 |
| This compound | 0.064 - 0.111 | 0.214 - 0.371 |
| Xylotetraose | 0.064 - 0.111 | 0.214 - 0.371 |
| Xylopentaose | 0.064 - 0.111 | 0.214 - 0.371 |
| Xylohexaose | 0.064 - 0.111 | 0.214 - 0.371 |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound for generating a calibration curve.
Materials:
-
High-purity this compound standard
-
Deionized, ultra-filtered water (18.2 MΩ·cm)
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1000 mg/L):
-
Accurately weigh 10 mg of this compound standard using an analytical balance.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 5 mL of deionized water to dissolve the standard.
-
Vortex gently until the standard is completely dissolved.
-
Bring the volume up to the 10 mL mark with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity. This is the stock solution.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations within the desired linear range (e.g., 0.5, 1, 2, 5, and 10 mg/L).
-
For example, to prepare a 10 mg/L working standard, pipette 100 µL of the 1000 mg/L stock solution into a 10 mL volumetric flask and bring it to volume with deionized water.
-
Label each working standard clearly with its concentration.
-
-
Storage:
-
Store the stock and working solutions at 4°C for short-term use (up to one week).
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C.
-
Protocol 2: HPAEC-PAD Analysis of Xylo-oligosaccharides
This protocol outlines the instrumental analysis of samples containing xylo-oligosaccharides using this compound as a standard.
Instrumentation and Columns:
-
High-Performance Anion-Exchange Chromatography (HPAEC) system equipped with a Pulsed Amperometric Detector (PAD).
-
CarboPac™ PA200 column (3 x 150 mm) or similar carbohydrate analysis column.[2][5]
-
Guard column of the same stationary phase.
Reagents:
-
Eluent A: Deionized water
-
Eluent B: 200 mM Sodium Hydroxide (NaOH)
-
Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH
Instrumental Conditions:
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector: Pulsed Amperometry, Gold electrode
-
Gradient Elution Program:
| Time (min) | % Eluent A (H₂O) | % Eluent B (200 mM NaOH) | % Eluent C (1M NaOAc in 200 mM NaOH) |
| 0.0 | 90 | 10 | 0 |
| 10.0 | 90 | 10 | 0 |
| 25.0 | 60 | 10 | 30 |
| 30.0 | 40 | 10 | 50 |
| 35.0 | 40 | 10 | 50 |
| 35.1 | 90 | 10 | 0 |
| 45.0 | 90 | 10 | 0 |
Procedure:
-
System Equilibration: Equilibrate the HPAEC-PAD system with the initial eluent conditions for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve:
-
Inject the prepared this compound working standards in ascending order of concentration.
-
Record the peak area for each standard.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is desirable.
-
-
Sample Analysis:
-
Prepare the sample by filtering it through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the sample to ensure the concentration of xylo-oligosaccharides falls within the linear range of the calibration curve.
-
Inject the prepared sample into the HPAEC-PAD system.
-
Identify the this compound peak in the chromatogram based on its retention time, which should match that of the standard.
-
-
Quantification:
-
Determine the peak area of the this compound peak in the sample chromatogram.
-
Use the equation from the calibration curve to calculate the concentration of this compound in the sample.
-
Account for any dilution factors used during sample preparation to determine the final concentration in the original sample.
-
Visualizations
Bacterial D-xylose Signaling Pathway
The following diagram illustrates a simplified signaling pathway for D-xylose perception in bacteria, which leads to the uptake of xylose and xylo-oligosaccharides.[6]
Caption: Bacterial D-xylose signaling cascade.
Experimental Workflow for Oligosaccharide Analysis
This diagram outlines the general workflow for the quantitative analysis of oligosaccharides using this compound as a standard.
Caption: Oligosaccharide analysis workflow.
Bacterial Xylose Metabolism Pathway
The following diagram shows the initial steps of xylose metabolism in bacteria, where xylose is converted into an intermediate of the pentose phosphate pathway.[7]
Caption: Bacterial xylose metabolic pathway.
References
- 1. xylooligosaccharide.com [xylooligosaccharide.com]
- 2. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of environmental d-xylose perception by a XylFII-LytS complex in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Xylotriose on Bifidobacteria Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifidobacterium is a genus of probiotic bacteria that plays a crucial role in maintaining a healthy gut microbiome. The selective stimulation of bifidobacterial growth through prebiotics is a key area of research in functional foods and drug development. Xylooligosaccharides (XOS), particularly shorter-chain oligosaccharides like xylotriose, have demonstrated significant potential as prebiotics due to their preferential utilization by various Bifidobacterium species.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the effect of this compound on the growth of bifidobacteria.
Application Notes
This compound, a xylooligosaccharide with a degree of polymerization of three, has been shown to be effectively metabolized by several strains of bifidobacteria, including Bifidobacterium adolescentis, Bifidobacterium lactis, Bifidobacterium breve, and Bifidobacterium bifidum.[4][5][6] Studies have indicated that bifidobacteria often exhibit preferential metabolism of shorter-chain XOS, such as xylobiose and this compound.[2] The metabolism of this compound by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate and lactate, which contribute to a lower gut pH and inhibit the growth of pathogenic bacteria.[5][7]
The mechanism of this compound utilization involves its transport into the bacterial cell, often via ATP-binding cassette (ABC) transporters, followed by intracellular hydrolysis into xylose by β-xylosidases.[7] The resulting xylose is then catabolized through the "bifid shunt," a unique phosphoketolase pathway characteristic of bifidobacteria.[8] Investigating the growth-promoting effects of this compound on specific Bifidobacterium strains is essential for the development of targeted synbiotic products and therapeutic interventions aimed at modulating the gut microbiota.
Quantitative Data on Bifidobacteria Growth on Xylooligosaccharides (XOS)
The following tables summarize quantitative data from studies investigating the growth of Bifidobacterium species on XOS, which typically contain a significant proportion of this compound.
Table 1: Growth Kinetics of Bifidobacterium adolescentis on XOS
| Strain | Substrate | Specific Growth Rate (μ, h⁻¹) | Biomass Yield (g/g substrate) | Reference |
| B. adolescentis DSMZ 18350 | XOS mixture | > Xylose | < Xylose | [1][9] |
| B. adolescentis 15703 | XOS | Data not provided | Data not provided | [10] |
Note: The exact concentration of this compound within the XOS mixture was specified as 31.7% in one study.[9] The growth rate on XOS was observed to be higher than on xylose, although the final biomass yield was greater with xylose.
Table 2: Growth and Substrate Consumption of Bifidobacterium animalis subsp. lactis BB-12 on XOS
| Parameter | Glucose | XOS Mixture | Reference |
| Mean Specific Growth Rate (h⁻¹) | Slightly lower than XOS | Slightly higher than Glucose | [7] |
| Final Turbidity (OD₆₀₀) after 24h | 3.5 ± 0.2 | 2.2 ± 0.1 | [7] |
| This compound Consumption after 24h (%) | N/A | 95% | [7] |
Note: The XOS mixture contained 36.6% this compound. While the initial growth rate was slightly higher on XOS, the final cell density was lower compared to growth on glucose.[7]
Experimental Protocols
Protocol 1: In Vitro Cultivation of Bifidobacterium with this compound
This protocol details the steps for the anaerobic cultivation of Bifidobacterium species to assess the growth-promoting effects of this compound.
Materials:
-
Bifidobacterium strain (e.g., B. adolescentis, B. lactis)
-
This compound (high purity)
-
De Man, Rogosa and Sharpe (MRS) broth, modified for bifidobacteria (supplemented with 0.05% L-cysteine-HCl)[11]
-
Anaerobic chamber or GasPak™ system
-
Sterile culture tubes or microplates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
pH meter
Procedure:
-
Media Preparation:
-
Prepare modified MRS broth by dissolving the powder in deionized water according to the manufacturer's instructions.
-
Add 0.5 g/L of L-cysteine-HCl to the medium to create a reducing environment suitable for anaerobic growth.[11]
-
Autoclave the medium at 121°C for 15 minutes.
-
Prepare a sterile stock solution of this compound (e.g., 10% w/v in deionized water) and filter-sterilize it through a 0.22 µm filter.
-
-
Inoculum Preparation:
-
Streak the Bifidobacterium strain from a frozen stock onto a modified MRS agar plate.
-
Incubate the plate anaerobically at 37°C for 48-72 hours until colonies are visible.
-
Inoculate a single colony into a tube of modified MRS broth.
-
Incubate anaerobically at 37°C for 18-24 hours to obtain a fresh starter culture.
-
-
Growth Experiment Setup:
-
In an anaerobic chamber, dispense the modified MRS broth into sterile culture tubes or a microplate.
-
Add the sterile this compound stock solution to the desired final concentration (e.g., 1% w/v). Include a control group with no added carbohydrate and a positive control with a known fermentable sugar like glucose.
-
Inoculate the media with the starter culture to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05.
-
-
Incubation and Growth Monitoring:
-
Incubate the cultures anaerobically at 37°C.
-
Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
At the end of the experiment, measure the final pH of the cultures.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
Calculate the specific growth rate (µ) from the exponential phase of the growth curve.
-
Determine the final cell density and the change in pH for each condition.
-
Protocol 2: Analysis of Short-Chain Fatty Acids (SCFAs)
This protocol describes the analysis of major metabolic end products from this compound fermentation by Bifidobacterium.
Materials:
-
Culture supernatants from Protocol 1
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for organic acid analysis (e.g., Aminex HPX-87H)
-
Refractive Index (RI) detector
-
Standards for acetate, lactate, formate, and succinate
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial cultures from Protocol 1 at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate mobile phase (e.g., dilute sulfuric acid) and column temperature.
-
Inject the filtered supernatant onto the column.
-
Run the analysis and detect the separated SCFAs using the RI detector.
-
-
Quantification:
-
Prepare a standard curve for each SCFA using known concentrations of the standards.
-
Identify and quantify the SCFAs in the samples by comparing their retention times and peak areas to the standard curves.
-
Visualizations
Caption: Experimental workflow for investigating this compound utilization by Bifidobacterium.
Caption: Proposed metabolic pathway for this compound utilization in Bifidobacterium.
References
- 1. Fermentation of xylo-oligosaccharides by Bifidobacterium adolescentis DSMZ 18350: kinetics, metabolism, and β-xylosidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Xylooligosaccharides Increase Bifidobacteria and Lachnospiraceae in Mice on a High-Fat Diet, with a Concomitant Increase in Short-Chain Fatty Acids, Especially Butyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Xylo-oligosaccharides enhance the growth of bifidobacteria and Bifidobacterium lactis in a simulated colon model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xylo-oligosaccharides and lactitol promote the growth of Bifidobacterium lactis and Lactobacillus species in pure cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Transcriptome and Proteome Analysis of Bifidobacterium animalis subsp. lactis BB-12 Grown on Xylo-Oligosaccharides and a Model of Their Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique sugar metabolic pathways of bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. beckman.com [beckman.com]
Application Notes and Protocols for the Analysis of Xylotriose in Food and Feed Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylotriose, a xylooligosaccharide (XOS) composed of three xylose units linked by β-1,4 glycosidic bonds, is a significant prebiotic compound with emerging applications in the food, feed, and pharmaceutical industries. As a key component of XOS mixtures, its accurate quantification is crucial for quality control, efficacy studies, and regulatory compliance. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from various food and feed matrices, primarily focusing on enzymatic hydrolysis followed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Quantitative Data Summary
The concentration of this compound in food and feed ingredients is typically a result of the enzymatic hydrolysis of xylan-rich biomass. The yield of this compound is highly dependent on the raw material, pretreatment methods, and the specific enzymes and conditions used for hydrolysis. The following tables summarize quantitative data for this compound production from various sources.
Table 1: this compound Yield from Various Food and Feed Ingredients Following Enzymatic Hydrolysis
| Raw Material | Pretreatment | Enzyme(s) | This compound Yield/Concentration | Reference |
| Sugarcane Bagasse | Alkaline Pretreatment | Xylanase, β-xylosidase, accessory enzymes | Part of a 93.1% total XOS yield (19.6 g/L) | [1] |
| Wheat Straw | Hydrothermal and Alkaline Treatment | Xylanase | 1.33 g/L (as part of total XOS) | [2][3] |
| Corncob | Acid Soaking and Steaming | Xylanase | Major product alongside xylobiose | [4] |
| Oil Palm Frond | Alkaline Extraction | Xylanase | 2 g/113 g total XOS | [5] |
| Chicken Feed (Starter) | None | T. harzianum xylanase | Predominantly xylobiose, with this compound present | [6] |
| Guava Bagasse | Sodium Hydroxide Solubilization | Xylanase | Part of a 59.86% total XOS yield | [7] |
| Banana Peel | Peroxide Solubilization | Xylanase | Part of a 54.14% total XOS yield | [7] |
Experimental Protocols
Protocol 1: Enzymatic Production of this compound from Food and Feed Ingredients
This protocol describes a general method for the enzymatic hydrolysis of xylan-containing materials to produce this compound. Optimization of enzyme concentration, substrate loading, temperature, pH, and incubation time may be required for different matrices.
Materials:
-
Xylan-containing food or feed ingredient (e.g., wheat bran, corncob, sugarcane bagasse)
-
Endo-1,4-β-xylanase (e.g., from Aspergillus niger or Trichoderma sp.)
-
Sodium citrate buffer (0.05 M, pH 5.0) or other suitable buffer
-
Deionized water
-
Shaking incubator or water bath
-
Centrifuge
-
pH meter
Procedure:
-
Substrate Preparation: Mill the dry food or feed ingredient to a fine powder (e.g., 40-80 mesh).
-
Slurry Formation: Prepare a substrate slurry (e.g., 5-10% w/v) in sodium citrate buffer.
-
pH Adjustment: Adjust the pH of the slurry to the optimal range for the xylanase being used (typically pH 4.5-5.5).
-
Enzyme Addition: Add the xylanase to the slurry. The optimal enzyme loading should be determined empirically but can range from 10-100 U/g of substrate.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (typically 40-60°C) with continuous agitation for a predetermined time (e.g., 2-24 hours). The reaction time will influence the relative amounts of different XOS.
-
Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes.
-
Sample Clarification: Centrifuge the mixture (e.g., at 10,000 x g for 15 minutes) to pellet the solid residues.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble xylooligosaccharides, including this compound.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPAEC-PAD analysis.
Protocol 2: Quantitative Analysis of this compound by HPAEC-PAD
This protocol outlines the quantitative analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Instrumentation and Columns:
-
High-Performance Anion-Exchange Chromatography system (e.g., Dionex ICS-3000 or similar)
-
Pulsed Amperometric Detector with a gold working electrode and a silver/silver chloride (Ag/AgCl) reference electrode
-
Analytical column: CarboPac PA200 (3 x 250 mm)
-
Guard column: CarboPac PA200 Guard (3 x 50 mm)
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
50% (w/w) Sodium hydroxide (NaOH), carbonate-free
-
Anhydrous sodium acetate (NaOAc)
-
This compound standard (>95% purity)
Preparation of Mobile Phases:
-
Eluent A: Deionized water
-
Eluent B: 200 mM NaOH
-
Eluent C: 1 M NaOAc in 100 mM NaOH Prepare all eluents with deionized water and sparge with helium for at least 15 minutes to remove dissolved gases.
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Elution Program:
| Time (min) | %A (Water) | %B (200 mM NaOH) | %C (1 M NaOAc in 100 mM NaOH) |
| 0.0 | 50 | 50 | 0 |
| 10.0 | 50 | 50 | 0 |
| 10.1 | 0 | 50 | 50 |
| 20.0 | 0 | 50 | 50 |
| 20.1 | 50 | 50 | 0 |
| 30.0 | 50 | 50 | 0 |
-
PAD Waveform (Four-Potential Waveform):
| Time (s) | Potential (V) vs. Ag/AgCl | Integration |
| 0.00 | +0.1 | |
| 0.20 | +0.1 | Begin |
| 0.40 | +0.1 | End |
| 0.41 | -2.0 | |
| 0.42 | -2.0 | |
| 0.43 | +0.6 | |
| 0.44 | -0.1 | |
| 0.50 | -0.1 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water. From the stock solution, prepare a series of calibration standards ranging from approximately 0.5 to 50 µg/mL.
-
Sample Preparation: Dilute the filtered supernatant from Protocol 1 with deionized water to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPAEC-PAD system.
-
Quantification: Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Workflow for the enzymatic production of this compound.
Caption: Analytical workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and Enzymatic Synthesis of Biobased Xylo-Oligosaccharides and Fermentable Sugars from Wheat Straw for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green production of prebiotic xylooligosaccharides via enzymatic hydrolysis from xylan black liquor of oil palm frond :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Optimization of Xylooligosaccharides Production by Native and Recombinant Xylanase Hydrolysis of Chicken Feed Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Xylotriose from Hydrolysates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of xylotriose from hydrolysates.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your purification experiments.
Issue 1: Low Purity of this compound Fractions
Question: My purified this compound fractions show low purity, with contamination from other xylo-oligosaccharides (XOS) and monosaccharides. How can I improve the purity?
Answer:
Low purity is a common challenge due to the complex nature of hydrolysates. Here are potential causes and solutions for different purification techniques:
-
For Chromatography (Size Exclusion, Ion Exchange, Centrifugal Partition):
-
Poor Resolution: The separation between this compound and other oligosaccharides (e.g., xylobiose, xylotetraose) may be insufficient.
-
Solution:
-
Optimize Mobile Phase/Eluent: Adjust the composition and gradient of your mobile phase. For size-exclusion chromatography (SEC), ensure the buffer composition is optimal for separation. For ion-exchange chromatography (IEC), a shallower gradient of the eluent (e.g., NaCl) can improve resolution. In Centrifugal Partition Chromatography (CPC), the choice of the two-phase solvent system is critical; experimenting with different solvent systems, such as butanol/methanol/water, can significantly improve purity.[1]
-
Adjust Flow Rate: A lower flow rate can sometimes enhance resolution, but be mindful of increased run times.
-
Column Selection: Ensure you are using a column with the appropriate pore size for separating small oligosaccharides. For SEC, a resin with a smaller pore size may be more effective.
-
-
-
Co-elution with Impurities: Lignin-derived compounds, furfural, and hydroxymethylfurfural (HMF) from the hydrolysis process can co-elute with this compound.
-
Solution:
-
Pre-treatment of Hydrolysate: Before chromatographic separation, treat the hydrolysate with activated carbon to remove hydrophobic impurities like lignin derivatives and furans.[2][3]
-
Two-Step Purification: Consider a multi-step purification strategy. For instance, an initial activated carbon treatment followed by a high-resolution chromatography step like CPC or preparative HPLC.
-
-
-
Issue 2: Low Yield of Purified this compound
Question: I am experiencing a significant loss of this compound during the purification process, resulting in a low overall yield. What could be the reasons, and how can I improve the yield?
Answer:
Low yield can be attributed to several factors throughout the purification workflow. Here are some common causes and their solutions:
-
For Activated Carbon Treatment:
-
Adsorption of this compound: Activated carbon can non-selectively adsorb some of the target oligosaccharides.
-
Solution:
-
Optimize Activated Carbon Type and Dosage: The properties of the activated carbon (e.g., pore size, surface chemistry) can influence its selectivity. Test different types of activated carbon and use the minimum amount necessary for effective impurity removal.
-
Optimize Elution: After adsorption of impurities, elute the bound this compound with a suitable solvent, such as an ethanol-water mixture. A gradient elution with increasing ethanol concentration (e.g., 15-30%) can help in selectively desorbing the this compound.
-
-
-
-
For Membrane Filtration:
-
Loss in Permeate/Retentate: this compound might be lost through the membrane if the molecular weight cut-off (MWCO) is not appropriate, or it might be retained with larger impurities.
-
Solution:
-
Select Appropriate MWCO: Use a membrane with an MWCO that effectively retains this compound while allowing smaller impurities to pass through, or vice-versa. A series of membranes with different MWCOs might be necessary for fractionation.
-
Minimize Fouling: Membrane fouling can reduce separation efficiency and lead to product loss. Ensure proper pretreatment of the hydrolysate to remove components that can cause fouling. Regular cleaning of the membranes is also crucial.
-
-
-
-
During Enzymatic Hydrolysis:
-
Over-hydrolysis: The enzymes used might be too aggressive, leading to the breakdown of this compound into smaller sugars like xylobiose and xylose.
-
Solution:
-
Enzyme Selection and Dosage: Use endo-xylanases that are known to produce a higher proportion of this compound. Optimize the enzyme concentration to favor the production of this compound without excessive further hydrolysis.
-
Control Reaction Time and Temperature: Carefully control the hydrolysis time and temperature. Shorter reaction times or lower temperatures might be necessary to maximize the this compound yield.[4]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in xylan hydrolysates that interfere with this compound purification?
A1: The most common impurities include:
-
Other Xylo-oligosaccharides (XOS): A mixture of XOS with varying degrees of polymerization (DP), such as xylobiose (DP2), xylotetraose (DP4), xylopentaose (DP5), and xylohexaose (DP6).[4]
-
Monosaccharides: Primarily xylose, but also glucose, arabinose, and galactose depending on the source of the xylan.
-
Lignin-Derived Compounds: Phenolic compounds released from the breakdown of lignin during hydrolysis.[2][3]
-
Furfural and Hydroxymethylfurfural (HMF): Degradation products of pentoses and hexoses, respectively, formed under harsh hydrolysis conditions.
-
Acetic Acid: Released from the acetyl groups of hemicellulose.
Q2: How can I effectively remove colored impurities from my hydrolysate before purification?
A2: Activated carbon treatment is a widely used and effective method for removing colored impurities, which are often lignin-derived compounds and furans. Passing the hydrolysate through a column packed with granular activated carbon or stirring it with powdered activated carbon followed by filtration can significantly reduce the color and remove many hydrophobic impurities.[2][3]
Q3: What analytical techniques are suitable for monitoring the purity of this compound during purification?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing the composition of XOS mixtures.
-
Columns: Aminex HPX-87P or similar columns are often used for the separation of sugars.
-
Detectors: A Refractive Index (RI) detector is typically used for the detection of underivatized sugars.
-
Analysis: By comparing the retention times and peak areas with those of known standards (xylose, xylobiose, this compound, etc.), you can determine the purity of your this compound fractions.
Q4: Can I use enzymatic methods to specifically increase the yield of this compound?
A4: Yes, the choice of enzymes and reaction conditions during the hydrolysis of xylan can be tailored to favor the production of this compound. Using specific endo-xylanases that preferentially cleave xylan to produce smaller oligosaccharides, and carefully controlling the reaction time to prevent further hydrolysis of this compound to xylobiose and xylose, can increase the relative abundance of this compound in the hydrolysate.[4]
Quantitative Data Summary
| Purification Method | Starting Material | This compound Purity (%) | This compound Yield (mg/g xylan) | Reference |
| Centrifugal Partition Chromatography (CPC) | Birchwood Xylan | 54.71 | 4.15 | [5] |
| Centrifugal Partition Chromatography (CPC) | Birchwood Xylan | 90 | 10 | [1] |
Experimental Protocols
Protocol 1: Purification of this compound using Activated Carbon
-
Preparation of Hydrolysate: Start with the crude hydrolysate obtained from the enzymatic or acid hydrolysis of xylan.
-
Adsorption of Impurities:
-
Add powdered activated carbon to the hydrolysate (e.g., 5-10% w/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the activated carbon by centrifugation followed by filtration through a 0.45 µm filter.
-
-
Elution of Adsorbed Oligosaccharides (Optional, for recovery of adsorbed XOS):
-
Wash the activated carbon pellet with distilled water to remove any remaining unbound impurities.
-
Elute the adsorbed oligosaccharides with a gradient of ethanol in water (e.g., starting from 10% and increasing to 50% ethanol).
-
Collect fractions and analyze for this compound content using HPLC.
-
-
Further Purification: The decolorized and partially purified hydrolysate can then be subjected to further purification steps like chromatography for higher purity.
Protocol 2: Enzymatic Hydrolysis of Xylan for this compound Production
-
Substrate Preparation: Prepare a solution of xylan (e.g., from beechwood or oat spelt) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0). A typical concentration is 1-5% (w/v).
-
Enzyme Addition: Add a commercially available endo-1,4-β-xylanase to the xylan solution. The optimal enzyme dosage should be determined experimentally, but a starting point could be 10-50 U per gram of xylan.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 40-50°C) with constant stirring for a predetermined time (e.g., 4-24 hours). The reaction time is a critical parameter to control to maximize this compound and avoid its further breakdown.
-
Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes.
-
Analysis: Analyze the composition of the hydrolysate using HPLC to determine the concentration of this compound and other xylo-oligosaccharides.
Visualizations
Caption: General workflow for the purification of this compound from xylan hydrolysates.
Caption: Troubleshooting logic for addressing low this compound purity.
References
- 1. kromaton.com [kromaton.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Green production of prebiotic xylooligosaccharides via enzymatic hydrolysis from xylan black liquor of oil palm frond :: BioResources [bioresources.cnr.ncsu.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Substrate Inhibition by Xylotriose in Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address substrate inhibition by xylotriose in kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition by this compound?
A1: Substrate inhibition by this compound is a phenomenon observed in some enzyme-catalyzed reactions where the reaction rate decreases at high concentrations of this compound, the substrate.[1] Instead of the reaction rate reaching a plateau at saturating substrate concentrations (as described by Michaelis-Menten kinetics), the rate begins to decline.[2] This occurs in approximately 25% of known enzymes.[3]
Q2: What is the mechanism of substrate inhibition by this compound?
A2: The most common mechanism for substrate inhibition involves the formation of an unproductive ternary complex.[1][3] In the case of this compound, it is proposed that a second molecule of this compound binds to the enzyme-substrate (ES) complex, forming an inactive ES₂ complex.[1] This binding at a secondary, inhibitory site prevents the conversion of the substrate to product, thereby reducing the overall reaction velocity.[4]
Q3: How can I identify if my enzyme is being inhibited by high concentrations of this compound?
A3: The primary indicator of substrate inhibition is a bell-shaped curve when plotting reaction velocity against a wide range of this compound concentrations. The reaction rate will initially increase with substrate concentration, reach a maximum velocity (Vmax), and then decrease as the substrate concentration is further increased.[2][5]
Q4: At what concentration does this compound typically become inhibitory?
A4: The inhibitory concentration of this compound can vary depending on the specific enzyme and reaction conditions. In a study on a β-xylosidase from Thermoanaerobacterium sp., marked substrate inhibition was observed, and the inhibition constant (Ki) for this compound was determined to be 1.7 ± 0.1 mM.[1]
Q5: Can buffer conditions affect substrate inhibition by this compound?
A5: Yes, buffer conditions such as pH and ionic strength can significantly impact enzyme kinetics and, consequently, substrate inhibition.[6][7][8] Changes in pH can alter the ionization state of amino acid residues in the enzyme's active site and the substrate itself, potentially affecting the binding affinity of this compound to both the catalytic and inhibitory sites.[6][8] Similarly, ionic strength can influence electrostatic interactions that may be crucial for substrate binding and inhibition.[5] It is advisable to perform initial rate experiments across a range of pH and buffer concentrations to determine the optimal conditions for your assay.
Troubleshooting Guide
Issue: Decreased enzyme activity at high this compound concentrations.
1. Preliminary Checks & Diagnosis:
-
Confirm Substrate Purity: Ensure the this compound substrate is of high purity. Impurities could act as inhibitors.
-
Vary Substrate Concentration: Perform a wide-range substrate titration experiment. Plot initial reaction velocity against this compound concentration. A bell-shaped curve is a strong indication of substrate inhibition.
-
Data Fitting: Fit your kinetic data to the substrate inhibition model to determine kinetic parameters such as Km, Vmax, and Ki.[1] This will provide a quantitative measure of the inhibition.
2. Experimental Adjustments:
-
Optimize Substrate Concentration: Based on your substrate titration curve, select a this compound concentration that is at or slightly below the point of maximum velocity for your routine assays. This will ensure you are working in a range where the reaction rate is maximal and not affected by inhibition.
-
Modify Buffer Conditions:
-
pH Optimization: Test a range of pH values around the reported optimum for your enzyme or enzyme class to see if inhibition is pH-dependent.[6][7]
-
Ionic Strength Adjustment: Vary the salt concentration (e.g., NaCl) in your assay buffer. This can modulate electrostatic interactions and potentially reduce the affinity of this compound for the inhibitory site.[5]
-
-
Enzyme Concentration: Ensure you are using an appropriate enzyme concentration that results in a linear reaction rate over the desired time course.
3. Alternative Assay Strategies:
-
Coupled Enzyme Assays: If direct measurement of product formation is difficult, consider a coupled enzyme assay. For instance, the product of the primary reaction can be used as a substrate for a second, easily detectable reaction. A coupled assay for β-xylosidase has been described where the released D-xylose is quantified.[1]
-
Use of Chromogenic or Fluorogenic Substrates: For some glycoside hydrolases, artificial chromogenic or fluorogenic substrates can be used.[9][10] These substrates release a colored or fluorescent molecule upon cleavage, providing a sensitive and continuous measure of enzyme activity. However, be aware that the kinetic parameters obtained with artificial substrates may not perfectly reflect those with the natural substrate, this compound.
Quantitative Data Summary
The following table summarizes the kinetic parameters for a glycosyl hydrolase family 39 β-xylosidase from Thermoanaerobacterium sp. strain JW/SL YS485, which exhibits substrate inhibition by this compound.
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Ki (mM) |
| This compound | 2.0 ± 0.1 | 0.144 ± 0.011 | 14 ± 1.3 | 1.7 ± 0.1 |
| Xylobiose | 2.7 ± 0.4 | 3.3 ± 0.7 | 0.82 ± 0.21 | N/A |
Data from Wagschal et al., 2005.[1]
Experimental Protocols
Key Experiment: Determining Kinetic Parameters for this compound Hydrolysis with Substrate Inhibition
This protocol is adapted from the methods described for a β-xylosidase assay.[1]
Objective: To determine the Michaelis-Menten constant (Km), maximum velocity (Vmax), catalytic constant (kcat), and the substrate inhibition constant (Ki) for an enzyme with this compound as the substrate.
Materials:
-
Purified enzyme of interest
-
This compound solutions of varying concentrations (e.g., from 50 µM to 12 mM)[1]
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 6.0, containing 0.1% BSA)[11]
-
Method for quantifying product formation (e.g., a coupled enzyme assay to measure D-xylose release or a reducing sugar assay like the DNS method)[1][2][12]
-
Temperature-controlled incubator or water bath (e.g., 45°C)[11]
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of your purified enzyme in the assay buffer. The final enzyme concentration in the assay should be chosen to ensure the reaction rate is linear over the incubation time and that substrate depletion is minimal (ideally <10%).
-
Substrate Preparation: Prepare a series of this compound solutions in the assay buffer covering a wide concentration range. A suggested range is from 0.36 to 84 times the estimated Km.[1]
-
Assay Setup:
-
In separate tubes or wells of a microplate, add the assay buffer.
-
Add the enzyme solution to each tube/well and pre-incubate at the desired reaction temperature (e.g., 45°C) for a few minutes to allow for temperature equilibration.[11]
-
-
Reaction Initiation: Initiate the reaction by adding the this compound solutions of varying concentrations to the respective tubes/wells. Mix gently.
-
Incubation: Incubate the reactions at the constant temperature for a fixed period (e.g., 45 minutes).[11] Ensure this time falls within the linear range of the reaction, which should be determined in preliminary experiments.
-
Reaction Termination & Product Quantification: Stop the reaction (e.g., by adding a stop solution or by heat inactivation). Quantify the amount of product formed using your chosen method.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each this compound concentration.
-
Plot the initial velocity (v) against the this compound concentration ([S]).
-
Fit the data to the substrate inhibition equation using non-linear regression software: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki))
-
Controls:
-
No-Enzyme Control: A reaction mixture containing the highest concentration of this compound but no enzyme to check for non-enzymatic substrate degradation.
-
No-Substrate Control: A reaction mixture containing the enzyme but no this compound to measure any background signal from the enzyme preparation.
Visualizations
Caption: Mechanism of uncompetitive substrate inhibition by this compound.
Caption: Troubleshooting workflow for this compound substrate inhibition.
References
- 1. Analysis of the substrate inhibition of complete and partial types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 5. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 8. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. prod-media.megazyme.com [prod-media.megazyme.com]
- 10. Enzyme Substrates and Assays—Chapter 10 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Xylotriose solubility in aqueous and organic solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of xylotriose in aqueous and organic solvents. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous solvent.
| Possible Cause | Troubleshooting Steps |
| Insufficient Agitation/Time | Ensure vigorous and prolonged stirring or vortexing. For aqueous solutions, allow for adequate mixing time as dissolution can be slow. |
| Low Temperature | Gently warm the solution. For aqueous solutions, heating to 37°C can aid dissolution[1][2]. However, be mindful of potential degradation at higher temperatures over extended periods. |
| Precipitation or Phase Separation | Use ultrasonication to aid dissolution. This is particularly effective for achieving high concentrations in water and DMSO[1][2][3]. |
| Incorrect pH | Adjust the pH of the solution. While specific data for this compound is limited, the solubility of related xylans is pH-dependent. For acidic oligosaccharides, increasing the pH can enhance solubility. |
| High Concentration | If aiming for a very high concentration, consider preparing a stock solution in a good solvent like water or DMSO and then diluting it into your desired aqueous buffer. |
Problem: I am observing precipitation when adding my this compound stock solution (in DMSO) to an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Poor Miscibility | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations of DMSO that can cause precipitation. |
| Supersaturation | The final concentration in the aqueous buffer may be too high. Try preparing a more dilute final solution. |
| Buffer Composition | Certain buffer components may interact with this compound and reduce its solubility. If possible, try alternative buffer systems. |
Problem: this compound has poor solubility in my desired organic solvent for a chemical reaction.
| Possible Cause | Troubleshooting Steps |
| High Polarity of this compound | Use a co-solvent. For instance, in lipase-catalyzed esterification reactions in 2-methyl-2-butanol (2M2B), adding 10% (v/v) dimethyl sulfoxide (DMSO) has been shown to significantly improve the solubility of xylo-oligosaccharides[4]. |
| Inherent Insolubility | If co-solvents are not sufficient or compatible with your reaction, consider chemical modification of this compound to increase its lipophilicity. See the "Chemical Modification Protocols" section below. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly depending on the solvent. Here is a summary of available quantitative data:
| Solvent | Solubility | Conditions |
| Water (H₂O) | 125 mg/mL (301.67 mM) | Requires ultrasonication[1][3]. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (241.34 mM) | Requires ultrasonication. It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended[3]. |
| Dimethylformamide (DMF) | 30 mg/mL | No specific conditions mentioned[5]. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | No specific conditions mentioned[5]. |
Q2: How can I prepare a this compound solution for in vivo studies?
A2: For in vivo applications, co-solvent systems are often used to achieve the desired concentration and vehicle compatibility. Here are a few example protocols:
-
Protocol 1: A solution of ≥ 2.5 mg/mL can be prepared using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3].
-
Protocol 2: A solution of ≥ 2.5 mg/mL can be achieved with 10% DMSO and 90% of a 20% SBE-β-CD solution in saline[3].
-
Protocol 3: For oil-based formulations, a solution of ≥ 2.5 mg/mL can be made with 10% DMSO and 90% corn oil[3].
Q3: How does temperature affect the stability of this compound in solution?
A3: Temperature significantly impacts the degradation of this compound, especially in aqueous solutions. The degradation rate increases with higher temperatures. For example, in water heated to 180°C, this compound degradation is significantly enhanced[6]. One study on fructo-oligosaccharides, which are structurally similar, showed that degradation is insignificant at 60°C but considerable at 70-80°C under acidic conditions[7]. Therefore, for long-term storage, it is recommended to store this compound solutions at -20°C or -80°C[3]. When heating to aid dissolution, use the lowest effective temperature for the shortest possible time.
Q4: How does pH affect the stability of this compound?
A4: The stability of this compound is pH-dependent. Acidic conditions, particularly at elevated temperatures, can lead to hydrolysis and degradation. The degradation rates of this compound are significantly faster in the presence of certain salts, a process that is correlated with a drop in pH, although the effect is more pronounced than what can be attributed to the pH change alone[6]. For enzymatic applications, the optimal pH for xylanase activity, which breaks down this compound, can range from acidic to neutral, suggesting that this compound is susceptible to enzymatic degradation across this pH range[8][9][10][11][12]. To maintain stability, it is advisable to keep aqueous solutions of this compound at a neutral pH and low temperature.
Q5: Can I chemically modify this compound to improve its solubility in organic solvents?
A5: Yes, chemical modification is a viable strategy to enhance the lipophilicity and thus the solubility of this compound in organic solvents. Common approaches include esterification and acetylation of the hydroxyl groups. These modifications replace the polar hydroxyl groups with less polar ester or acetyl groups, making the molecule more soluble in organic media. See the "Chemical Modification Protocols" section for detailed methods.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Esterification of this compound with Lauric Acid
This protocol is adapted from a method for xylo-oligosaccharides and aims to produce this compound laurate esters, which are more soluble in organic solvents.
Materials:
-
This compound
-
Vinyl laurate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
2-methyl-2-butanol (2M2B)
-
Dimethyl sulfoxide (DMSO)
-
Molecular sieves (optional, for drying solvents)
Procedure:
-
Prepare the Reaction Mixture:
-
In a reaction vessel, dissolve this compound to a final concentration of 10 mM in a 90:10 (v/v) mixture of 2M2B and DMSO. The use of DMSO as a co-solvent is crucial to dissolve the this compound[4].
-
Add vinyl laurate to the mixture. The molar ratio of this compound to vinyl laurate can be optimized, but a 1:1 ratio is a good starting point.
-
-
Add the Biocatalyst:
-
Add immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading should be optimized, but a starting point could be around 10% (w/w) of the substrate mass.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature, for example, 50°C, with constant stirring (e.g., 400 rpm)[4].
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the immobilized enzyme. The enzyme can potentially be washed and reused.
-
The solvent can be removed under reduced pressure.
-
The resulting this compound laurate esters can be purified using column chromatography on silica gel.
-
Protocol 2: Acetylation of this compound using Acetic Anhydride and Pyridine
This general protocol for the O-acetylation of carbohydrates can be applied to this compound to enhance its solubility in organic solvents[4][13]. Acetylated polysaccharides have been shown to have increased solubility in solvents like DMSO[1].
Materials:
-
This compound
-
Dry pyridine
-
Acetic anhydride
-
Dry methanol
-
Toluene
-
Dichloromethane (or ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution:
-
Dissolve this compound (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon) in a suitable flask[4].
-
-
Acetylation Reaction:
-
Quenching and Work-up:
-
Quench the reaction by adding dry methanol[4].
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine[4].
-
Dissolve the residue in dichloromethane or ethyl acetate[4].
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine[4].
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the acetylated this compound[4].
-
Visualizations
Caption: Workflow for lipase-catalyzed esterification of this compound.
Caption: Relationship between chemical structure and solubility of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ORBi: Detailed Reference [orbi.uliege.be]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. The enhancement of xylose monomer and this compound degradation by inorganic salts in aqueous solutions at 180 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Acetylation in Ionic Liquids Dramatically Increases Yield in the Glycosyl Composition and Linkage Analysis of Insoluble and Acidic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solubility, degree of acetylation, and distribution of acetyl groups in chitosan | Semantic Scholar [semanticscholar.org]
- 12. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 13. tuhat.helsinki.fi [tuhat.helsinki.fi]
Overcoming limitations of DNS assay for Xylotriose measurement
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of the 3,5-Dinitrosalicylic acid (DNS) assay for the quantification of xylotriose and other xylo-oligosaccharides. Researchers, scientists, and drug development professionals will find detailed information to overcome common limitations of the assay and explore more accurate alternative methods.
Troubleshooting Guide
Problem: Overestimation of Xylanase Activity or Xylo-oligosaccharide Concentration
| Potential Cause | Suggested Solution |
| Differential Molar Response: The DNS reagent yields a higher colorimetric response with xylo-oligosaccharides (like this compound) compared to the xylose standard typically used for calibration.[1][2][3] This leads to a significant overestimation of the concentration of reducing ends. | - Use an appropriate standard: If possible, use this compound as the standard for your calibration curve. However, even with xylotetraose as a standard, values can still be overestimated by twofold.[1] - Switch to an alternative assay: For more accurate quantification, it is highly recommended to use the Nelson-Somogyi (NS) assay. The NS assay provides an equivalent color response for equimolar amounts of xylose, xylobiose, this compound, and xylotetraose.[1][2][4] |
| Secondary Reactions: The DNS reagent itself can cause some degradation of oligosaccharides, leading to the formation of additional reducing ends and artificially inflating the results.[2][4] | - Minimize reaction time and temperature: While the standard protocol requires boiling, prolonged heating should be avoided. - Adopt a more specific assay: Methods like High-Performance Liquid Chromatography (HPLC) can separate and quantify individual oligosaccharides without the issue of secondary reactions.[5] |
Problem: Poor Reproducibility and Inconsistent Results
| Potential Cause | Suggested Solution |
| Interference from other compounds: The DNS assay is susceptible to interference from various substances that may be present in the sample matrix.[6][7][8] | - Identify and remove interfering substances: Furfurals (like furfural and 5-hydroxymethylfurfural), which can be generated during biomass pretreatment, react with the DNS reagent and lead to erroneously high readings.[6] Certain amino acids can also interfere with the assay.[9][8] Sample purification may be necessary. - Use a more robust method: Chromatographic methods (e.g., HPLC) are less prone to interference from complex sample matrices.[5] |
| Instability of the DNS Reagent: The DNS reagent can degrade over time, especially when exposed to light. | - Properly prepare and store the reagent: The DNS reagent should be stored in a dark, well-sealed bottle.[10] Some protocols suggest adding sodium metabisulfite and phenol to improve stability.[10] |
| Presence of Dissolved Oxygen: Dissolved oxygen can interfere with the oxidation of the reducing sugar, affecting the accuracy of the assay.[11] | - Incorporate a sulfite in the reagent: Sodium sulfite is often included in the DNS reagent formulation to absorb dissolved oxygen.[11] |
Frequently Asked Questions (FAQs)
1. Why does the DNS assay overestimate this compound concentration when using a xylose standard?
The DNS assay is based on the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by reducing sugars. The color intensity of the product is proportional to the concentration of reducing sugars. However, the molar color response for xylo-oligosaccharides is significantly higher than for xylose. For instance, the color response from xylobiose can be 1.32 times that of xylose, while for this compound it can be 2.28 times higher, and for xylotetraose, 2.5 times higher.[3] This discrepancy leads to a substantial overestimation of the actual number of reducing ends when xylose is used as the calibration standard.[1]
2. What are the main advantages of the Nelson-Somogyi (NS) assay over the DNS assay for this compound measurement?
The primary advantage of the NS assay is its stoichiometric accuracy for xylo-oligosaccharides. Unlike the DNS method, the NS assay yields an equivalent color response for equimolar concentrations of xylose, xylobiose, this compound, and xylotetraose.[1][2] This means it accurately measures the quantity of glycosidic bonds cleaved in an enzymatic reaction, providing a more reliable measure of enzyme activity.[1][2][4] Additionally, the NS assay is reported to be about ten times more sensitive than the DNS assay.[12]
3. Can I use the DNS assay for colored solutions?
Using the DNS assay for colored solutions can be problematic as the inherent color of the sample can interfere with the absorbance reading at 540 nm. A proper substrate and enzyme blank are crucial to subtract the background absorbance. If the sample color is intense, it may be necessary to use an alternative method or perform sample cleanup to remove the colored components.
4. What are some common interfering substances in the DNS assay?
Several substances can interfere with the DNS assay, leading to inaccurate results. These include:
-
Furfurals: 5-hydroxymethylfurfural (5-HMF) and furfural, which are degradation products of sugars, can react with the DNS reagent.[6][7]
-
Amino Acids: Certain amino acids, such as tryptophan, cysteine, histidine, and tyrosine, have been shown to interfere with the assay.[9][8]
-
Other Reducing Agents: Any non-sugar reducing agent in the sample can potentially react with the DNS reagent.
-
Chelating Agents: EDTA may have an inhibitory effect on the color development.[8]
5. Are there alternatives to the DNS and NS assays for this compound quantification?
Yes, other methods are available for quantifying reducing sugars, including:
-
Bicinchoninate Assay: This is another colorimetric method for determining reducing sugars.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., refractive index or pulsed amperometric detector) is a highly specific and accurate method for separating and quantifying individual sugars and oligosaccharides.[5]
-
Enzymatic Methods: Specific enzyme-based assays, such as those using glucose oxidase (for glucose), can provide high specificity, though this is less straightforward for a mixture of xylo-oligosaccharides.[14]
Quantitative Data Summary
Table 1: Comparison of Molar Color Response in DNS vs. NS Assays
| Sugar | Molar Response Factor (Relative to Xylose) in DNS Assay | Molar Response Factor (Relative to Xylose) in NS Assay |
| Xylose | 1.00 | ~1.00 |
| Xylobiose | 1.32 | ~1.00 |
| This compound | 2.28 | ~1.00 |
| Xylotetraose | 2.50 | ~1.00 |
Data compiled from McCleary & McGeough (2015).[1][3]
Table 2: Comparison of Xylanase Activity Determined by DNS and NS Assays
| Enzyme Preparation | Substrate | Activity (U/mL) - DNS Assay | Activity (U/mL) - NS Assay | Fold Overestimation by DNS |
| Commercial Xylanase 1 | Beechwood Glucuronoxylan | 2171 | 224 | 9.7 |
| Commercial Xylanase 2 | Beechwood Glucuronoxylan | 692 | 117 | 5.9 |
| Commercial Xylanase 3 | Wheat Arabinoxylan | 71920 | 6284 | 11.4 |
Data adapted from Gusakov et al. (2011).[12]
Experimental Protocols
Protocol 1: DNS Assay for Reducing Sugars
This protocol is adapted from common laboratory procedures for the DNS assay.[12][15]
1. Reagent Preparation (DNS Reagent):
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating gently.
-
In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate (Rochelle salt) in 20 mL of 2 M NaOH.
-
Slowly add the Rochelle salt solution to the DNS solution with constant stirring.
-
Bring the final volume to 100 mL with distilled water.
-
Store the reagent in a dark bottle at room temperature.
2. Standard Curve Preparation:
-
Prepare a stock solution of xylose (or this compound, if available) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions ranging from 0.1 to 1.0 mg/mL.
-
For each standard, take 1 mL of the solution and add 1 mL of the DNS reagent.
3. Assay Procedure:
-
To 1 mL of your sample (containing this compound), add 1 mL of the DNS reagent.
-
Prepare a blank by mixing 1 mL of distilled water with 1 mL of DNS reagent.
-
Incubate all tubes (standards, samples, and blank) in a boiling water bath for 5-15 minutes.[12]
-
Cool the tubes to room temperature in a water bath.
-
Add 8 mL of distilled water to each tube and mix well.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Determine the concentration of reducing sugars in your sample by comparing its absorbance to the standard curve.
Protocol 2: Nelson-Somogyi (NS) Assay for Reducing Sugars
This protocol is a more accurate alternative to the DNS assay for xylo-oligosaccharides.[1][12]
1. Reagent Preparation:
-
Somogyi's Copper Reagent:
- Solution A: Dissolve 2.5 g of anhydrous sodium carbonate, 2.5 g of Rochelle salt, 2.0 g of sodium bicarbonate, and 20.0 g of anhydrous sodium sulfate in 80 mL of distilled water and bring the volume to 100 mL.
- Solution B: Dissolve 15 g of copper sulfate pentahydrate in 100 mL of distilled water containing one drop of concentrated sulfuric acid.
- Working Solution: Add 4 mL of Solution B to 96 mL of Solution A. Prepare fresh daily.
-
Nelson's Arsenomolybdate Reagent:
- Dissolve 25 g of ammonium molybdate in 450 mL of distilled water.
- Add 21 mL of concentrated sulfuric acid and mix.
- In a separate flask, dissolve 3 g of sodium arsenate heptahydrate in 25 mL of distilled water.
- Combine the two solutions and incubate at 37°C for 24-48 hours. Store in a dark, glass-stoppered bottle.
2. Standard Curve Preparation:
-
Prepare a xylose stock solution (1 mg/mL) and create a dilution series (e.g., 0.01 to 0.1 mg/mL).
-
Take 1 mL of each standard for the assay.
3. Assay Procedure:
-
To 1 mL of your sample, add 1 mL of Somogyi's copper reagent.
-
Prepare a blank using 1 mL of distilled water and 1 mL of the copper reagent.
-
Heat all tubes in a boiling water bath for 10-20 minutes.
-
Cool the tubes to room temperature.
-
Add 1 mL of Nelson's arsenomolybdate reagent to each tube and mix vigorously until the cuprous oxide precipitate is completely dissolved.
-
Add 7 mL of distilled water to each tube and mix.
-
Measure the absorbance at 520 nm.
-
Calculate the concentration of reducing sugars from the standard curve.
Visualizations
References
- 1. A Comparison of Polysaccharide Substrates and Reducing Sugar Methods for the Measurement of endo-1,4-β-Xylanase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Polysaccharide Substrates and Reducing Sugar Methods for the Measurement of endo-1,4-β-Xylanase [agris.fao.org]
- 5. Limitations of the DNS assay for reducing sugars from saccharified lignocellulosics. | Semantic Scholar [semanticscholar.org]
- 6. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardization of 3,5-dinitrosalicylic acid (DNS) assay for measuring xylanase activity: detecting and solving problems [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. youtube.com [youtube.com]
- 12. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
Technical Support Center: HPAEC-PAD Analysis of Xylotriose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the analysis of Xylotriose.
Frequently Asked Questions (FAQs)
Q1: What is the optimal column for HPAEC-PAD analysis of this compound?
A1: The Dionex CarboPac PA200 column (3 x 250 mm) is highly recommended for the high-resolution separation of oligosaccharides like this compound.[1][2][3] Its nonporous, polymeric anion-exchange resin provides excellent efficiency and resolution for neutral and anionic oligosaccharide mixtures.[2][3]
Q2: Why is a gradient elution of sodium hydroxide and sodium acetate typically used?
A2: A gradient elution is necessary for the effective separation of a mixture of xylo-oligosaccharides. The sodium hydroxide (NaOH) eluent, at a high pH, facilitates the ionization of the hydroxyl groups on this compound, allowing it to be separated by anion-exchange chromatography.[4][5] Sodium acetate (NaOAc) is a stronger eluent and is required to elute more tightly bound, higher molecular weight oligosaccharides from the column.[3][6] A gradient of increasing sodium acetate concentration ensures that oligosaccharides of varying sizes are resolved and eluted.[4][5]
Q3: What are the critical factors for obtaining reproducible results with HPAEC-PAD?
A3: Key factors for reproducibility include the consistent preparation of high-purity eluents, maintaining a constant temperature, and the condition of the column and the gold electrode.[7] Improper eluent preparation is a common source of performance issues, leading to high signal noise, loss of sensitivity, and poor retention time consistency.[8][9] It is also crucial to ensure the reference electrode is functioning correctly to apply the proper potentials for detection.[9]
Q4: Can I quantify this compound without a dedicated standard?
A4: While using a purified this compound standard is the most accurate method for quantification, it is possible to estimate concentrations based on the response of other xylo-oligosaccharides. However, it's important to note that the electrochemical response in PAD can vary with the structure of the oligosaccharide.[10] For accurate quantification, creating a calibration curve with a known concentration of a this compound standard is essential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | Incorrect PAD waveform settings: The applied potentials may not be suitable for the oxidation of this compound. | Verify and optimize the PAD waveform. A common starting point is a 4-potential waveform. Consult your system's technical notes for carbohydrate-specific waveforms.[11] |
| Reference electrode malfunction: A faulty reference electrode will cause incorrect potentials to be applied.[9] | Check the reference electrode's pH reading and replace it if it's not functioning correctly (typically every six months).[9] | |
| Sample degradation: this compound may be unstable under certain storage or sample preparation conditions. | Ensure samples are stored properly (e.g., frozen) and prepared in high-purity water immediately before analysis. | |
| Peak Tailing | Secondary interactions: Strong interactions between this compound and the stationary phase can cause tailing.[12][13] | Ensure the mobile phase pH is sufficiently high to maintain the ionization of this compound. |
| Column contamination or void: A contaminated guard or analytical column, or a void at the column inlet, can disrupt the peak shape.[14] | First, try cleaning the column according to the manufacturer's instructions. If the problem persists, replace the guard column. If tailing continues, the analytical column may need replacement.[2] | |
| Mass overload: Injecting too much sample can lead to peak asymmetry.[14] | Reduce the concentration of the injected sample. | |
| Peak Fronting | Column overload: Exceeding the sample capacity of the column.[12] | Dilute the sample before injection. |
| Poor sample solubility: The sample may not be fully dissolved in the injection solvent. | Ensure the sample is completely dissolved. Gentle sonication may help. | |
| Column collapse or poor packing: Physical damage to the column bed.[12] | This is a less common issue with modern columns but may require column replacement. | |
| Ghost Peaks | Carryover from previous injections: Residual sample remaining in the injector or column. | Run several blank injections (high-purity water) to flush the system. |
| Contaminated mobile phase or water: Impurities in the eluents or water used for sample dilution.[8] | Prepare fresh eluents using high-purity (18 MΩ·cm) deionized water and high-quality reagents. Filter eluents through a 0.2 μm filter.[8] | |
| Late eluting compounds from a previous complex sample: | Implement a column wash step with a high concentration of sodium acetate at the end of each run to remove strongly retained components.[6] | |
| Baseline Noise or Drift | Improper eluent preparation: Dissolved gases or impurities in the eluents.[8][9] | Degas the eluents and store them under an inert atmosphere (e.g., helium).[2] Use high-purity reagents and water. |
| Pump performance issues: Fluctuations in flow rate. | Check the pump for leaks and ensure proper sealing. | |
| Electrode contamination or aging: The gold working electrode surface can become fouled over time.[15] | Polish the conventional gold working electrode or replace the disposable electrode. | |
| Temperature fluctuations: Changes in ambient temperature can affect the baseline. | Use a column oven to maintain a constant temperature. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for the HPAEC-PAD analysis of this compound. These should be considered as a starting point and may require optimization for specific applications and instrumentation.
| Parameter | Recommended Condition | Notes |
| Column | Dionex CarboPac PA200 (3 x 250 mm) with a CarboPac PA200 Guard Column (3 x 50 mm) | A guard column is crucial for extending the life of the analytical column.[2] |
| Mobile Phase A | 100 mM Sodium Hydroxide (NaOH) | Use high-purity water (18 MΩ·cm) and carbonate-free 50% NaOH solution. |
| Mobile Phase B | 100 mM NaOH with 1 M Sodium Acetate (NaOAc) | Use high-purity sodium acetate. |
| Flow Rate | 0.5 mL/min | Recommended for the 3 mm ID column.[3] |
| Injection Volume | 10 - 25 µL | |
| Column Temperature | 30 °C | Maintaining a constant temperature is important for reproducible retention times. |
| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode and Ag/AgCl reference electrode | |
| PAD Waveform | 4-Potential Waveform (consult instrument manual for specific timings and potentials) | A standard carbohydrate waveform is a good starting point.[11] |
| Example Gradient Program | Time (min) | %A |
| 0.0 | 98 | |
| 18.0 | 98 | |
| 18.1 | 50 | |
| 22.0 | 50 | |
| 22.1 | 98 | |
| 30.0 | 98 | |
| This is an example based on a conventional method for xylo-oligosaccharides and may need optimization.[4] |
Experimental Protocols
Detailed Methodology for HPAEC-PAD Analysis of this compound
-
Eluent Preparation:
-
Prepare a 100 mM NaOH solution (Eluent A) by diluting a carbonate-free 50% (w/w) NaOH solution with deionized water (18 MΩ·cm resistivity).
-
Prepare a 1 M NaOAc in 100 mM NaOH solution (Eluent B) using high-purity sodium acetate.
-
Filter both eluents through a 0.2 µm nylon filter.
-
Degas the eluents and keep them under a helium atmosphere.[2]
-
-
System Preparation:
-
Install a Dionex CarboPac PA200 guard column and analytical column.[2]
-
Equilibrate the system with the initial gradient conditions (e.g., 98% Eluent A, 2% Eluent B) at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in deionized water to the desired concentration (e.g., in the range of 1-10 mg/L).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the column temperature to 30 °C.
-
Inject the prepared sample (10-25 µL).
-
Run the gradient program as optimized (refer to the table above for a starting point).
-
Detect the eluted this compound using a PAD with an appropriate waveform for carbohydrates.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Integrate the peak area for quantification.
-
If performing absolute quantification, generate a calibration curve using a series of known concentrations of a this compound standard.
-
Visualizations
Caption: Experimental workflow for HPAEC-PAD analysis of this compound.
Caption: Troubleshooting decision tree for HPAEC-PAD analysis.
References
- 1. ethz.ch [ethz.ch]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. silicycle.com [silicycle.com]
- 15. americanlaboratory.com [americanlaboratory.com]
Minimizing xylose byproduct in Xylotriose production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of xylotriose while minimizing the formation of the xylose byproduct.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes and Solutions
-
Suboptimal Enzymatic Activity: The efficiency of the xylanase enzyme is critical for maximizing this compound yield. Several factors can adversely affect enzyme activity.
-
Incorrect pH: Most fungal xylanases exhibit optimal activity in acidic conditions (pH 4.0-6.0), while bacterial xylanases often perform better in neutral to alkaline pH.[1][2][3] It is crucial to operate the enzymatic hydrolysis at the optimal pH for the specific xylanase being used.
-
Non-optimal Temperature: Enzyme activity is highly temperature-dependent. For most xylanases, the optimal temperature ranges between 45°C and 60°C.[4][5] Operating outside this range can significantly reduce enzyme efficiency.
-
Presence of Inhibitors: Byproducts from the pretreatment of lignocellulosic biomass, such as furfural, 5-hydroxymethylfurfural, acetic acid, formic acid, and phenolic compounds (e.g., vanillin), can inhibit xylanase activity.[6] Washing the pretreated biomass to remove these soluble inhibitors before enzymatic hydrolysis is recommended.
-
Product Inhibition: High concentrations of the end products, xylo-oligosaccharides (XOS) and xylose, can inhibit xylanase activity through a negative feedback loop.[7][8]
-
-
Inadequate Substrate Accessibility: The physical and chemical properties of the xylan source can limit the enzyme's access to the substrate.
-
Inefficient Pretreatment: Lignin can act as a physical barrier, hindering the enzyme's access to xylan.[7][9] An effective pretreatment step (e.g., alkaline extraction) is necessary to remove lignin and expose the xylan.[10]
-
Low Substrate Concentration: While high substrate concentrations can lead to product inhibition, a very low concentration may not be economical. Optimizing the substrate loading is key.
-
-
Improper Enzyme Dosage: The ratio of enzyme to substrate is a critical parameter.
-
Insufficient Enzyme: Too little enzyme will result in incomplete hydrolysis and low yields.
-
Excessive Enzyme: While it might seem that more enzyme is always better, excessively high concentrations can lead to a rapid breakdown of this compound into xylose and may not be cost-effective.[10]
-
Issue 2: High Concentration of Xylose Byproduct
Possible Causes and Solutions
-
Over-hydrolysis: Prolonged reaction times or excessive enzyme concentrations can lead to the breakdown of the desired this compound into the monosaccharide xylose.[10]
-
Optimize Reaction Time: Monitor the reaction over time to determine the point of maximum this compound accumulation before significant degradation to xylose occurs.
-
Optimize Enzyme Dosage: Use the appropriate enzyme concentration to favor the production of oligosaccharides over monosaccharides.
-
-
Presence of β-xylosidase Activity: The crude enzyme preparation may contain β-xylosidase, which specifically cleaves xylobiose and other small xylo-oligosaccharides into xylose.[11]
-
Use a Purified Xylanase: Employ a xylanase with low or no β-xylosidase activity.
-
Inhibit β-xylosidase: If using a crude enzyme, it may be possible to selectively inhibit the β-xylosidase activity, for example, through the addition of specific inhibitors like xylose itself in a controlled manner.
-
-
Sub-optimal Reaction Conditions: Reaction conditions can influence the product profile.
-
Temperature and pH: These parameters can affect the relative activities of different enzymes in a crude preparation and the specificity of the xylanase. Fine-tuning these conditions can help to favor this compound production.
-
Issue 3: Difficulty in Purifying this compound
Possible Causes and Solutions
-
Complex Hydrolysate Mixture: The product of enzymatic hydrolysis is a mixture of xylo-oligosaccharides of varying lengths, xylose, and potentially other sugars and impurities from the biomass.
-
Activated Carbon Chromatography: This is a common method for separating oligosaccharides from monosaccharides. The oligosaccharides adsorb to the activated carbon and can be eluted with an ethanol gradient.
-
Size Exclusion Chromatography: This technique separates molecules based on their size, allowing for the separation of this compound from smaller molecules like xylose and larger oligosaccharides.
-
Centrifugal Partition Chromatography (CPC): CPC has been shown to be effective in separating xylose and xylo-oligomers.[12]
-
-
Presence of Lignin and Other Impurities: Residual lignin and other compounds from the biomass can interfere with downstream purification processes.
-
Pre-purification Steps: Before chromatographic separation, it may be necessary to perform steps like filtration or centrifugation to remove insoluble materials. Treatment with activated carbon can also help to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for producing this compound?
A1: Enzymatic hydrolysis of xylan-rich lignocellulosic biomass using endo-β-1,4-xylanases is considered the most effective and environmentally friendly method.[13] This approach offers high specificity and operates under mild reaction conditions, leading to a higher purity of the desired xylo-oligosaccharides compared to chemical hydrolysis methods.[10]
Q2: Which raw materials are suitable for this compound production?
A2: A variety of agricultural and forestry residues rich in xylan can be used, including corncobs, wheat straw, sugarcane bagasse, rice straw, and hardwood xylans like birchwood and beechwood xylan.[13]
Q3: How can I monitor the production of this compound and xylose during the reaction?
A3: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common and accurate method for quantifying this compound, xylose, and other xylo-oligosaccharides in the reaction mixture.[14] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid analysis of the hydrolysis products.[14]
Q4: What is the typical yield of this compound I can expect?
A4: The yield of this compound is highly dependent on the raw material, pretreatment method, enzyme source, and reaction conditions. However, studies have reported varying yields, and optimization is key to maximizing the output of this compound while minimizing xylose.
Q5: Are there any safety precautions I should take when working with xylanases?
A5: Xylanases are enzymes and are generally considered safe. However, they can cause respiratory sensitization in some individuals upon repeated inhalation of dust or aerosols. It is recommended to handle enzyme powders in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
Table 1: this compound and Xylose Yields from Enzymatic Hydrolysis of Various Xylan Sources
| Xylan Source | Enzyme | Temperature (°C) | Time (h) | This compound (X3) Yield/Concentration | Xylose (X1) Yield/Concentration | Reference |
| Poplar Sawdust Xylan | Recombinant MxynB-8 | 50 | 18 | 0.42 g/L (24.3% of total hydrolysates) | Small amount | [12] |
| Birchwood Xylan | Acid Hydrolysis & CPC | 130 | 0.33 | 4.15 mg/g xylan (54.71% purity) | 25.26 mg/g xylan (91.86% purity) | [12] |
| Sugarcane Bagasse Xylan | Aspergillus versicolor enzymes | - | 24 | Part of 18.22 g/L XOS | 1.8 g/L (9%) | [5] |
Note: Direct comparison of yields is challenging due to variations in experimental setups, enzyme units, and reporting methods.
Experimental Protocols
Protocol 1: Enzymatic Production of this compound from Beechwood Xylan
-
Substrate Preparation:
-
Prepare a 2% (w/v) solution of beechwood xylan in a 50 mM sodium acetate buffer (pH 5.0).
-
Stir the solution at room temperature for 30 minutes to ensure complete dissolution.
-
Centrifuge the solution at 5,000 x g for 20 minutes to remove any insoluble material. The supernatant is the substrate solution.
-
-
Enzymatic Hydrolysis:
-
Pre-incubate the substrate solution at the optimal temperature for the chosen xylanase (e.g., 50°C).
-
Add the xylanase enzyme to the substrate solution at a predetermined optimal concentration (e.g., 10 U/g of xylan).
-
Incubate the reaction mixture with gentle agitation for a set period (e.g., 4-8 hours).
-
Take samples at regular intervals (e.g., every hour) to monitor the progress of the reaction.
-
-
Enzyme Deactivation:
-
To stop the enzymatic reaction, heat the samples at 100°C for 10 minutes.
-
-
Analysis of Products:
-
Centrifuge the deactivated samples to pellet any precipitate.
-
Analyze the supernatant for this compound and xylose content using HPLC with a refractive index detector.
-
Protocol 2: DNS Assay for Reducing Sugar Measurement
This protocol measures the total reducing sugars (including xylose and this compound) but does not differentiate between them.
-
Reagent Preparation:
-
Prepare the 3,5-dinitrosalicylic acid (DNS) reagent by dissolving 1 g of DNS, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water.
-
-
Assay Procedure:
-
To 0.5 mL of the sample from the enzymatic hydrolysis, add 0.5 mL of the DNS reagent.
-
Heat the mixture in a boiling water bath for 5-15 minutes.
-
Add 4 mL of distilled water and mix well.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of xylose to determine the concentration of reducing sugars in the samples.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Key factors in minimizing xylose byproduct.
References
- 1. thaiscience.info [thaiscience.info]
- 2. mycosphere.org [mycosphere.org]
- 3. Safe production of Aspergillus terreus xylanase from Ricinus communis: gene identification, molecular docking, characterization, production of xylooligosaccharides, and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Paecilomyces variotii xylanase production, purification and characterization with antioxidant xylo-oligosaccharides production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylanase inhibition by the derivatives of lignocellulosic material. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Xylans inhibit enzymatic hydrolysis of lignocellulosic materials by cellulases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic production of xylooligosaccharide from date (Phoenix dactylifera L.) seed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation, Purification, and Characterization of Xylanase Produced by a New Species of Bacillus in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Preparation and nutritional properties of xylooligosaccharide from agricultural and forestry byproducts: A comprehensive review [frontiersin.org]
- 14. Optimization of Xylooligosaccharides Production by Native and Recombinant Xylanase Hydrolysis of Chicken Feed Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Xylotriose Production from Agricultural Wastes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental production of xylotriose from agricultural wastes.
Frequently Asked Questions (FAQs)
Q1: What are the most common agricultural wastes used for this compound production?
A1: Common lignocellulosic feedstocks include corn cobs, wheat straw, poplar, sugarcane bagasse, and oil palm empty fruit bunches. Corn cobs are frequently studied due to their high xylan content, which is reported to be around 30-35%.[1][2]
Q2: Which pretreatment method is most effective for enhancing this compound yield?
A2: The choice of pretreatment is critical and depends on the specific biomass. Alkaline pretreatment (e.g., with NaOH or KOH) is effective at removing lignin, which can otherwise block enzyme access to xylan.[1][3] Hydrothermal pretreatment (steam explosion) is another promising method that partially hydrolyzes hemicellulose and increases the accessible surface area.[1][4][5] A combination of dilute acid and alkaline sodium sulfite has been shown to effectively fractionate corn stover, leading to high xylose recovery.
Q3: What are the key enzymes required for this compound production?
A3: The primary enzyme is endo-1,4-β-xylanase, which randomly cleaves the β-1,4-xylosidic bonds in the xylan backbone to produce xylo-oligosaccharides (XOS), including this compound.[6][7] To achieve a higher yield of xylose from complex xylans, a consortium of enzymes may be necessary, including debranching enzymes like α-L-arabinofuranosidases and α-D-glucuronidases.[7]
Q4: How can I purify this compound from the hydrolysis mixture?
A4: Purification can be achieved through several methods. Nanofiltration is a technique used to separate XOS from monosaccharides like xylose.[8] Chromatographic methods, such as anion and cation exchange chromatography, can also be employed for purification.[9][10] The use of polymer adsorber resins has been shown to be effective in removing impurities like salts, phenols, and furan derivatives.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient Pretreatment: Lignin may still be hindering enzyme access to the xylan.[1][11]2. Suboptimal Enzymatic Hydrolysis Conditions: pH, temperature, or enzyme dosage may not be optimal for the specific xylanase being used.[12]3. Enzyme Inhibition: Byproducts from pretreatment (e.g., furfural, vanillin, formic acid) or the final product (xylose) can inhibit xylanase activity.[11][13] | 1. Optimize Pretreatment: Increase the severity of the pretreatment (e.g., higher alkali concentration, temperature, or time) or try a different method. Characterize the pretreated biomass to ensure sufficient lignin removal.2. Optimize Hydrolysis: Perform a design of experiments (DoE) to determine the optimal pH, temperature, and enzyme concentration for your specific substrate and enzyme. A pH of around 5 and a temperature of 50-60°C are common starting points for many fungal xylanases.[14]3. Detoxify Hydrolysate: Use methods like overliming, activated carbon treatment, or ion exchange resins to remove inhibitory compounds before enzymatic hydrolysis.[15] To mitigate product inhibition, consider a fed-batch enzymatic hydrolysis strategy. |
| High Monosaccharide (Xylose) Content | 1. Over-hydrolysis: Prolonged incubation time or high enzyme dosage can lead to the breakdown of this compound into smaller sugars.[3]2. Presence of β-xylosidase activity: The enzyme preparation may contain β-xylosidase, which cleaves xylobiose and this compound into xylose. | 1. Optimize Hydrolysis Time: Conduct a time-course experiment to identify the point of maximum this compound accumulation before significant degradation occurs.[3]2. Use a Specific Endo-xylanase: Ensure the use of a purified endo-xylanase with low or no β-xylosidase activity. |
| Inconsistent Results | 1. Variable Biomass Composition: The chemical composition of agricultural waste can vary depending on the source, harvest time, and storage conditions.2. Inconsistent Pretreatment: Variations in temperature, time, or chemical concentration during pretreatment can lead to different substrate characteristics. | 1. Characterize Biomass: Analyze the composition (xylan, cellulose, lignin content) of each new batch of agricultural waste.2. Standardize Protocols: Ensure precise control over all pretreatment and hydrolysis parameters. |
Quantitative Data Presentation
Table 1: Xylo-oligosaccharide (XOS) and this compound Yields from Various Agricultural Wastes
| Agricultural Waste | Pretreatment Method | Enzymatic Hydrolysis Conditions | XOS Yield | Xylobiose + this compound Yield | Reference |
| Corncob | Mixed Formic Acid and Propionic Acid | Xylanase hydrolysis | 73.1% | 50.6% | [16] |
| Poplar | Hydrothermal (170°C, 50 min) | Endo-xylanase post-hydrolysis | 44.6% (conversion from initial xylan) | 78.7% (of total XOS) | [4] |
| Wheat Straw | Alkaline and Enzymatic Treatment | Xylanase | 1.33 g/L (this compound and xylotetraose) | - | [9][10] |
| Corncob | KOH Pretreatment | Thermostable endo-xylanase (129.43 U/g substrate, 53.8°C, pH 6.17, 12h) | 162.97 mg/g substrate | - | [3] |
| Wheat Straw | - | Thermotolerant xylanase (0.27 U, 50°C, 120-150 min) | - | Predominant products | [17] |
Experimental Protocols
Protocol 1: Alkaline Pretreatment of Corncobs
-
Milling: Grind the corncobs to a particle size of 20-40 mesh.
-
Alkali Soaking: Prepare a 4% (w/v) NaOH solution. Mix the milled corncobs with the NaOH solution at a solid-to-liquid ratio of 1:10.
-
Incubation: Incubate the mixture at 85°C for 100 minutes with gentle agitation.[18]
-
Washing: After incubation, filter the solid residue and wash it thoroughly with distilled water until the pH of the filtrate is neutral.
-
Drying: Dry the pretreated corncobs at 60°C to a constant weight.
Protocol 2: Enzymatic Hydrolysis for this compound Production
-
Slurry Preparation: Prepare a 5% (w/v) slurry of the pretreated agricultural waste in a 50 mM sodium citrate buffer (pH 5.0).
-
Enzyme Addition: Add a purified endo-1,4-β-xylanase to the slurry at a predetermined optimal dosage (e.g., 20 U/g of substrate).
-
Incubation: Incubate the reaction mixture at 50°C for a predetermined optimal time (e.g., 12 hours) with constant shaking (e.g., 150 rpm).
-
Enzyme Inactivation: After incubation, heat the mixture at 100°C for 10 minutes to inactivate the enzyme.
-
Separation: Centrifuge the mixture to separate the supernatant containing the soluble xylo-oligosaccharides from the solid residue.
-
Analysis: Analyze the composition of the supernatant using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to quantify the this compound content.[3][8]
Visualizations
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient production of xylooligosaccharides rich in xylobiose and this compound from poplar by hydrothermal pretreatment coupled with post-enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pretreatment of Lignocellulosic Wastes to Improve Ethanol and Biogas Production: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of enzymatic hydrolysis of xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Enzymatic Recovery and Purification of Xylooligosaccharides from Empty Fruit Bunch via Nanofiltration [mdpi.com]
- 9. [PDF] Chemical and Enzymatic Synthesis of Biobased Xylo-Oligosaccharides and Fermentable Sugars from Wheat Straw for Food Applications | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A review on xylanase sources, classification, mode of action, fermentation processes, and applications as a promising biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xylanase inhibition by the derivatives of lignocellulosic material. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. scielo.br [scielo.br]
- 15. archive-jcoagri.uobaghdad.edu.iq [archive-jcoagri.uobaghdad.edu.iq]
- 16. Efficient production of xylobiose and this compound from corncob by mixed acids and xylanase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Optimization of biomass pretreatments using fractional factorial experimental design - White Rose Research Online [eprints.whiterose.ac.uk]
Addressing interference in Xylotriose quantification from complex samples
Welcome to the technical support center for xylotriose quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on accurately measuring this compound in complex samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The primary methods for this compound quantification are High-Performance Liquid Chromatography (HPLC) with various detectors, enzymatic assays, and Mass Spectrometry (MS).
-
HPLC: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for oligosaccharide analysis. HPLC with Refractive Index (RI) detection is also common, though less sensitive.
-
Enzymatic Assays: These assays typically involve enzymes that specifically act on this compound or its hydrolysis products. For example, a β-xylosidase can be used to hydrolyze this compound to xylose, which is then quantified using a xylose-specific assay.
-
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), provides high specificity and sensitivity and can be used for structural confirmation.
Q2: What are the major sources of interference when quantifying this compound in complex samples like biomass hydrolysates or biological fluids?
A2: Interference can arise from various components in the sample matrix:
-
Other Sugars: Monosaccharides (e.g., xylose, glucose, arabinose) and other oligosaccharides (e.g., xylobiose, cellotriose) can co-elute with this compound in HPLC or be acted upon by non-specific enzymes in enzymatic assays.
-
Proteins and Fats: In biological samples, proteins and fats can interfere with analysis by precipitating, clogging HPLC columns, or inhibiting enzymatic reactions.
-
Salts: High salt concentrations can affect the performance of some HPLC columns and detectors and may inhibit enzyme activity.
-
Lignin and Phenolic Compounds: In biomass hydrolysates, residual lignin and phenolic compounds can interfere with certain analytical methods.
Q3: How can I remove interfering monosaccharides from my sample before this compound analysis?
A3: Several methods can be employed to remove interfering monosaccharides:
-
Solid-Phase Extraction (SPE): Certain SPE cartridges, such as those with graphitized carbon, can be used to separate oligosaccharides from monosaccharides.
-
Enzymatic Glucose Removal: If glucose is a major interferent, it can be specifically removed using enzymes like glucose oxidase.
-
Nanofiltration/Ultrafiltration: Membrane filtration can be used to separate oligosaccharides from smaller molecules like monosaccharides and salts.
Q4: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or split peaks) for my this compound standard. What could be the cause?
A4: Poor peak shape in HPLC can be caused by a variety of factors. Refer to the HPLC Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Common issues include column contamination, inappropriate mobile phase composition, or problems with the injector.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide will help you diagnose and resolve common issues encountered during the HPLC analysis of this compound.
Problem 1: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure thorough mixing. Use a high-quality sparger to degas the mobile phase. |
| Pump malfunction or leaks. | Check for leaks in the pump and fittings. Perform a pump performance test to ensure accurate and consistent flow rates. |
| Column equilibration is insufficient. | Allow the column to equilibrate with the mobile phase for an adequate amount of time before starting your analytical run. |
Problem 2: High Backpressure
| Possible Cause | Recommended Solution |
| Clogged column frit. | Backflush the column according to the manufacturer's instructions. If the pressure remains high, the frit may need to be replaced. |
| Particulate matter from the sample or mobile phase. | Filter all samples and mobile phases through a 0.22 µm filter before use. Use a guard column to protect the analytical column. |
| Precipitation of buffer salts in the mobile phase. | Ensure that the buffer concentration is below its solubility limit in the mobile phase. Flush the system with water before switching to a mobile phase with a high organic content. |
| Column contamination. | Wash the column with a series of strong solvents as recommended by the manufacturer. |
Problem 3: Poor Peak Shape (Tailing, Fronting, Split Peaks)
| Possible Cause | Recommended Solution |
| Column overload. | Reduce the injection volume or the concentration of the sample. |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Contamination at the head of the column. | Replace the guard column. If the problem persists, the analytical column may need to be cleaned or replaced. |
| Presence of active sites on the column packing. | For silica-based columns, ensure the mobile phase pH is appropriate. Adding a small amount of a competing base (e.g., triethylamine) can sometimes help for basic analytes, though this is less common for sugars. |
A decision tree for troubleshooting common HPLC problems is provided below.
Enzymatic Assay Troubleshooting
Problem: Lower than expected this compound concentration measured.
| Possible Cause | Recommended Solution |
| Enzyme inhibition. | Components in the sample matrix (e.g., heavy metals, high salt concentrations, phenolics) may be inhibiting one of the enzymes in the assay. Perform a spike-and-recovery experiment to test for inhibition. If inhibition is confirmed, sample cleanup (e.g., dialysis, SPE) may be necessary. |
| Incorrect pH or temperature. | Ensure that the assay buffer is at the optimal pH for all enzymes used and that the incubation is performed at the recommended temperature. |
| Degraded enzyme or substrate. | Use fresh or properly stored enzyme and substrate solutions. |
Problem: High background signal.
| Possible Cause | Recommended Solution |
| Contamination of reagents with the analyte or an interfering substance. | Run a reagent blank (without the sample) to check for contamination. Use high-purity water and reagents. |
| Presence of interfering substances in the sample. | If the assay involves the detection of reducing sugars, other reducing sugars in the sample will interfere. Sample cleanup to remove these interferences is necessary. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Quantification from Biomass Hydrolysate
This protocol describes a general procedure for preparing a lignocellulosic biomass hydrolysate sample for HPLC analysis of this compound, focusing on the removal of interfering monosaccharides and particulates.
-
Centrifugation: Centrifuge the hydrolysate at 10,000 x g for 10 minutes to pellet any suspended solids.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
-
Solid-Phase Extraction (SPE) for Monosaccharide Removal (Optional): a. Condition a graphitized carbon SPE cartridge by washing with the appropriate solvents as recommended by the manufacturer (typically a high organic solvent followed by water). b. Load the filtered hydrolysate onto the cartridge. c. Wash the cartridge with deionized water to elute monosaccharides and salts. d. Elute the oligosaccharides, including this compound, with a solution of 25-50% acetonitrile in water. e. Dry the eluted fraction under a stream of nitrogen or by lyophilization and reconstitute in a known volume of deionized water.
-
Dilution: Dilute the sample as necessary to bring the this compound concentration within the linear range of the HPLC calibration curve.
Protocol 2: HPAEC-PAD for this compound Quantification
This protocol provides a starting point for the analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) in deionized water. A typical gradient might be:
-
0-10 min: Isocratic 100 mM NaOH
-
10-25 min: Linear gradient to 100 mM NaOH, 500 mM NaOAc
-
25-30 min: Column wash with higher NaOAc concentration
-
30-40 min: Re-equilibration at 100 mM NaOH
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 - 25 µL
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. The waveform will need to be optimized for carbohydrate analysis as per the detector manufacturer's recommendations.
-
Quantification: Create a calibration curve using this compound standards of known concentrations.
Protocol 3: Enzymatic Assay for this compound
This protocol outlines a two-step enzymatic assay for the quantification of this compound.
-
Step 1: Hydrolysis of this compound a. In a microplate well, combine 50 µL of the sample (or this compound standard) with 50 µL of a β-xylosidase solution in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0). b. Incubate at the optimal temperature for the β-xylosidase (e.g., 40 °C) for a sufficient time to ensure complete hydrolysis of this compound to xylose.
-
Step 2: Quantification of Xylose a. To the reaction mixture from Step 1, add 100 µL of a xylose assay reagent containing xylose dehydrogenase, NAD+, and a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. Incubate at room temperature for 15-30 minutes. c. Measure the absorbance at 340 nm using a microplate reader. The increase in absorbance is proportional to the amount of NADH produced, which is directly related to the initial amount of this compound in the sample. d. Calculate the this compound concentration in the samples by comparing the absorbance values to a calibration curve prepared with this compound standards.
Quantitative Data
The following table summarizes a comparison of different analytical methods for the quantification of sugars in soybeans. While not specific to this compound, it provides an example of the comparative performance of different techniques.
Table 1: Comparison of Analytical Methods for Soybean Sugar Quantification
| Method | Advantages | Disadvantages |
| HPAEC-PAD | High sensitivity, fast analysis time, good peak resolution for multiple sugars. | Requires specialized and expensive instrumentation. |
| HPSEC-RI | Reproducible results. | Less sensitive than HPAEC-PAD, may have lower peak resolution. |
| Enzymatic Assay | Does not require expensive instrumentation, less sample preparation needed. | Cannot quantify individual oligosaccharides like raffinose and stachyose. |
This table is adapted from a study on soybean sugars and is intended to be illustrative of the types of comparisons that can be made between analytical methods.
The following table shows the recovery of xylobiose and xylose from empty fruit bunch hydrolysate after nanofiltration, which can be indicative of the performance of membrane filtration for oligosaccharide purification.
Table 2: Recovery of Xylobiose and Xylose after Nanofiltration
| Compound | Yield with Unconcentrated Enzyme (%) | Yield with Concentrated Enzyme (%) | Purity of Xylobiose after Separation (%) |
| Xylobiose | 35.1 | 41.1 | 90.1 |
| Xylose | 8.3 | 17.3 | - |
Data adapted from a study on enzymatic recovery and purification of xylooligosaccharides from empty fruit bunch.[1]
References
Validation & Comparative
A Comparative Analysis of Xylotriose and Xylobiose as Prebiotics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of xylotriose and xylobiose, two prominent xylooligosaccharides (XOS), in their roles as prebiotics. It is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of these compounds on gut microbiota and host health. This document synthesizes experimental data on their fermentation profiles, impact on beneficial bacteria, and modulation of key signaling pathways.
Introduction to this compound and Xylobiose
Xylooligosaccharides are non-digestible oligosaccharides derived from xylan, a major component of plant hemicellulose. They are recognized as emerging prebiotics due to their selective stimulation of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2][3] this compound (a trisaccharide) and xylobiose (a disaccharide) are the primary bioactive components of many XOS mixtures.[4] Their low degree of polymerization is believed to contribute to their efficient fermentation by gut microbes, leading to the production of beneficial short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][5]
Comparative Prebiotic Efficacy
Experimental evidence suggests that while both this compound and xylobiose are effective prebiotics, this compound may exhibit superior bifidogenic properties. Studies have indicated that this compound is more readily metabolized by certain probiotic strains compared to xylobiose.[6][7] In an experiment assessing the proliferation of Bifidobacterium, this compound demonstrated the most significant growth-promoting effect, followed by xylobiose and then general xylooligosaccharide mixtures.[8]
In Vitro Fermentation: Impact on Gut Microbiota
The prebiotic activity of this compound and xylobiose is primarily attributed to their selective fermentation by beneficial gut bacteria. In vitro studies have consistently shown that XOS mixtures rich in these low-degree-of-polymerization oligosaccharides significantly increase the populations of Bifidobacterium spp. and Lactobacillus spp.[9]
A study evaluating the growth of Bifidobacterium animalis subsp. lactis BB-12 on a mixture of xylooligosaccharides showed a marked decrease in the concentration of both this compound and xylobiose after 24 hours of fermentation, indicating their utilization by the bacteria. The consumption of xylobiose was slightly higher (98% decrease) than that of this compound (95% decrease) in this particular strain.[9]
| Substrate | Initial Concentration (arbitrary units) | Final Concentration (arbitrary units) | Percent Decrease |
| Xylobiose | 100 | 2 | 98% |
| This compound | 100 | 5 | 95% |
| Table 1: Consumption of Xylobiose and this compound by Bifidobacterium animalis subsp. lactis BB-12 during in vitro fermentation. Data adapted from[9]. |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound and xylobiose by gut microbiota leads to the production of SCFAs, which play a crucial role in maintaining gut homeostasis and have systemic health benefits. Acetate, propionate, and butyrate are the most abundant SCFAs produced.
An in vitro fermentation of a commercial XOS product (rich in xylobiose and this compound) with human fecal microbiota demonstrated significant production of these beneficial metabolites after 12 hours.
| Short-Chain Fatty Acid | Concentration (μmol/g of substrate) |
| Acetic Acid | 6664.1 |
| Propionic Acid | 1089.5 |
| Butyric Acid | 1252.9 |
| Table 2: Short-Chain Fatty Acid (SCFA) production from the in vitro fermentation of a commercial xylooligosaccharide (XOS) mixture by human fecal microbiota after 12 hours. Data from[5]. |
Modulation of Host Signaling Pathways
The health benefits of this compound and xylobiose extend beyond their direct effects on the gut microbiota. The SCFAs produced from their fermentation act as signaling molecules that can modulate host cellular pathways, particularly those involved in inflammation and immune regulation.
A key mechanism of action for butyrate is the inhibition of histone deacetylases (HDACs).[1][10] By inhibiting HDACs, butyrate influences gene expression, leading to anti-inflammatory effects.[11] Furthermore, SCFAs can bind to G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3, initiating signaling cascades that can suppress inflammatory pathways like the NF-κB pathway.[12][13][14][15]
Experimental Protocols
In Vitro Fermentation of Xylooligosaccharides
This protocol is adapted from standard methods for assessing the prebiotic potential of carbohydrates.[3][16]
-
Preparation of Fecal Inoculum: Fresh fecal samples from healthy human donors are collected and immediately placed in an anaerobic chamber. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced phosphate-buffered saline (PBS) solution.
-
Fermentation Medium: A basal medium containing peptone, yeast extract, and salts is prepared and autoclaved. The medium is then supplemented with the test carbohydrate (this compound or xylobiose) at a final concentration of 1% (w/v).
-
Fermentation: The fecal inoculum is added to the fermentation medium at a 10% (v/v) ratio in anaerobic culture tubes or a bioreactor. The cultures are incubated at 37°C for a specified period (e.g., 24 or 48 hours).
-
Sampling: Samples are collected at various time points for analysis of bacterial populations and SCFA concentrations.
Quantification of Bacterial Populations by qPCR
This method allows for the quantification of specific bacterial groups.[7][17]
-
DNA Extraction: DNA is extracted from the fermentation samples using a commercially available fecal DNA extraction kit.
-
Primer Design: Genus-specific primers for Bifidobacterium and Lactobacillus targeting the 16S rRNA gene are used.
-
qPCR Reaction: The qPCR reaction is prepared with SYBR Green or a probe-based master mix, the specific primers, and the extracted DNA template.
-
Data Analysis: A standard curve is generated using known concentrations of bacterial DNA to quantify the absolute abundance of the target bacterial groups in the samples.
Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC)
This protocol outlines the quantification of SCFAs.
-
Sample Preparation: Fermentation samples are centrifuged, and the supernatant is collected. An internal standard (e.g., 2-ethylbutyric acid) is added, and the sample is acidified (e.g., with hydrochloric acid).
-
Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether).
-
GC Analysis: The extracted sample is injected into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.
-
Quantification: The concentrations of individual SCFAs (acetate, propionate, butyrate) are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of each SCFA.
Conclusion
Both this compound and xylobiose are potent prebiotics that selectively nourish beneficial gut bacteria and lead to the production of health-promoting SCFAs. The available evidence suggests that this compound may have a more pronounced bifidogenic effect. The fermentation of these oligosaccharides results in the production of SCFAs that can modulate host signaling pathways, such as the NF-κB pathway, through interactions with GPCRs and inhibition of HDACs, thereby exerting anti-inflammatory effects. This guide provides a foundational understanding for researchers to further explore the specific applications of this compound and xylobiose in functional foods and therapeutics aimed at improving gut health.
References
- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. In Vitro Simulation of Human Colonic Fermentation: A Practical Approach towards Models’ Design and Analytical Tools [mdpi.com]
- 4. Efficient production of xylobiose and this compound from xylan in moso bamboo by the combination of pH-controlled lactic acid and xylanase hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Fermentation of Xylooligosaccharides Produced from Miscanthus × giganteus by Human Fecal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fermentation of xylo-oligosaccharides obtained from wheat bran and Bengal gram husk by lactic acid bacteria and bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Abnormalities in microbiota/butyrate/FFAR3 signaling in aging gut impair brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dbs.nus.edu.sg [dbs.nus.edu.sg]
- 14. Microbe‐Derived Butyrate and Its Receptor, Free Fatty Acid Receptor 3, But Not Free Fatty Acid Receptor 2, Mitigate Neointimal Hyperplasia Susceptibility After Arterial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dwscientific.com [dwscientific.com]
- 17. Quantification of Bifidobacterium spp. and Lactobacillus spp. in rat fecal samples by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Xylotriose Purity: NMR vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for oligosaccharides like xylotriose is paramount in research, quality control, and the development of therapeutics. This guide provides a comprehensive comparison of two primary analytical techniques for this compound purity validation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We also present High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) as a robust alternative method. This document outlines the experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most suitable method for your analytical needs.
Data Presentation: Quantitative Comparison of Analytical Methods
The performance of NMR, MS, and HPAEC-PAD for the quantitative analysis of this compound is summarized below. It is important to note that while direct head-to-head comparative studies for this compound are not extensively published, the following tables are compiled from established performance data for oligosaccharide analysis and general quantitative method validation principles.
Table 1: Comparison of Key Performance Metrics for this compound Purity Analysis
| Parameter | Quantitative NMR (qNMR) | Mass Spectrometry (LC-MS) | HPAEC-PAD |
| Primary Measurement | Signal intensity proportional to the number of nuclei | Mass-to-charge ratio and ion intensity | Electrochemical response |
| Specificity | High; structural information | High; molecular weight and fragmentation | High; separation of isomers |
| Linearity | Excellent | Good to Excellent | Excellent[1] |
| Limit of Detection (LOD) | ~µg range | ~pg to ng range | 0.064 - 0.111 mg/L[1] |
| Limit of Quantification (LOQ) | ~µg range | ~pg to ng range | 0.214 - 0.371 mg/L[1] |
| Precision (RSD) | < 2% | < 15% | 0.44% - 14.87%[1] |
| Accuracy/Recovery | High (98-102%) | Method dependent (85-115%) | 84.29% - 118.19%[1] |
| Sample Throughput | Moderate | High | High |
| Cost (Instrument) | High | High | Moderate |
Table 2: Commercially Available this compound Purity Specifications
| Supplier | Stated Purity | Analytical Method |
| Megazyme | > 90% | - |
| LGC Standards | >95% | HPLC[2] |
| Selleck Chemicals | 99.16% | Not specified[3] |
| GlpBio | >98.00% | Not specified[4] |
Experimental Protocols
Detailed methodologies for the validation of this compound purity using qNMR, LC-MS, and HPAEC-PAD are provided below. These protocols are based on established principles for quantitative analysis of oligosaccharides.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, certified reference material)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance (5-figure)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the internal standard into a clean, dry vial.
-
Accurately weigh approximately 10-20 mg of the this compound sample into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.00 mL) of D₂O.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer an appropriate volume (e.g., 0.6 mL) of the solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons. A typical D1 is 30 seconds.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Where:
-
Iₓ = Integral of the this compound signal
-
Nₓ = Number of protons corresponding to the integrated this compound signal
-
Iᵢₛ = Integral of the internal standard signal
-
Nᵢₛ = Number of protons corresponding to the integrated internal standard signal
-
MWₓ = Molecular weight of this compound (414.36 g/mol )
-
MWᵢₛ = Molecular weight of the internal standard
-
mₓ = Mass of the this compound sample
-
mᵢₛ = Mass of the internal standard
-
Pᵢₛ = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To identify and quantify this compound and its impurities using a high-resolution mass spectrometer coupled with liquid chromatography.
Materials:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in water at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards of the this compound reference standard by serial dilution of a stock solution.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
LC-MS Analysis:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for oligosaccharide separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would start at a high percentage of mobile phase B and gradually decrease to elute the polar this compound.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 1-5 µL
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) for maximal this compound signal. Acquire data in full scan mode to identify all ions and in targeted MS/MS mode to confirm the identity of this compound and any impurities.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and accurate mass.
-
Identify any impurity peaks and tentatively identify them based on their mass-to-charge ratios and fragmentation patterns.
-
Construct a calibration curve by plotting the peak area of the this compound reference standard against its concentration.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Express the purity as the percentage of the this compound peak area relative to the total peak area of all components.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Protocol
Objective: To separate and quantify this compound and other xylooligosaccharides in a sample.
Materials:
-
This compound sample
-
Xylooligosaccharide standards (xylobiose, this compound, xylotetraose, etc.)
-
Sodium hydroxide (NaOH), 50% w/w
-
Sodium acetate (NaOAc)
-
High-purity water
Procedure:
-
Eluent Preparation:
-
Prepare eluents by diluting the 50% NaOH solution and dissolving NaOAc in high-purity water. Degas the eluents before use.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the this compound sample in high-purity water.
-
Prepare a mixed standard solution containing known concentrations of xylobiose, this compound, and other relevant xylooligosaccharides.
-
Create a series of calibration standards by diluting the mixed standard solution.
-
-
HPAEC-PAD Analysis:
-
Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., CarboPac™ series).
-
Elution: Use a gradient of NaOH and NaOAc to separate the xylooligosaccharides. A typical gradient involves an initial isocratic step with NaOH followed by an increasing gradient of NaOAc to elute higher-order oligosaccharides.
-
Flow Rate: 0.5-1.0 mL/min
-
Injection Volume: 10-25 µL
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct calibration curves for each xylooligosaccharide by plotting peak area versus concentration.
-
Quantify the concentration of this compound and other oligosaccharides in the sample.
-
Calculate the purity of this compound as a percentage of the total quantified xylooligosaccharides.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the validation of this compound purity using NMR and mass spectrometry.
References
- 1. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TRC-X750405-100MG | LGC Standards [lgcstandards.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
Xylotriose in Focus: A Comparative Analysis of Enzymatic Hydrolysis Rates for Xylo-oligosaccharides
For researchers, scientists, and drug development professionals, understanding the enzymatic degradation of xylo-oligosaccharides (XOS) is crucial for applications ranging from prebiotic formulation to biofuel production. This guide provides an objective comparison of the enzymatic hydrolysis rates of xylotriose against other common xylo-oligosaccharides, supported by experimental data and detailed protocols.
The enzymatic hydrolysis of XOS, which are chains of xylose units, is primarily carried out by two main classes of enzymes: endo-xylanases and β-xylosidases. Endo-xylanases randomly cleave internal β-1,4-xylosidic bonds in longer xylan chains, producing shorter XOS, while β-xylosidases act on the non-reducing ends of XOS to release xylose. The efficiency of these enzymes is highly dependent on the degree of polymerization (DP) of the XOS substrate. This guide focuses on the comparative hydrolysis rates of this compound (X3) versus other oligosaccharides like xylobiose (X2), xylotetraose (X4), and xylopentaose (X5).
Comparative Hydrolysis Rates: A Quantitative Overview
The kinetic parameters of an enzyme, namely the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km), provide a quantitative measure of its affinity for a substrate and its turnover rate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster conversion of the substrate to product. The kcat/Km ratio is a measure of the overall catalytic efficiency.
The following table summarizes the kinetic parameters for the hydrolysis of various xylo-oligosaccharides by different β-xylosidases from microbial sources.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| Thermoanaerobacterium sp. JW/SL YS485 (GH39 β-xylosidase) | Xylobiose (X2) | 3.3 ± 0.7 | 2.7 ± 0.4 | 0.82 ± 0.21 | [1] |
| This compound (X3) | 0.144 ± 0.011 | 2.0 ± 0.1 | 14 ± 1.3 | [1] | |
| Weissella sp. strain 92 (WXyn43 β-xylosidase) | Xylobiose (X2) | 1.8 ± 0.2 | 907 ± 38 | 504 | [2] |
| This compound (X3) | 1.9 ± 0.2 | 900 ± 32 | 474 | [2] | |
| Xylotetraose (X4) | 2.5 ± 0.3 | 770 ± 46 | 308 | [2] | |
| Phanerochaete chrysosporium (PcBxl3 β-xylosidase) | Xylobiose (X2) | 0.25 ± 0.01 | 140 ± 2 | 560 | [3][4] |
| This compound (X3) | 0.50 ± 0.02 | 150 ± 3 | 300 | [3][4] | |
| Xylotetraose (X4) | 0.51 ± 0.03 | 150 ± 4 | 290 | [3][4] | |
| Trichoderma reesei (TrXyl3A β-xylosidase) | Xylobiose (X2) | 0.16 ± 0.01 | 1.3 ± 0.02 | 8.1 | [3][4] |
| This compound (X3) | 0.11 ± 0.01 | 2.2 ± 0.03 | 20 | [3][4] | |
| Xylotetraose (X4) | 0.12 ± 0.01 | 2.0 ± 0.03 | 17 | [3][4] |
Note: The presented data is a compilation from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
From the data, it is evident that the enzymatic hydrolysis rates and efficiencies vary significantly depending on the specific enzyme and the xylo-oligosaccharide substrate. For instance, the β-xylosidase from Thermoanaerobacterium sp. shows a markedly higher catalytic efficiency for this compound compared to xylobiose, primarily due to a much lower Km value, indicating a stronger binding affinity for this compound.[1] Conversely, the enzyme from Weissella sp. displays comparable high efficiencies for both xylobiose and this compound.[2] The β-xylosidase from Phanerochaete chrysosporium exhibits a preference for xylobiose, while the enzyme from Trichoderma reesei is more efficient in hydrolyzing this compound.[3][4]
Experimental Protocols
A generalized methodology for determining the kinetic parameters of enzymatic hydrolysis of xylo-oligosaccharides is outlined below. Specific conditions may need to be optimized depending on the enzyme and substrate.
1. Materials and Reagents:
-
Purified enzyme (e.g., β-xylosidase) of known concentration.
-
Xylo-oligosaccharide substrates (xylobiose, this compound, xylotetraose, etc.) of high purity.
-
Reaction buffer (e.g., 50 mM sodium phosphate or sodium acetate buffer) at the optimal pH for the enzyme.
-
Stopping reagent (e.g., 1 M sodium carbonate) to terminate the reaction.
-
Reagents for quantifying reducing sugars (e.g., 3,5-dinitrosalicylic acid (DNS) or a glucose oxidase/peroxidase coupled assay).
-
Spectrophotometer.
2. Enzyme Activity Assay:
-
Prepare a stock solution of the enzyme in the reaction buffer.
-
Prepare a series of substrate solutions of varying concentrations in the reaction buffer.
-
Equilibrate the enzyme and substrate solutions to the optimal reaction temperature.
-
Initiate the reaction by adding a small volume of the enzyme solution to the substrate solution.
-
Incubate the reaction for a fixed period during which the reaction rate is linear.
-
Terminate the reaction by adding the stopping reagent.
-
Quantify the amount of released xylose (or total reducing sugars) using a standard method like the DNS assay, measuring the absorbance at a specific wavelength (e.g., 540 nm).[5]
-
A standard curve using known concentrations of xylose should be prepared to determine the concentration of the product.
3. Determination of Kinetic Parameters:
-
Perform the enzyme activity assay at various substrate concentrations.
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The catalytic efficiency is then calculated as the ratio kcat/Km.
Visualizing the Enzymatic Cascade
The enzymatic hydrolysis of xylo-oligosaccharides is a stepwise process. The following diagram illustrates the general pathway of XOS degradation by xylanases and β-xylosidases.
Caption: Enzymatic degradation of xylan to xylose.
Conclusion
The rate of enzymatic hydrolysis of xylo-oligosaccharides is a complex interplay between the specific enzyme and the chain length of the substrate. While generalizations can be made, the provided data highlights that this compound can be a preferred substrate for certain β-xylosidases, exhibiting higher catalytic efficiencies compared to both shorter (xylobiose) and longer (xylotetraose) oligosaccharides. For professionals in drug development and biotechnology, selecting the appropriate enzyme for targeted XOS degradation is critical for optimizing processes and achieving desired product profiles. The experimental protocols and kinetic data presented in this guide serve as a valuable resource for these endeavors.
References
- 1. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a family 43 β-xylosidase from the xylooligosaccharide utilizing putative probiotic Weissella sp. strain 92 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of glycoside hydrolase family 3 β-xylosidases from basidiomycetes and ascomycetes reveals evolutionarily distinct xylan degradation systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of glycoside hydrolase family 3 β-xylosidases from basidiomycetes and ascomycetes reveals evolutionarily distinct xylan degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
A Comparative Guide to Xylotriose Quantification: HPAE-PAD, HPLC, and Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of xylotriose: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), High-Performance Liquid Chromatography (HPLC) with different detection techniques, and Enzymatic Assays. This document aims to assist researchers in selecting the most suitable method for their specific application by providing a detailed overview of the principles, performance characteristics, and experimental protocols for each technique.
At a Glance: Method Comparison
The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, sample matrix complexity, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the three methods discussed in this guide.
| Parameter | HPAE-PAD | HPLC-UV (with Derivatization) | HPLC-RI | Enzymatic Assay |
| Principle | Anion-exchange separation of underivatized carbohydrates at high pH with electrochemical detection. | Reversed-phase or normal-phase separation of this compound derivatized with a UV-active label. | Separation based on the differential refractive index of the analyte compared to the mobile phase. | Enzymatic hydrolysis of this compound to xylose, followed by a coupled enzymatic reaction that produces a detectable signal. |
| Linearity Range | 0.804 - 8.607 mg/L[1][2] | 10 - 400 µg/mL (for PMP-derivatized monosaccharides)[3] | 11 - 100 µ g/100 µL (for xylose)[4] | 0.02 - 1 g/L (for D-xylose)[5] |
| Limit of Detection (LOD) | 0.064 - 0.111 mg/L[1][2] | 1.17 - 4.83 µg/mL (for PMP-derivatized monosaccharides)[3] | 0.8 ppm (for xylose)[4] | 0.701 mg/L (for D-xylose)[5] |
| Limit of Quantification (LOQ) | 0.214 - 0.371 mg/L[1][2] | 3.55 - 18.32 µg/mL (for PMP-derivatized monosaccharides)[3] | 2.5 ppm (for xylose)[4] | Not explicitly stated, but derivable from LOD and linearity. |
| Precision (RSD%) | 0.44% - 14.87%[1][2] | Intra-day: 2.34–3.77%, Inter-day: 3.04–4.96% (for PMP-derivatized monosaccharides)[6] | Low relative standard deviation reported.[4] | Not explicitly stated for this compound. |
| Accuracy (Recovery %) | 84.29% - 118.19%[1][2] | 85.97% to 108.11% (for PMP-derivatized monosaccharides)[6] | High recovery reported.[4] | Not explicitly stated for this compound. |
| Sample Preparation | Minimal, direct injection of aqueous samples. | Derivatization step required. | Minimal, direct injection of aqueous samples. | Enzymatic hydrolysis step required. |
| Throughput | Moderate to high. | Lower due to derivatization. | High. | High, suitable for automation.[7][8][9] |
| Advantages | High sensitivity and selectivity for underivatized carbohydrates.[10] | High sensitivity with UV detection.[11] | Simple, direct detection without derivatization. | High specificity and potential for high-throughput screening. |
| Disadvantages | Requires specialized instrumentation. | Derivatization adds complexity and potential for variability. | Lower sensitivity compared to other methods.[12] | Indirect measurement; potential for interference from other sugars. |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the quantification of this compound using HPAE-PAD, HPLC, and enzymatic assays.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using each of the discussed analytical methods.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
This method allows for the direct quantification of underivatized this compound with high sensitivity and selectivity.
1. Instrumentation:
-
High-performance liquid chromatograph equipped with a pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column, such as a Dionex CarboPac PA200 (3 x 250 mm).[1][2]
2. Reagents:
-
Deionized water (18 MΩ·cm).
-
Sodium hydroxide (NaOH), 50% (w/w).
-
Sodium acetate (NaOAc), anhydrous.
-
This compound standard.
3. Chromatographic Conditions:
-
Mobile Phase A: Deionized water
-
Mobile Phase B: 200 mM NaOH
-
Mobile Phase C: 1 M NaOAc in 200 mM NaOH
-
Gradient Elution: A gradient of NaOH and NaOAc is typically used to separate xylo-oligosaccharides. A representative gradient might be:
-
0-5 min: 100 mM NaOH
-
5-25 min: Linear gradient from 0 to 200 mM NaOAc in 100 mM NaOH
-
25-30 min: 100 mM NaOH (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PAD Waveform: A standard quadruple potential waveform for carbohydrate analysis.
4. Sample Preparation:
-
Dilute the sample in deionized water to a concentration within the linear range of the assay.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
5. Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
High-Performance Liquid Chromatography (HPLC)
A. HPLC with UV Detection (Post-derivatization)
This method involves labeling this compound with a UV-active compound, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), to enhance detection sensitivity.[11]
1. Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents:
-
This compound standard.
-
1-phenyl-3-methyl-5-pyrazolone (PMP).
-
Methanol, HPLC grade.
-
Acetonitrile, HPLC grade.
-
Ammonium acetate.
-
Acetic acid.
-
Sodium hydroxide (NaOH).
-
Hydrochloric acid (HCl).
3. Derivatization Procedure:
-
Dissolve the this compound standard or sample in water.
-
Add 0.5 M PMP in methanol and 0.3 M NaOH.
-
Incubate the mixture at 70°C for 30 minutes.
-
Neutralize the reaction with 0.3 M HCl.
-
Extract the PMP-labeled this compound with chloroform to remove excess PMP. The aqueous layer contains the derivatized sugar.
4. Chromatographic Conditions:
-
Mobile Phase A: 100 mM ammonium acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 15% B
-
5-20 min: Linear gradient from 15% to 25% B
-
20-25 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
5. Quantification:
-
Prepare and derivatize a series of this compound standards.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Quantify this compound in the derivatized samples using the calibration curve.
B. HPLC with Refractive Index (RI) Detection
This method allows for the direct analysis of underivatized this compound but is generally less sensitive than UV detection of derivatized sugars.[12]
1. Instrumentation:
-
HPLC system equipped with a refractive index (RI) detector.
-
Amino-propyl or ion-exclusion column suitable for carbohydrate analysis (e.g., 4.6 x 250 mm).
2. Reagents:
-
This compound standard.
-
Acetonitrile, HPLC grade.
-
Deionized water.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
RI Detector Temperature: 35 °C.
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter through a 0.45 µm filter before injection.
5. Quantification:
-
Prepare this compound standards in the mobile phase.
-
Generate a calibration curve based on the peak area or height.
-
Determine the concentration in the samples from the calibration curve.
Enzymatic Assay
This method relies on the specific enzymatic conversion of this compound to a product that can be easily quantified. A common approach involves the hydrolysis of this compound to xylose, followed by the quantification of xylose.
1. Principle:
-
Step 1 (Hydrolysis): this compound is hydrolyzed to xylose by a β-xylosidase enzyme.
-
Step 2 (Quantification of Xylose): The released xylose is quantified using a coupled enzyme assay. For example, xylose dehydrogenase can be used, which catalyzes the oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of xylose.[7][8][9]
2. Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
-
Incubator or water bath.
3. Reagents:
-
This compound standard.
-
D-xylose standard.
-
β-xylosidase enzyme.
-
Xylose dehydrogenase.
-
Nicotinamide adenine dinucleotide (NAD⁺).
-
Buffer solution (e.g., phosphate buffer, pH 7.0).
4. Assay Protocol:
-
Standard Curve Preparation: Prepare a series of D-xylose standards in the assay buffer.
-
Sample and Standard Hydrolysis:
-
To a microplate well or cuvette, add the this compound sample or standard.
-
Add β-xylosidase solution and incubate at the optimal temperature (e.g., 37°C) for a sufficient time to ensure complete hydrolysis of this compound to xylose.
-
-
Xylose Quantification:
-
To the hydrolyzed samples and the D-xylose standards, add the xylose detection reagent containing xylose dehydrogenase and NAD⁺.
-
Incubate for a set period to allow the reaction to go to completion.
-
Measure the absorbance at 340 nm.
-
5. Quantification:
-
Generate a standard curve by plotting the absorbance at 340 nm against the concentration of the D-xylose standards.
-
Determine the concentration of xylose in the hydrolyzed samples from the standard curve.
-
Calculate the original concentration of this compound in the sample, accounting for the stoichiometry of the hydrolysis reaction (1 mole of this compound yields 3 moles of xylose) and any dilution factors.
Conclusion
The choice of the most appropriate method for this compound quantification is a critical decision in research and development. HPAE-PAD offers unparalleled sensitivity and selectivity for the direct analysis of underivatized carbohydrates. HPLC with UV detection after derivatization provides a sensitive alternative when specialized electrochemical detectors are not available, though at the cost of increased sample preparation. HPLC with RI detection is a straightforward and robust method suitable for higher concentration samples where high sensitivity is not a primary concern. Finally, enzymatic assays present a highly specific and high-throughput option, particularly advantageous for screening large numbers of samples. By carefully considering the specific requirements of their study, researchers can select the method that will provide accurate and reliable quantification of this compound.
References
- 1. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. libios.fr [libios.fr]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 11. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agronomy.emu.ee [agronomy.emu.ee]
A Comparative Guide to Xylotriose Production from Diverse Xylan Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of xylotriose production from four common xylan sources: corncob, sugarcane bagasse, beechwood, and oat spelt. This compound, a xylooligosaccharide (XOS) with significant prebiotic potential, is gaining interest in the pharmaceutical and nutraceutical industries. This document summarizes key quantitative data, details experimental protocols, and visualizes critical processes to aid in the selection of optimal feedstocks and production strategies.
Comparative Performance of Xylan Sources for this compound Production
The enzymatic hydrolysis of xylan from different agricultural and forestry residues yields varying compositions of xylooligosaccharides, including the desired this compound. The selection of the xylan source is a critical factor influencing the final product yield and purity. Below is a summary of this compound and total xylooligosaccharide (XOS) production from corncob, sugarcane bagasse, beechwood, and oat spelt xylan based on published research. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Yields of Xylooligosaccharides (XOS) and this compound from Various Xylan Sources via Enzymatic Hydrolysis
| Xylan Source | Enzyme(s) Used | Total XOS Yield | This compound (X3) Yield/Composition | Key Experimental Conditions | Reference(s) |
| Corncob | Mixed Formic and Propionic Acid with Xylanase | 73.1% (of initial xylan) | X2+X3 yield of 50.6% | 5% mixed acids, 150°C, 50 min followed by xylanase hydrolysis. | [1][2] |
| Lactic Acid-rich Fermentation Broth and Xylanase | 72% (total XOS yield) | 14% of total XOS | 1% Lactic Acid, 170°C, 40 min followed by xylanase hydrolysis. | [3] | |
| Sugarcane Bagasse | Xylanase (Shearzyme 500L) | 81.5% (of hydrolysates) | 26.7% of total XOS | 3% substrate, pH 5.0, 60°C, 50 U/g enzyme, 24 h. | [4] |
| Endo-xylanase (from T. lanuginosus) | 10.10 mg/mL (total reducing sugars) | Present (quantified with xylobiose and xylose) | 2% substrate, 20U enzyme, 8 h. | [5] | |
| Xylanase complex (from A. fumigatus) | 3.1 g/L (total XOS) | Main product | 7% arabinoxylan, 350 U/g xylanase, 50°C, 48 h. | ||
| Beechwood | Xylanase (from Clostridium sp. BOH3) | - | 32.2% of total XOS | 5% (w/v) beechwood xylan. | |
| Xylanase (from Thermomyces lanuginosus) | >90% (w/v) of hydrolysate | 25.10% of total XOS | pH 4.0, 50°C, 65.31 U/g xylan, 53 h. | ||
| Oat Spelt | Xylanase (XynBE18) and α-L-arabinofuranosidase (Abf43B) | - | This compound was the most abundant product (2.46-fold increase over xylanase alone) | Sequential addition of enzymes. | |
| Xylanase (from Actinomadura sp. S14) | - | Present, with xylobiose as the major final product. | - |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines the key experimental protocols for this compound production, from raw material processing to final product analysis.
Xylan Extraction
The initial step in this compound production is the extraction of xylan from the lignocellulosic biomass. Alkaline extraction is a commonly employed method.
-
From Corncob:
-
Mill dried corncobs to pass through a 40-mesh sieve.
-
Perform a delignification step by soaking the corncob powder in a 0.5% NaOCl solution for 5 hours at 28°C.
-
Rinse the solid residue with water and filter.
-
Soak the delignified solid in a 5-20% NaOH solution for 24 hours at a temperature ranging from 20-70°C.
-
Neutralize the resulting filtrate with 6N HCl and centrifuge at 4000 rpm for 30 minutes.
-
Precipitate the water-soluble xylan by adding ethanol (95%) at a supernatant-to-ethanol ratio of 1:3.
-
-
From Sugarcane Bagasse:
-
Pretreat sugarcane bagasse with an alkaline-sulfite solution (e.g., 5% NaOH and 10% Na₂SO₃) to facilitate xylan extraction.
-
Extract the pretreated bagasse with a 40% (w/w) NaOH solution at 60°C for 2 hours or at 25°C for 16 hours after an initial acid-chlorite delignification step.
-
Alternatively, an enzymatic extraction can be performed using xylanase at a dosage of 8 IU/g of pretreated bagasse in a 50 mM phosphate buffer (pH 8) at 50°C.
-
-
From Beechwood:
-
Beechwood chips can be subjected to a hydrothermal aqueous extraction process to produce high-purity xylan.
-
Alternatively, treat beech wood chips with water or alkaline solutions (e.g., 3% Na₂O on oven-dry wood) at elevated temperatures (e.g., 160°C).
-
-
From Oat Spelt:
-
Disperse oat spelt (373 g) in 2.5 L of a 5% (w/w) NaOH solution.
-
Heat the dispersion at 90°C for 90 minutes with moderate mixing.
-
Precipitate the xylan from the extract by adding a methanol-water mixture (60% v/v) and separate by centrifugation.
-
Enzymatic Hydrolysis of Xylan
The core of this compound production lies in the controlled enzymatic hydrolysis of the extracted xylan.
-
Substrate Preparation: Prepare a solution of the extracted xylan (e.g., 1% w/v) in a suitable buffer (e.g., 0.05 M acetate buffer, pH 5.0).
-
Enzyme Addition: Add a predetermined amount of xylanase enzyme to the xylan solution. The enzyme dosage is a critical parameter and should be optimized.
-
Incubation: Incubate the reaction mixture at the optimal temperature and pH for the specific xylanase being used (e.g., 50°C for 24-48 hours).
-
Reaction Termination: Stop the enzymatic reaction, typically by heat inactivation (e.g., boiling for 10 minutes).
-
Product Separation: Centrifuge the mixture to remove any insoluble material. The supernatant contains the xylooligosaccharides.
Determination of Xylanase Activity (DNS Method)
The 3,5-dinitrosalicylic acid (DNS) method is a common spectrophotometric assay to determine the activity of xylanase by measuring the release of reducing sugars.[4]
-
Reaction Mixture: Prepare a reaction mixture containing an appropriately diluted enzyme solution and a 1% (w/v) xylan solution in a suitable buffer (e.g., McIlvaine buffer, pH 5.0).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 45°C) for a defined time (e.g., 10 minutes).
-
Color Development: Stop the reaction by adding DNS reagent and boiling the mixture for 5 minutes. A reddish-orange color develops in the presence of reducing sugars.[4]
-
Spectrophotometric Measurement: After cooling to room temperature, measure the absorbance of the solution at 540 nm.
-
Quantification: Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of xylose. One unit (U) of xylanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalent to xylose per minute under the assay conditions.
Quantitative Analysis of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of individual xylooligosaccharides.
-
Sample Preparation: Filter the supernatant from the enzymatic hydrolysis through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.
-
HPLC System: Use an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., a Bio-Rad Aminex HPX-87 series column) and a refractive index (RI) detector.
-
Mobile Phase: An isocratic mobile phase of ultrapure water or dilute acid (e.g., 5 mM H₂SO₄) is commonly used.
-
Analysis Conditions: Set the column temperature (e.g., 60-85°C) and flow rate (e.g., 0.5-0.6 mL/min).
-
Quantification: Identify and quantify this compound by comparing the retention time and peak area of the sample to those of a pure this compound standard.
Visualizing the Process: Workflows and Comparisons
Diagrams are powerful tools for understanding complex processes and relationships. The following visualizations, created using the DOT language, illustrate the experimental workflow for this compound production and a comparative overview of the different xylan sources.
Experimental Workflow for this compound Production
Caption: Experimental workflow for this compound production.
Logical Relationship: Xylan Source to this compound Yield
Caption: Logical relationship of xylan sources to this compound yield.
References
A Comparative Guide to the Molar Response of Xylotriose in Common Reducing Sugar Assays
For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is paramount. This guide provides a comparative analysis of the molar response of xylotriose, a key xylooligosaccharide, in three widely used reducing sugar assays: the 3,5-Dinitrosalicylic acid (DNS) assay, the Nelson-Somogyi (NS) assay, and the Bicinchoninic acid (BCA) assay. This evaluation is supported by experimental data to aid in the selection of the most appropriate assay for your research needs.
The determination of reducing sugars is a fundamental technique in various fields, including biofuel research, food science, and enzymology. The choice of assay can significantly impact the accuracy of results, particularly when analyzing oligosaccharides of varying degrees of polymerization (DP). This guide focuses on this compound (DP3) to highlight the differential molar responses observed in these common colorimetric assays.
Comparison of Molar Response
The molar response of a reducing sugar in a colorimetric assay is a critical factor for accurate quantification. An ideal assay would exhibit an equimolar response, meaning the color development per mole of reducing end is independent of the sugar's degree of polymerization. However, as the data below indicates, this is not always the case.
| Assay | Molar Response of this compound (relative to Xylose) | Principle | Wavelength | Key Observations |
| DNS Assay | ~2.28 times higher than xylose[1] | Reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid in alkaline conditions, resulting in a reddish-brown color. | 540 nm[1] | Significantly overestimates the concentration of xylo-oligosaccharides as the DP increases.[1][2] The color response is not stoichiometric.[3] |
| Nelson-Somogyi Assay | Equivalent to xylose[1][2] | Reduction of a copper reagent (Cu²⁺ to Cu⁺) by the reducing sugar, followed by the reaction of Cu⁺ with an arsenomolybdate reagent to produce a blue color. | 520 nm[1] | Provides an accurate measure of glycosidic bonds cleaved as it gives an equivalent color response for equimolar concentrations of xylose and xylo-oligosaccharides.[1][2] |
| BCA Assay | Near-equivalent to the expected value | Reduction of Cu²⁺ to Cu⁺ by the reducing sugar in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of bicinchoninic acid to form a purple complex. | 562 nm[4] | Suitable for quantifying reducing sugars in mixtures of oligosaccharides with different chain lengths, providing measured values that are significantly similar to the expected values for malto-oligosaccharides.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the summarized experimental protocols for the DNS, Nelson-Somogyi, and BCA assays.
DNS (3,5-Dinitrosalicylic Acid) Assay
This method is widely used due to its simplicity and stability of the reagent. However, it is prone to interferences and shows a non-stoichiometric response with oligosaccharides.
Reagent Preparation:
-
DNS Reagent: Dissolve 10 g of 3,5-dinitrosalicylic acid, 2 g of phenol, and 0.5 g of sodium sulfite in 800 mL of distilled water. Slowly add 10 g of sodium hydroxide while stirring. Finally, add 200 g of Rochelle salt (sodium potassium tartrate) and dissolve completely. Adjust the final volume to 1 L with distilled water. Store in a dark, airtight bottle.
Assay Procedure:
-
To 1.8 mL of the substrate solution (e.g., xylan hydrolysate), add 0.2 mL of the sample or standard solution (xylose or xylo-oligosaccharides).
-
Add 3.0 mL of the DNS reagent to the mixture.
-
Incubate the tubes in a boiling water bath for 15 minutes.[1]
-
Cool the tubes to room temperature.
-
Measure the absorbance at 540 nm against a reagent blank.[1]
Nelson-Somogyi (NS) Assay
The Nelson-Somogyi assay is known for its high sensitivity and more accurate stoichiometric determination of reducing sugars compared to the DNS method.
Reagent Preparation:
-
Solution A: Dissolve 25 g of anhydrous sodium carbonate, 25 g of Rochelle salt (sodium potassium tartrate), and 200 g of anhydrous sodium sulfate in 800 mL of distilled water. Make up the volume to 1 L.
-
Solution B: Dissolve 15 g of copper sulfate pentahydrate in 100 mL of distilled water and add one drop of concentrated sulfuric acid.
-
Solution C (Working Reagent): Mix 25 parts of Solution A with 1 part of Solution B just before use.
-
Arsenomolybdate Reagent: Dissolve 25 g of ammonium molybdate in 450 mL of distilled water. Add 21 mL of concentrated sulfuric acid and mix. Then, add 3 g of sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O) dissolved in 25 mL of water. Incubate the mixture at 37°C for 24-48 hours. Store in a dark bottle.
Assay Procedure:
-
To 0.5 mL of the sample or standard solution, add 0.5 mL of the working reagent (Solution C).
-
Heat the mixture in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
Add 0.5 mL of the arsenomolybdate reagent and mix well.
-
Add 3.5 mL of distilled water and mix thoroughly.
-
Measure the absorbance at 520 nm against a reagent blank.[1]
BCA (Bicinchoninic Acid) Assay
The BCA assay, commonly used for protein quantification, can be adapted for the sensitive measurement of reducing sugars. It offers good linearity and is less susceptible to interference from detergents.
Reagent Preparation:
-
BCA Reagent A: Contains bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution.
-
BCA Reagent B: Contains copper (II) sulfate pentahydrate.
-
Working Reagent: Mix 50 parts of Reagent A with 1 part of Reagent B.
Assay Procedure:
-
To 500 µL of the sample or standard solution, add 500 µL of the BCA working reagent.[4]
-
Incubate the mixture at 80°C for 60 minutes.[4]
-
Cool the tubes to room temperature.
-
Measure the absorbance at 562 nm against a reagent blank.[4]
Visualizing the Assay Workflows
To better understand the experimental processes, the following diagrams illustrate the generalized workflow of a reducing sugar assay and the specific signaling pathway of the BCA assay.
References
- 1. A Comparison of Polysaccharide Substrates and Reducing Sugar Methods for the Measurement of endo-1,4-β-Xylanase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of Polysaccharide Substrates and Reducing Sugar Methods for the Measurement of endo-1,4-β-Xylanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Kinetic Showdown: Glycosyl Hydrolases Face Off on Xylobiose vs. Xylotriose
A Comparative Guide for Researchers in Glycobiology and Drug Development
The enzymatic breakdown of xylan, a major component of plant cell walls, is a critical area of research with implications for biofuel production, food technology, and drug development. At the heart of this process are glycosyl hydrolases (GHs), enzymes that cleave the glycosidic bonds in xylo-oligosaccharides. Understanding the kinetic preferences of these enzymes for different substrates is paramount for optimizing industrial processes and designing targeted therapeutic interventions. This guide provides a comparative analysis of the kinetic performance of various glycosyl hydrolases on two key xylo-oligosaccharides: xylobiose (X2) and xylotriose (X3).
Executive Summary
This guide presents a summary of kinetic data for several glycosyl hydrolases acting on xylobiose and this compound. The data, compiled from various studies, reveals distinct substrate preferences among different enzyme families. While some enzymes exhibit a clear preference for the shorter xylobiose, others demonstrate higher efficiency in hydrolyzing the longer this compound. This information is crucial for selecting the appropriate enzyme for a specific application, whether it be the complete hydrolysis of xylan to xylose or the targeted production of specific xylo-oligosaccharides.
Kinetic Parameters: A Head-to-Head Comparison
The efficiency of an enzyme is typically described by its Michaelis-Menten kinetic parameters: Km (substrate concentration at half-maximal velocity) and kcat (turnover number). The ratio of kcat/Km represents the catalytic efficiency of the enzyme. The following table summarizes these parameters for a selection of glycosyl hydrolases on xylobiose and this compound.
| Glycosyl Hydrolase Family | Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Source |
| GH39 | β-Xylosidase (Thermoanaerobacterium sp.) | Xylobiose | 3.3 ± 0.7 | 2.7 ± 0.4 | 0.82 ± 0.21 | [1] |
| This compound | 0.143 ± 0.011 | 2.0 ± 0.1 | 14 ± 1.2 | [1] | ||
| GH3 | β-Xylosidase (Phanerochaete chrysosporium PcBxl3) | Xylobiose | 1.05 ± 0.04 | 2.05 ± 0.03 | 1.95 | [2] |
| This compound | 1.22 ± 0.08 | 1.89 ± 0.05 | 1.55 | [2] | ||
| GH3 | β-Xylosidase (Trichoderma reesei TrXyl3A) | Xylobiose | 0.27 ± 0.01 | 0.82 ± 0.01 | 3.04 | [2] |
| This compound | 0.17 ± 0.01 | 0.73 ± 0.01 | 4.29 | [2] | ||
| GH39 | β-Xylosidase (Xln-DT) | Xylobiose | 0.93 | 714.29 U/mg* | - | [3] |
Note: The kcat for Xln-DT was reported in U/mg, which can be converted to s-1 if the molecular weight of the enzyme is known.
The data clearly illustrates that the GH39 β-xylosidase from Thermoanaerobacterium sp. has a significantly higher catalytic efficiency for this compound compared to xylobiose, primarily due to a much lower Km value.[1] In contrast, the GH3 β-xylosidases from Phanerochaete chrysosporium and Trichoderma reesei show more comparable efficiencies on both substrates, with the T. reesei enzyme exhibiting a slightly higher preference for this compound.[2]
Experimental Protocols
Accurate determination of kinetic parameters relies on robust and standardized experimental protocols. Below are detailed methodologies for the key experiments cited in this guide.
Enzyme Kinetics Assay using the 3,5-Dinitrosalicylic Acid (DNS) Method
This colorimetric assay is widely used to quantify the amount of reducing sugars released by glycosyl hydrolase activity.
Materials:
-
Glycosyl hydrolase of interest
-
Xylobiose and this compound substrates
-
Sodium acetate buffer (e.g., 50 mM, pH 5.0)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the substrate (xylobiose or this compound) at various concentrations in the appropriate buffer.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of the glycosyl hydrolase to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme for a specific period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the DNS reagent.
-
Color Development: Heat the samples in a boiling water bath for 5-15 minutes to allow for color development.
-
Absorbance Measurement: After cooling the samples to room temperature, measure the absorbance at 540 nm using a spectrophotometer.
-
Standard Curve: Generate a standard curve using known concentrations of xylose to determine the amount of reducing sugar released in the enzymatic reactions.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the products of enzymatic hydrolysis.
Materials:
-
Enzymatic reaction samples
-
HPLC system with a suitable column (e.g., an amino-based or ion-exchange column)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Refractive index (RI) or evaporative light scattering detector (ELSD)
-
Xylose, xylobiose, and this compound standards
Procedure:
-
Sample Preparation: Terminate the enzymatic reaction at different time points by heat inactivation or addition of a quenching agent. Centrifuge the samples to remove any precipitate.
-
Injection: Inject a known volume of the supernatant into the HPLC system.
-
Separation: Elute the samples through the column using an appropriate mobile phase gradient to separate the different xylo-oligosaccharides.
-
Detection: Detect the separated sugars using an RI or ELSD detector.
-
Quantification: Identify and quantify the peaks corresponding to xylose, xylobiose, and this compound by comparing their retention times and peak areas to those of the standards.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the typical workflow for a kinetic comparison of glycosyl hydrolases.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The kinetic comparison of glycosyl hydrolases on xylobiose and this compound reveals a fascinating diversity in substrate preference, even within the same enzyme family. This guide provides a foundational understanding and practical methodologies for researchers to further explore these enzymatic activities. A thorough kinetic characterization is indispensable for harnessing the full potential of glycosyl hydrolases in various biotechnological and pharmaceutical applications. By understanding the nuances of their substrate specificity, scientists can better tailor enzymatic cocktails for efficient biomass degradation or develop novel therapeutic strategies targeting carbohydrate metabolism.
References
- 1. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of glycoside hydrolase family 3 β-xylosidases from basidiomycetes and ascomycetes reveals evolutionarily distinct xylan degradation systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis [frontiersin.org]
Xylotriose Fermentation: A Comparative Analysis of Short-Chain Fatty Acid Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of short-chain fatty acid (SCFA) production from the fermentation of Xylotriose, a component of xylooligosaccharides (XOS), against other common prebiotics. The information presented is supported by experimental data from in vitro fermentation studies to assist researchers and drug development professionals in evaluating the potential of this compound as a modulator of gut microbiota and SCFA production.
Comparative Analysis of Short-Chain Fatty Acid Production
The fermentation of prebiotics by gut microbiota results in the production of beneficial metabolites, primarily the short-chain fatty acids (SCFAs) acetate, propionate, and butyrate. These molecules play a crucial role in gut health and systemic host metabolism. The following table summarizes the quantitative production of these key SCFAs from the in vitro fermentation of Xylooligosaccharides (XOS), which are rich in this compound, compared to other well-established prebiotics such as inulin and beta-glucan.
| Prebiotic Substrate | Time Point (hours) | Acetate (µmol/mL) | Propionate (µmol/mL) | Butyrate (µmol/mL) | Total SCFAs (µmol/mL) |
| Xylooligosaccharide (XOS) | 12 | 19.3 | 4.9 | 4.8 | 29.0 |
| 24 | 22.1 | 6.2 | 6.7 | 35.0 | |
| Inulin | 12 | 21.5 | 4.5 | 3.0 | 29.0 |
| 24 | 25.8 | 5.8 | 4.2 | 35.8 | |
| Beta-Glucan | 12 | 14.8 | 5.2 | 2.0 | 22.0 |
| 24 | 18.2 | 7.1 | 3.7 | 29.0 | |
| Control (No Substrate) | 12 | 8.0 | 2.0 | 1.0 | 11.0 |
| 24 | 9.0 | 2.5 | 1.5 | 13.0 |
Data is synthesized from in vitro fermentation studies and represents mean values. Actual values may vary depending on the specific experimental conditions and fecal donor.
Experimental Protocols
The following is a representative protocol for an in vitro fermentation study designed to compare SCFA production from different prebiotic substrates.
1. Fecal Inoculum Preparation:
-
Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months prior to the study.
-
A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate buffer.
-
The slurry is then filtered through multiple layers of cheesecloth to remove large particulate matter.
2. In Vitro Fermentation:
-
The fermentation is carried out in anaerobic conditions.
-
Serum bottles containing a basal nutrient medium are inoculated with the fecal slurry.
-
The prebiotic substrates (XOS, inulin, beta-glucan) are added to the respective bottles at a final concentration of 1% (w/v). A control group with no added substrate is also included.
-
The bottles are incubated at 37°C with gentle shaking.
3. Sample Collection and SCFA Analysis:
-
Aliquots of the fermentation broth are collected at specific time points (e.g., 0, 12, and 24 hours).
-
The samples are centrifuged to pellet bacterial cells and debris.
-
The supernatant is collected and acidified, and internal standards are added.
-
SCFA concentrations (acetate, propionate, and butyrate) are determined using gas chromatography (GC) with a flame ionization detector (FID).
Visualizing the Process and Pathways
To better understand the experimental process and the subsequent metabolic impact of the produced SCFAs, the following diagrams are provided.
Caption: Experimental workflow for in vitro fermentation of prebiotics.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Xylotriose
For researchers and scientists in the fast-paced world of drug development, adherence to stringent safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Xylotriose, ensuring the safety of laboratory personnel and compliance with regulatory standards. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical handling and disposal are integral to maintaining a safe research environment.[1]
Essential Safety and Chemical Profile
Before handling this compound, it is crucial to be familiar with its chemical and physical properties. This information is vital for a comprehensive risk assessment and informs the appropriate handling and disposal procedures.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₁₃ |
| Molecular Weight | 414.36 g/mol [1][2] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in Water (125 mg/mL) and DMSO (100 mg/mL)[2][3] |
| Storage | 4°C, protect from light[2] |
| GHS Hazard Classification | Not classified as hazardous[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
**Step-by-Step Disposal Protocol for this compound
Follow these procedural steps to ensure the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.
2. Waste Segregation:
-
Solid Waste: Collect uncontaminated this compound powder and any items lightly contaminated (e.g., weighing paper, gloves) in a designated, clearly labeled waste container for non-hazardous solid chemical waste.
-
Aqueous Solutions: While this compound is not classified as hazardous, it is best practice to avoid disposing of chemical solutions down the drain. Collect aqueous solutions of this compound in a labeled container for non-hazardous aqueous waste.
-
Contaminated Labware: Reusable glassware should be washed with an appropriate solvent and detergent. Disposable plastics that cannot be decontaminated should be disposed of as solid chemical waste.
3. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and the primary solvent if in solution. Indicate that the waste is non-hazardous.
4. Storage of Waste:
-
Store waste containers in a designated, secondary containment area away from incompatible materials. Keep containers securely sealed.
5. Final Disposal:
-
Dispose of all this compound waste through your institution's chemical waste program.[4][5] Adhere to all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a compliant and responsible manner. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Safeguarding Your Research: A Guide to Handling Xylotriose
In the dynamic environments of research and drug development, ensuring the safety of laboratory personnel is paramount. While Xylotriose is not classified as a hazardous substance, adhering to best practices in chemical handling protects researchers and preserves the integrity of experimental outcomes. This guide provides essential safety and logistical information for the operational use and disposal of this compound, establishing a foundation of trust and safety in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
Even when working with non-hazardous materials like this compound, maintaining a standard level of personal protective equipment is a critical laboratory practice. This minimizes the potential for contamination of experiments and ensures personnel safety.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses | Protects eyes from accidental splashes or aerosolized powder during handling. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential contamination of the sample. |
| Body Protection | Standard laboratory coat | Shields skin and personal clothing from spills. |
| Respiratory Prot. | Not generally required | This compound has low volatility and is not known to be a respiratory irritant. |
| Footwear | Closed-toe shoes | Protects feet from spills and dropped equipment.[1] |
Experimental Protocol: Step-by-Step Handling and Disposal of this compound
This protocol outlines the standard procedure for safely handling this compound in a typical laboratory setting, from initial preparation to final disposal.
1. Preparation:
-
Before handling, ensure the work area is clean and uncluttered.
-
Verify that all necessary personal protective equipment is readily available and in good condition.
-
Prepare all required equipment, such as spatulas, weighing paper, and solvent containers.
2. Weighing and Solution Preparation:
-
Wear a lab coat, safety glasses, and gloves.
-
To minimize the creation of airborne dust, handle the solid this compound in an area with minimal air currents. A chemical fume hood is not strictly necessary but can be used as a precaution.
-
Use a clean spatula to transfer the desired amount of this compound to weighing paper or a suitable container.
-
To prepare a solution, add the weighed this compound to the appropriate solvent in a clean vessel. This compound is soluble in water.
-
Gently agitate the mixture until the solid is fully dissolved.
3. Handling and Use:
-
When transferring solutions of this compound, do so carefully to avoid splashing.
-
If any this compound solution comes into contact with your skin, wash the affected area with soap and water.
-
In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical advice as a precaution.
4. Spill Cleanup:
-
For small spills of solid this compound, gently sweep the material into a dustpan and place it in a designated waste container.
-
For liquid spills, absorb the solution with an inert material (e.g., paper towels, absorbent pads) and place the used absorbent material into a sealed container for disposal.
-
Clean the spill area with water.
5. Disposal:
-
Solid this compound: Uncontaminated solid this compound waste can be disposed of in the regular laboratory trash, as it is not considered hazardous.[2][3]
-
This compound Solutions: Non-hazardous, water-miscible solutions of this compound can typically be disposed of down the sink with copious amounts of water, provided the pH is between 6 and 9.5.[3] Always follow your institution's specific guidelines for aqueous waste disposal.
-
Empty Containers: Rinse empty this compound containers with a suitable solvent (e.g., water) before recycling or disposing of them in the regular trash. Deface the label to prevent misuse.[2]
Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
